2-Chloro-5-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYOURCUVQYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342396 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-64-4 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and a methyl group, imparts a high degree of reactivity, making it a versatile building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position and a methyl group at the 5-position.[3]
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| CAS Number | 18368-64-4 | [4][5] |
| Molecular Formula | C₆H₆ClN | [4][5] |
| Molecular Weight | 127.57 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 6-Chloro-3-picoline, 2-Chloro-5-picoline | [6][7] |
| InChI | 1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [4] |
| InChIKey | VXLYOURCUVQYLN-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ccc(Cl)nc1 | [4] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a pungent odor.[1][3] It is soluble in many organic solvents but has limited solubility in water.[3][8]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [8] |
| Odor | Pungent | [1][3] |
| Boiling Point | 175-177 °C (at atmospheric pressure) | [8] |
| 97 °C / 30 mmHg | [2][4] | |
| 56 °C / 2.5 mmHg | [7] | |
| Melting Point | Approximately -15 °C | [8] |
| Density | 1.169 g/mL at 25 °C | [2][4] |
| 1.15 g/cm³ at 20 °C | [7] | |
| Approximately 1.12 g/cm³ | [8] | |
| Refractive Index (n20/D) | 1.53 | [4][7] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | [2][3][8] |
| Flash Point | 86 °C | [7] |
| pKa | 0.54 ± 0.10 (Predicted) | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃).
Table 3: ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.18 | d | 2.5 |
| H-4 | 7.45 | dd | 8.5, 2.5 |
| H-3 | 7.13 | d | 8.5 |
| -CH₃ | 2.27 | s | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is characteristic of a chlorinated pyridine derivative. The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an intensity of about one-third of the M+ peak.
Synthesis and Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthesis from 3-Methylpyridine N-oxide
One common method involves the chlorination of 3-methylpyridine N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with 3-methylpyridine N-oxide and a suitable solvent (e.g., dichloromethane).
-
Cooling: The mixture is cooled to a low temperature, typically between -10 °C and 0 °C.
-
Addition of Chlorinating Agent: Phosphorus oxychloride is added dropwise to the cooled solution while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature for several hours to ensure complete conversion.
-
Work-up: The reaction is quenched by carefully adding it to ice water. The resulting mixture is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8.
-
Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound from 3-methylpyridine N-oxide.
Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone
Another synthetic route involves the halogenation and subsequent dehydrohalogenation and chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.[11][12]
Experimental Protocol:
-
Halogenation: 5-Methyl-3,4-dihydro-2(1H)-pyridone is dissolved in a suitable organic solvent. A halogenating agent (e.g., chlorine gas) is passed through the solution at a controlled temperature to form a dihalo intermediate.[12]
-
Dehydrohalogenation: The dihalo intermediate is heated, optionally in a high-boiling solvent, to induce dehydrohalogenation, yielding 2-hydroxy-5-methylpyridine (or its tautomer).[11]
-
Chlorination: The resulting 2-hydroxy-5-methylpyridine is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce this compound.[11]
-
Purification: The final product is isolated and purified using standard techniques such as extraction and distillation.
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of various biologically active molecules.
-
Agrochemicals: It is a precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] It is also used in the production of herbicides.[1][12]
-
Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. This compound can be used to synthesize compounds with potential antimicrobial and anti-inflammatory properties.[13] The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the creation of diverse molecular libraries for drug discovery.
Potential Signaling Pathways in Biological Systems
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are being investigated for their effects on various biological processes.
Antimicrobial Action of Pyridine Derivatives
Pyridine derivatives have been shown to possess antimicrobial activity through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes.
Caption: Proposed antimicrobial mechanism of action for certain pyridine derivatives.
Anti-inflammatory Action of Pyridine Derivatives
The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
Caption: Proposed anti-inflammatory mechanism of action for certain pyridine derivatives.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[6]
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[14]
-
Avoid breathing dust, vapor, mist, or gas.[14]
-
Use in a well-ventilated area.
-
Store in a cool, dry place in a tightly closed container.[3][14]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible building block for the development of new and innovative products. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and professionals working with this compound. Further research into the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents.
References
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 18368-64-4|this compound|BLD Pharm [bldpharm.com]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-methylpyridine CAS number 18368-64-4
An In-depth Technical Guide to 2-Chloro-5-methylpyridine (CAS: 18368-64-4)
For Researchers, Scientists, and Drug Development Professionals
Overview
This compound, identified by the CAS number 18368-64-4, is a halogenated pyridine derivative.[1] It is a pivotal chemical intermediate with significant applications in the synthesis of a wide range of commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3] This compound, also known as 6-Chloro-3-picoline, serves as a fundamental building block for creating more complex molecules due to the reactivity of its chloro-substituted pyridine ring.[4]
Structurally, it consists of a pyridine ring chlorinated at the 2-position and methylated at the 5-position.[3] Its chemical formula is C₆H₆ClN.[3][5][6] This arrangement of functional groups makes it a versatile precursor for developing active ingredients in pesticides, herbicides, and novel pharmaceutical agents.[2][5][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid with a characteristic pungent odor.[2][3][5] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, ether, and acetone.[2][4][8]
| Property | Value | Reference(s) |
| CAS Number | 18368-64-4 | [1][6] |
| Molecular Formula | C₆H₆ClN | [1][6] |
| Molecular Weight | 127.57 g/mol | [1][6][9] |
| Appearance | Colorless to light yellow/straw-yellow clear liquid | [2][4][5] |
| Odor | Pungent | [2][3] |
| Melting Point | Approx. -15 °C | [2] |
| Boiling Point | 175-177 °C (at atmospheric pressure) 97 °C (at 30 mmHg) | [2][8][9] |
| Density | 1.169 g/mL at 25 °C | [8][9] |
| Refractive Index (n²⁰/D) | 1.53 | [8][9] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [2][4][8] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-3-picoline, 6-Chloro-3-methylpyridine | [1][4] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been developed, each with distinct advantages and challenges concerning yield, purity, and environmental impact.[5] Common starting materials include 3-methylpyridine and its derivatives.[4][5][10]
Synthesis from 3-Amino-5-methylpyridine
A modern, high-yield method involves a two-step process starting from 3-amino-5-methylpyridine.[5] This route is notable for its high purity and total yield of approximately 89.1%.[5]
Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
-
Combine 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) in a reaction vessel.[5]
-
Cool the mixture to 10°C.[5]
-
Introduce chlorine gas (0.49 mol) over a period of 2 hours.[5]
-
After the reaction is complete, remove excess hydrogen chloride.[5]
-
Distill the resulting mixture to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield for this step is 96%.[5]
-
-
Step 2: Synthesis of this compound
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL).[5]
-
Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes, maintaining the reaction for 1.8 hours.[5]
-
Add a composite catalyst (0.11g) and allow the reaction to proceed at 32°C for 2 hours.[5]
-
Extract the product with dichloroethane (2-3 times).[5]
-
Refine the extracted product to obtain this compound with a purity of 99.9% and a yield of 92.8%.[5]
-
Caption: Workflow for the synthesis of this compound.
Synthesis from 3-Methylpyridine N-Oxide
This widely used industrial method involves the chlorination of 3-methylpyridine N-oxide using agents like phosphorus oxychloride (POCl₃).[4][7]
Experimental Protocol:
-
Add 3-Methylpyridine N-Oxide (0.7339 mol, 80g) to dichloromethane (550g) in a reaction vessel.[7]
-
Cool the mixture to -10°C.[7]
-
Slowly add benzoyl chloride (1.4679 mol, 206g) and triethylamine (1.4679 mol, 148.2g) while stirring and refluxing for 1 hour.[7]
-
Filter the mixture and distill the filtrate to remove the dichloromethane, yielding 5-Methylpyridine-2-Benzoylate.[7]
-
Add chlorobenzene (600 mL) to the intermediate, followed by phosphorus oxychloride (0.2736 mol, 42g).[7]
-
Heat the mixture to reflux and maintain the reaction for 6 hours.[7]
-
Upon completion, perform hydrolysis, neutralize with an alkali solution, and use steam distillation to isolate the final product, this compound. The reported yield is 82.2%.[7]
Applications in Research and Drug Development
This compound is a critical precursor in the synthesis of various bioactive molecules. Its utility spans from crop protection to human health.
Agrochemicals
-
Pesticides: It is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid, acetamiprid, and dinotefuran.[4][5]
-
Herbicides: The compound is used to synthesize 2-chloro-5-trichloromethylpyridine, a precursor for potent grass herbicides like fluazifop-butyl, which is valuable in cultivating broad-leaved crops.[3][11][12]
Pharmaceuticals
The pyridine scaffold is a common feature in many pharmaceutical agents. This compound provides a versatile starting point for drug discovery.[2]
-
Antimicrobial and Anti-inflammatory Agents: Its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties.[13] The unique electronic and structural characteristics of the chlorinated pyridine ring allow for modifications to create compounds that can modulate biological pathways.
-
Anti-malarial Agents: Recent research has focused on synthesizing novel derivatives from its downstream product, 2-chloro-5-(chloromethyl)pyridine, which have shown promising anti-malarial and antimicrobial effects in preliminary studies.[14]
Materials Science
Beyond life sciences, it is also used to synthesize specialty polymers. Incorporating this pyridine derivative into polymer chains can enhance properties such as heat resistance and mechanical strength, making them suitable for high-performance applications in aerospace and electronics.[2]
Caption: Application pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects.[1][9]
-
Personal Protective Equipment (PPE): When handling this chemical, personnel should wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshields).[4][9]
-
Handling: Use in a well-ventilated area. Avoid breathing vapor and prevent contact with skin and eyes.[4][15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]
-
Environmental Precautions: Avoid release to the environment.[4]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]
Conclusion
This compound (CAS 18368-64-4) is a high-value chemical intermediate with a well-established role in the agrochemical sector and growing importance in pharmaceutical and materials science research. Its versatile reactivity allows for the efficient synthesis of a diverse range of complex molecules. While several manufacturing processes exist, the choice of synthetic route often depends on the desired scale, purity, and economic feasibility. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Continued research into this compound and its derivatives is expected to yield new innovations in drug discovery and advanced materials.
References
- 1. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity this compound for Sale [pipzine-chem.com]
- 3. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 18368-64-4 [chemicalbook.com]
- 9. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 11. Preparation of this compound - Patent 0121320 [data.epo.org]
- 12. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. SDS of this compound, Safety Data Sheets, CAS 18368-64-4 - chemBlink [ww.chemblink.com]
Spectroscopic Data of 2-Chloro-5-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-5-methylpyridine (CAS No: 18368-64-4), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources and predictive models to offer a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is consistent with the structure of this compound.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 8.18 | d | 2.5 |
| H-4 | 7.45 | dd | 8.5, 2.5 |
| H-3 | 7.13 | d | 8.5 |
| -CH₃ | 2.27 | s | - |
¹³C NMR (Carbon-13 NMR) Data
Due to the limited availability of experimental ¹³C NMR data in public literature, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms and provide a reliable estimation of the carbon resonances.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | 149.5 |
| C-6 | 148.8 |
| C-4 | 136.5 |
| C-5 | 131.0 |
| C-3 | 122.5 |
| -CH₃ | 17.8 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1580 | Strong | C=C/C=N ring stretching |
| ~1470 | Strong | C=C/C=N ring stretching |
| ~1110 | Strong | C-Cl stretch |
| ~830 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity | Assignment |
| 127 | High | [M]⁺ (Molecular ion) |
| 129 | Medium | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |
| 92 | High | [M - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal intensity.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) is coupled to a mass spectrometer.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: The mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of 2-Chloro-5-methylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its reactivity and ultimate utility in synthetic pathways are profoundly influenced by its solubility in various organic solvents. A comprehensive understanding of its solubility behavior is therefore critical for process optimization, reaction kinetics, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility information for this compound in organic solvents, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
While qualitative data indicates that this compound is generally soluble in common organic solvents and exhibits limited solubility in water, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures).[1][2] The information available is largely descriptive, stating its solubility in general terms. This guide aims to bridge this gap by providing the necessary tools and methodologies for researchers to determine this critical parameter in their own laboratory settings.
Qualitative Solubility Profile
Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below. This information is crucial for initial solvent screening and selection for synthesis, extraction, and chromatography.
| Solvent Family | Specific Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[2] |
| Methanol | Soluble | |
| Ethers | Diethyl Ether | Soluble[2] |
| Ketones | Acetone | Soluble[2] |
| Halogenated Hydrocarbons | Dichloromethane | Soluble |
| Chloroform | Soluble[2] | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Amides | Dimethylformamide | Soluble |
It is important to note that terms like "soluble" are qualitative and the actual solubility can vary significantly with temperature. For precise process design and optimization, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
The absence of specific published protocols for this compound necessitates the adaptation of general, well-established methods for solubility determination. The following protocols describe the gravimetric shake-flask method, a reliable and widely used technique.
Gravimetric Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (readable to ±0.1 mg)
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand in the shaker bath at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned in the upper portion of the solution.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended microcrystals.
-
Mass Determination: Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Solvent Evaporation: Remove the solvent from the flask. This can be achieved by gentle heating in an oven or by using a rotary evaporator. Ensure the temperature is kept well below the boiling point of this compound to prevent any loss of the solute.
-
Final Weighing: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it again. The difference in mass between the flask with the dried solute and the empty flask gives the mass of this compound that was dissolved in the known volume of the solvent.
Calculation of Solubility:
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL): (Mass of dissolved this compound (g) / Volume of solvent used (mL)) * 100
-
Solubility (mol/L): (Mass of dissolved this compound (g) / Molecular weight of this compound ( g/mol )) / Volume of solvent used (L)
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from preparation to final calculation.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While precise, quantitative solubility data for this compound in organic solvents remains to be systematically documented in scientific literature, this guide provides the foundational knowledge and practical methodologies for its determination. The qualitative solubility profile serves as a valuable starting point for solvent selection. For applications demanding high precision, the detailed gravimetric shake-flask protocol offers a robust framework for generating reliable and reproducible quantitative solubility data. By employing these methods, researchers, scientists, and drug development professionals can effectively characterize the solubility of this compound, thereby enabling more efficient and optimized synthetic and formulation processes.
References
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy, and for the development of robust manufacturing processes and stable formulations.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is important to note that this compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.
| Property | Value |
| Molecular Formula | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol |
| CAS Number | 18368-64-4 |
| Appearance | Light yellow to Yellow to Orange clear liquid[1] |
| Boiling Point | 97 °C at 30 mmHg |
| Density | 1.169 g/mL at 25 °C |
| Refractive Index | n20/D 1.53 |
Stability Profile
This compound is sensitive to several environmental factors that can impact its purity and integrity over time.
Sensitivity to Air: This compound is known to be air-sensitive.[1] Exposure to air can lead to degradation, and therefore, it is recommended to handle and store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
Incompatible Materials: To prevent decomposition and potentially hazardous reactions, this compound should be stored away from the following materials:
-
Strong Bases: Contact with strong bases should be avoided.
-
Oxidizing Agents: Avoid contamination with oxidizing agents like nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.
-
Alkalis and Acids: Segregate from alkalis, oxidizing agents, and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides, carbonates).
-
Metals: It reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, leading to a potential explosion hazard.
Hydrolytic and Photostability: Detailed studies on the hydrolysis and photostability of this compound are not extensively documented in publicly accessible literature. However, as a chlorinated pyridine derivative, it is prudent to protect it from prolonged exposure to moisture and light to prevent potential degradation pathways such as hydrolysis of the chloro group or photochemical reactions.
Recommended Storage Conditions
Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A recommended temperature is below 15°C in a dark place.[1] | To minimize degradation from heat. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[1] | To prevent oxidative degradation due to air sensitivity. |
| Container | Store in a tightly closed container.[2] Suitable containers include metal cans or drums. | To prevent exposure to air and moisture. |
| Ignition Sources | Keep away from sources of ignition.[2] | The compound is a combustible liquid. |
| Ventilation | Store in a well-ventilated area. | To ensure any potential vapors do not accumulate. |
Experimental Protocols
While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of such a compound can be outlined. This typically involves subjecting the compound to forced degradation conditions and analyzing the resulting samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
General Forced Degradation Study Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or solution sample to dry heat (e.g., 70°C).
-
Photostability: Expose a solution sample to UV and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products formed.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its quality. Key stability considerations include its sensitivity to air and incompatibility with strong bases, oxidizing agents, alkalis, acids, and certain metals. Recommended storage involves a cool, dry, well-ventilated environment, under an inert atmosphere, and away from ignition sources. While specific quantitative stability data is limited in the public domain, the information and the general stability testing workflow provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring the integrity of this compound in research and manufacturing applications.
References
The Emergence of a Key Agrochemical Intermediate: A Technical History of 2-Chloro-5-methylpyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylpyridine, a heterocyclic organic compound, has risen to prominence not from a singular moment of discovery, but through its critical role as a versatile intermediate in the synthesis of major agrochemicals. This technical guide chronicles the history of this compound, focusing on the evolution of its synthesis from early methods to more refined industrial processes. We present a detailed examination of the key synthetic pathways, complete with experimental protocols and quantitative data, to provide a comprehensive resource for professionals in chemical research and development. The logical relationships of these synthetic routes are further elucidated through workflow diagrams.
Introduction: A Molecule Defined by its Utility
The history of this compound is intrinsically linked to the development of modern pesticides. While a definitive "discovery" in the classical sense is not readily apparent in academic literature, its importance grew rapidly with the need for efficient manufacturing of potent herbicides and insecticides. It is a colorless to pale yellow liquid with a pungent odor, and its reactivity, owing to the chlorine atom and methyl group on the pyridine ring, makes it a valuable building block in organic synthesis.[1] The primary application driving the extensive development of its synthesis is its role as a precursor to 2-chloro-5-trichloromethylpyridine, a key component in the production of herbicides such as fluazifop-butyl.[2][3] Furthermore, it is a crucial intermediate in the synthesis of neonicotinoid insecticides, including imidacloprid and thiacloprid.[4]
Evolution of Synthetic Methodologies
The industrial demand for this compound spurred the development of numerous synthetic routes, each aiming to improve yield, purity, and cost-effectiveness while minimizing the formation of unwanted by-products.
Direct Chlorination of β-Picoline (3-Methylpyridine)
One of the earliest and most direct approaches to synthesizing this compound is the chlorination of β-picoline (3-methylpyridine). However, this method is often hampered by the formation of isomeric by-products, such as 2-chloro-3-methylpyridine, which are difficult to separate.[2][3] The process typically involves reacting β-picoline with chlorine gas. Subsequent chlorination of the resulting this compound can yield 2-chloro-5-trichloromethylpyridine, a valuable derivative for herbicide synthesis.[3]
Multi-step Synthesis from Propionaldehyde and an Acrylic Ester
A significant advancement in producing this compound with higher purity involved a multi-step process that avoids the direct chlorination of β-picoline. This pathway begins with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone.[2][3] The subsequent steps involve halogenation, dehydrohalogenation, and finally chlorination to yield the target molecule.[2][3]
Experimental Protocol: Synthesis from 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP)
A detailed experimental protocol for a related process, the conversion of a dihalo intermediate to this compound, is described in European Patent 0121320A1. The dihalo compound is obtained by chlorinating 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine gas in a suitable organic solvent at 50 to 60°C.[3]
A solution of DHP (25 g; 0.225 m) in 1,2,4-trichlorobenzene (TCB) (51 ml; 75 g) is warmed to 50°C in a flask and chlorinated with chlorine gas. After chlorination, the resulting pale green solution of the dihalo intermediate is heated to 100°C. Phosphorus oxychloride (36.2 g; 22 ml) is then added over 30 minutes. The temperature is subsequently raised to 110°C to initiate the formation of this compound.[2]
Synthesis from 3-Methylpyridine N-Oxide
Another important pathway involves the use of 3-Methylpyridine N-Oxide as the starting material. This method is noted for its application in the synthesis of both 2-chloro-3-methylpyridine and this compound.[4] The process generally involves reacting 3-Methylpyridine N-Oxide with a chlorinating agent such as phosphorus oxychloride.[4]
Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide
An exemplary protocol involves adding 80g (0.7339 mol) of 3-Methylpyridine N-Oxide to 550g of dichloromethane. The mixture is cooled to -10°C, followed by the slow addition of 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring for 1 hour. After filtration and removal of dichloromethane by distillation, 5-Methylpyridine-2-Benzoylate is obtained. To this intermediate, 600ml of chlorobenzene is added, followed by 42g (0.2736 mol) of phosphorus oxychloride. The mixture is heated to reflux for 6 hours. The reaction is then completed by hydrolysis, neutralization with an alkali solution, and steam distillation to yield this compound with a reported yield of 82.2%.[4]
Synthesis via a Dihalopiperidine Intermediate
A more direct, single-step process for preparing this compound from a dihalo intermediate has also been developed. This method involves contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent at an elevated temperature.[2][3]
Experimental Protocol: Single-Step process from 2-oxo-5-methyl-5,6-dihalopiperidine
A 2-oxo-5-methyl-5,6-dihalopiperidine is treated with a stoichiometric excess (up to 70 mole %) of a chlorinating agent, such as phosphorus oxychloride or phosgene, in a high boiling solvent like trichlorobenzene. The reaction is carried out at a temperature between 80°C and 130°C.[2][3] The resulting solution containing this compound can be used directly for subsequent reactions, such as further chlorination to 2-chloro-5-trichloromethylpyridine.[2][3]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Temperature | Yield | Reference |
| From Propionaldehyde | Propionaldehyde, Acrylic Ester | Aminating agent, Halogenating agent, Chlorinating agent | 50-110°C (for chlorination steps) | Not specified in detail | [2][3] |
| From 3-Methylpyridine N-Oxide | 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, Phosphorus oxychloride | -10°C to reflux | 82.2% | [4] |
| From Dihalopiperidine | 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | 80-130°C | Not specified in detail | [2][3] |
Visualizing the Synthetic Pathways
To better understand the logical flow of the key synthetic methodologies, the following diagrams have been generated using the DOT language.
Caption: Multi-step synthesis of this compound from propionaldehyde.
Caption: Synthesis of this compound from 3-Methylpyridine N-Oxide.
Caption: A direct synthesis route to this compound.
Conclusion
The history of this compound is a compelling example of how the demand for specific applications can drive chemical process innovation. While its initial discovery is not marked by a singular event, the development of multiple, increasingly sophisticated synthetic routes highlights its importance as a key industrial intermediate. The methodologies presented in this guide, from direct chlorination to multi-step syntheses, offer valuable insights for chemists and engineers working in the agrochemical and pharmaceutical industries. The continued refinement of these processes will likely focus on improving efficiency, reducing environmental impact, and ensuring the cost-effective production of this vital chemical building block.
References
physical and chemical characteristics of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated pyridine derivative with significant applications in the chemical and pharmaceutical industries. Its unique structural features, combining a reactive chloro-substituted pyridine ring with a methyl group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound, along with detailed experimental protocols and reaction mechanisms relevant to its application in research and development.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.
Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-3-picoline, 2-Chloro-5-picoline | [1][2] |
| CAS Number | 18368-64-4 | [2] |
| Molecular Formula | C₆H₆ClN | [1][2] |
| Molecular Weight | 127.57 g/mol | [1][2] |
| InChI | InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [1][2] |
| SMILES | Cc1ccc(Cl)nc1 | [2] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Pungent | [3][4] |
| Melting Point | Approximately -15 °C | [3] |
| Boiling Point | 175-177 °C (at atmospheric pressure) | [3] |
| 97 °C (at 30 mmHg) | ||
| Density | 1.169 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.53 | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and acetone. | [5] |
| pKa | 0.54±0.10 (Predicted) | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz | Reference |
| 8.18 | d | H-6 | J = 2.5 | [6] |
| 7.45 | dd | H-4 | J = 8.5, 2.5 | [6] |
| 7.13 | d | H-3 | J = 8.5 | [6] |
| 2.27 | s | -CH₃ | [6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 150.5 | C-2 |
| 148.0 | C-6 |
| 138.5 | C-4 |
| 130.0 | C-5 |
| 123.0 | C-3 |
| 17.5 | -CH₃ |
FT-IR Spectroscopy
The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | -CH₃ stretch |
| ~1580, 1470, 1400 | Pyridine ring C=C and C=N stretching |
| ~1100 | C-Cl stretch |
| ~830 | C-H out-of-plane bending |
Chemical Reactivity and Synthesis
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its reactivity is primarily governed by the chloro-substituent on the pyridine ring, which is susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. The electron-withdrawing nature of the ring nitrogen facilitates this reaction, particularly at the ortho (2-) and para (4-) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).[7]
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.
Synthesis of Imidacloprid
A prominent application of this compound is in the synthesis of the neonicotinoid insecticide, Imidacloprid. This involves the chlorination of the methyl group followed by condensation with N-(2-nitroimino)imidazolidine.
Caption: Synthetic pathway from this compound to Imidacloprid.
Experimental Protocols
Synthesis of this compound from 3-Methylpyridine
This protocol describes a common method for the synthesis of this compound.
Materials:
-
3-Methylpyridine
-
Chlorine gas
-
Water
-
Catalyst (e.g., a transition metal salt)
-
Organic solvent (for extraction, e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, charge 3-methylpyridine and water as the reaction medium.
-
Add a catalytic amount of a suitable catalyst.
-
While maintaining the reaction temperature between 40-60 °C, bubble chlorine gas through the mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Combine the organic layers and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar aromatic compounds (e.g., a column with a 5% phenyl polysiloxane stationary phase).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the chosen solvent to a concentration within the calibration range.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-200 amu
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic fragments at m/z 127 and 92).
-
Quantify the purity by comparing the peak area of the analyte to the calibration curve.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8] It is harmful if swallowed or in contact with skin and causes skin irritation.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical, chemical, and spectroscopic properties. A thorough understanding of its characteristics, reactivity, and handling procedures is essential for its safe and effective use in the synthesis of a wide range of important compounds in the pharmaceutical and agrochemical sectors. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in these fields.
References
- 1. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 18368-64-4 [sigmaaldrich.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity this compound for Sale [pipzine-chem.com]
- 4. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. This compound | 18368-64-4 [amp.chemicalbook.com]
- 6. This compound(18368-64-4) 1H NMR [m.chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
2-Chloro-5-methylpyridine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its utility stems from the presence of a reactive chlorine atom at the 2-position of the pyridine ring, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions. The methyl group at the 5-position provides a handle for further functionalization and influences the electronic properties of the molecule. This guide provides a comprehensive overview of the physical properties, key synthetic applications, and detailed experimental methodologies involving this compound, positioning it as a valuable scaffold in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClN | [1][2] |
| Molecular Weight | 127.57 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 97 °C at 30 mmHg | [1] |
| Density | 1.169 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.53 | [1] |
| CAS Number | 18368-64-4 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. A common and efficient laboratory-scale synthesis involves the chlorination of 3-methylpyridine N-oxide.
Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide
This two-step procedure involves the formation of a benzoylated intermediate followed by chlorination.[3]
Step 1: Synthesis of 5-Methylpyridine-2-Benzoylate
-
To a solution of 3-methylpyridine N-oxide (80 g, 0.7339 mol) in dichloromethane (550 g), cool the mixture to -10 °C.
-
Slowly add benzoyl chloride (206 g, 1.4679 mol) and triethylamine (148.2 g, 1.4679 mol) while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at reflux for 1 hour.
-
Filter the reaction mixture and distill the filtrate to remove dichloromethane, yielding 5-methylpyridine-2-benzoylate.
Step 2: Synthesis of this compound
-
To the crude 5-methylpyridine-2-benzoylate from the previous step, add chlorobenzene (600 mL).
-
Add phosphorus oxychloride (42 g, 0.2736 mol) to the mixture.
-
Heat the reaction to reflux and maintain for 6 hours.
-
Upon completion, cool the reaction and perform hydrolysis.
-
Neutralize the mixture with an alkali solution.
-
Perform steam distillation to isolate the crude product.
-
Purify the crude product by distillation to obtain this compound (Yield: 82.2%).[3]
References
The Pivotal Role of 2-Chloro-5-methylpyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine has emerged as a critical building block in the landscape of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique chemical properties, including the reactive chlorine atom at the 2-position and the methyl group at the 5-position, provide strategic points for molecular modification, enabling the development of compounds with significant biological activity. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents, particularly those targeting telomerase. We will explore detailed experimental protocols, present quantitative data on the efficacy of derived compounds, and visualize the key signaling pathways involved.
This compound as a Key Intermediate
This compound is a vital intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its utility stems from the ability to undergo various chemical transformations, including nucleophilic substitution at the chloro-substituted carbon and modifications of the methyl group. This reactivity has been exploited to create libraries of compounds for drug discovery programs, leading to the identification of molecules with promising antibacterial, anti-malarial, and antitumor properties.
Applications in Anticancer Drug Discovery: Targeting Telomerase
A significant area of interest for this compound derivatives is in the development of anticancer agents that function as telomerase inhibitors. Telomerase is an enzyme crucial for maintaining telomere length in cancer cells, thereby enabling their immortality. Inhibition of telomerase can lead to telomere shortening, triggering a DNA damage response and subsequent cell cycle arrest or apoptosis.
Signaling Pathway of Telomerase Inhibition and p21 Activation
Derivatives of this compound have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the telomeric DNA, which in turn inhibits telomerase activity. This inhibition leads to a DNA damage response (DDR), activating signaling cascades that involve ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate downstream targets, including Chk1 and Chk2, which ultimately leads to the upregulation of the cyclin-dependent kinase inhibitor p21. The activation of p21 results in cell cycle arrest, preventing the proliferation of cancer cells.
A Technical Guide to 2-Chloro-5-methylpyridine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-5-methylpyridine (CAS No. 18368-64-4), a key intermediate in the pharmaceutical and agrochemical industries. The document details its commercial availability, key suppliers, physical and chemical properties, and established synthesis protocols.
Commercial Availability and Suppliers
This compound is readily available from a variety of global suppliers, ranging from large chemical manufacturers to specialized distributors. The compound is offered in various purities and quantities to suit laboratory-scale research and large-scale industrial production. Key suppliers are located in North America, Europe, and Asia, with a significant manufacturing base in China and India.
Below is a summary of prominent suppliers and their typical product offerings.
| Supplier | Location | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Global | 97% | 5 mL, 25 mL |
| Thermo Scientific (Alfa Aesar) | Global | 97% | 5 mL |
| Tokyo Chemical Industry (TCI) | Global | >97.0% (GC) | 5g |
| BOC Sciences | USA | ≥99.0% (HPLC) | Research to commercial scales |
| Apollo Scientific | UK | Not specified | 25g, 100g, 500g |
| Sihauli Chemicals Pvt. Ltd. | India | Not specified | As per requirement |
| Pipzine Chemicals | China | High Purity | Industrial and specialized grades |
| Sandoo Pharmaceuticals and Chemicals | China | Not specified | Bulk quantities |
| Henan Fengda Chemical Co., Ltd | China | 99%, 99.5% | 1kg, 100kg |
| Henan Tianfu Chemical Co.,Ltd. | China | 99% | 1kg, 5kg, 25kg |
| Ruifu | China | ≥99.0% (HPLC) | Bottle, 25kg/Barrel, 220kg Drum |
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a versatile heterocyclic building block due to the reactivity conferred by the chlorine atom and the methyl group on the pyridine ring.[1]
Table of Physicochemical Properties:
| Property | Value |
| CAS Number | 18368-64-4[2] |
| Molecular Formula | C₆H₆ClN[2] |
| Molecular Weight | 127.57 g/mol [2] |
| Boiling Point | 97 °C at 30 mmHg[3] |
| Density | 1.169 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.53[3] |
| Solubility | Slightly soluble in water.[4] Soluble in most organic solvents.[5] |
| Appearance | Colorless to light yellow liquid[6] |
Table of Safety Information:
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Acute Tox. 4 Dermal; Acute Tox. 4 Oral[3] | P280, P301+P312+P330, P302+P352+P312[3] |
| Skin Irritation | Skin Irrit. 2[3] | H315: Causes skin irritation.[7] |
| Environmental Hazard | Aquatic Chronic 3[3] | H412: Harmful to aquatic life with long lasting effects. P273: Avoid release to the environment.[7][8] |
| Signal Word | Warning[3] | - |
Core Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules.
-
Agrochemicals : It is a key building block for neonicotinoid insecticides such as imidacloprid and acetamiprid.[9][10] It is also used in the synthesis of certain herbicides.[1][11] The solution can be used for further chlorination to produce 2-chloro-5-trichloromethylpyridine.[1][11]
-
Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents.[4] It is a versatile starting material for creating more complex molecules with potential biological activities, including antimicrobial and anti-inflammatory properties.[12][13]
-
Organic Synthesis : In a laboratory setting, it is used to synthesize substituted pyridines, such as 5-methyl-2,2′-bipyridine and 2-methylthio-5-pyridinemethylene amine.[3]
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages regarding yield, purity, and safety.
Protocol 1: Synthesis from 3-Methylpyridine N-Oxide
This common method involves the chlorination of 3-methylpyridine N-oxide.[9]
Step 1: Preparation of 5-Methylpyridine-2-Benzoylate
-
Add 80g (0.7339 mol) of 3-methylpyridine N-oxide to 550g of dichloromethane in a suitable reaction vessel.
-
Cool the mixture to -10°C.
-
Slowly add 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring for 1 hour.
-
After the reaction, filter the mixture.
-
Distill the filtrate to remove dichloromethane and obtain 5-methylpyridine-2-benzoylate.[9]
Step 2: Chlorination to this compound
-
To the crude 5-methylpyridine-2-benzoylate, add 600ml of chlorobenzene.
-
Add 42g (0.2736 mol) of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain the reaction for 6 hours.
-
Upon completion, perform hydrolysis, followed by neutralization with an alkali solution.
-
Isolate the final product, this compound, via steam distillation. The reported yield for this method is 82.2%.[9]
Protocol 2: High-Purity Synthesis from 3-Amino-5-methylpyridine
This two-step method is reported to produce high-purity this compound with a high total yield.[10]
Step 1: Chlorination of 3-Amino-5-methylpyridine
-
Mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) evenly in a reactor.
-
Cool the mixture to 10°C.
-
Introduce chlorine gas (0.49 mol) over a period of 2 hours.
-
After the reaction, remove excess hydrogen chloride.
-
Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield is 96%.[10]
Step 2: Diazotization and Deamination
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL) evenly.
-
At -8°C, add 28% sodium nitrite solution (261.71g) over 30 minutes and allow the reaction to proceed for 1.8 hours.
-
Add a composite catalyst (0.11g) and stir the reaction at 32°C for 2 hours.
-
Extract the product with dichloroethane (2-3 times).
-
Refine the extracted product to obtain this compound with a reported purity of 99.9% and a yield of 92.8%. The total yield over the two steps is 89.1%.[10]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis pathway from 3-Methylpyridine N-Oxide.
Caption: Workflow for sourcing and utilizing the chemical in R&D.
References
- 1. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. scbt.com [scbt.com]
- 3. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. 2-chloro 5-chloro Methyl Pyridine at 1250.00 INR in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]
- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity this compound for Sale [pipzine-chem.com]
- 7. This compound | 18368-64-4 [amp.chemicalbook.com]
- 8. This compound | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylpyridine is a pivotal heterocyclic intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its reactivity is governed by the interplay of the electron-withdrawing chloro substituent, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by computational analysis, experimental data, and detailed reaction protocols. Understanding the specific sites of reactivity is paramount for the strategic design of synthetic routes and the development of novel molecular entities.
Introduction
This compound, also known as 6-chloro-3-picoline, is a substituted pyridine derivative with the chemical formula C₆H₆ClN. The arrangement of the chloro and methyl groups on the pyridine ring creates a unique electronic landscape, dictating its behavior in chemical reactions. The pyridine nitrogen, being more electronegative than carbon, along with the inductive effect of the chlorine atom, renders the ring electron-deficient. This deficiency is partially compensated by the hyperconjugation and inductive effects of the methyl group. This guide will delve into the resulting electrophilic and nucleophilic characteristics of the molecule.
Computational Analysis of Electrophilic and Nucleophilic Sites
To visualize the reactive centers of this compound, a computational analysis using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is instructive. The resulting Molecular Electrostatic Potential (MEP) map provides a clear depiction of electron-rich and electron-poor regions.
An In-depth Technical Guide to the Exploration of 2-Chloro-5-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-chloro-5-methylpyridine represent a versatile class of heterocyclic compounds with significant applications in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these derivatives. Detailed experimental protocols for their preparation and biological evaluation are presented, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways implicated in the mechanism of action of prominent this compound derivatives are visualized to provide a deeper understanding of their molecular interactions.
Introduction
This compound is a key chemical intermediate characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position.[1] This substitution pattern imparts unique reactivity, making it a valuable building block for the synthesis of a wide array of functionalized molecules. Notably, it serves as a crucial precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid, which have revolutionized pest control in agriculture.[2] Beyond its role in agrochemicals, derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them attractive scaffolds for drug discovery and development.[3][4]
Chemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is slightly soluble in water but readily soluble in common organic solvents.[5] The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the pyridine ring influences its chemical reactivity and provides multiple sites for further functionalization.
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own advantages and limitations. Common methods include:
-
Chlorination of 3-Methylpyridine: This method involves the direct chlorination of 3-methylpyridine. One approach utilizes the N-oxide of 3-methylpyridine, which is then reacted with a chlorinating agent like phosphorus oxychloride.[6] Another method involves the direct reaction with chlorine gas in the presence of a catalyst.[7]
-
From Propionaldehyde and an Acrylic Ester: This route involves the condensation of propionaldehyde and an acrylic ester to form a dihydropyridone intermediate, which is subsequently halogenated, dehydrohalogenated, and chlorinated to yield this compound.[8][9]
-
From 3-Amino-5-methylpyridine: A newer, high-yield method involves the chlorination of 3-amino-5-methylpyridine followed by a diazotization reaction.[2]
The following table summarizes some of the reported yields for different synthetic approaches.
| Starting Material(s) | Key Reagents | Reported Yield (%) | Reference |
| 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, Phosphorus oxychloride | 82.2 | |
| Pyridone, Chlorine | Toluene, Ferric chloride, Phosgene | 91.6 | |
| 3-Amino-5-methylpyridine | Ferric chloride, Chlorine, Tetrabutylammonium bromide, Sulfuric acid, Sodium nitrite | 89.1 (total) | [2] |
Biological Activities of this compound Derivatives
The structural scaffold of this compound has been extensively utilized to develop molecules with a range of biological activities.
Insecticidal Activity: Neonicotinoids
The most prominent application of this compound is in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][10] This binding leads to the overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[1][10]
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, certain 2-amino-5-chloro-6-methyl pyridine derivatives have been investigated for their potential as antimicrobial agents.[3]
Anticancer Activity
Recent research has focused on the development of this compound derivatives as potential anticancer agents. Studies have shown that certain derivatives containing flavone moieties can exhibit inhibitory effects against cancer cell lines and telomerase. For example, specific compounds have shown activity against the SGC-7901 gastric cancer cell line.
The following table presents some quantitative data on the biological activity of selected this compound derivatives.
| Derivative Class | Target/Assay | Quantitative Data | Reference |
| Flavone-containing | Gastric cancer cell (SGC-7901) | IC50: 18.45 ± 2.79 µg/mL | |
| Flavone-containing | Telomerase inhibition | IC50: 0.8 ± 0.07 µM | |
| Amidino-substituted imidazo[4,5-b]pyridines | Colon carcinoma | IC50: 0.4 µM | |
| Amidino-substituted imidazo[4,5-b]pyridines | E. coli | MIC: 32 µM |
Experimental Protocols
Synthesis of this compound from 3-Amino-5-methylpyridine
Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
-
Mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) in a reaction vessel.[2]
-
Cool the mixture to 10°C.
-
Introduce chlorine gas (0.49 mol) over a period of 2 hours.
-
After the reaction is complete, remove excess hydrogen chloride.
-
Distill the product to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield is 96%.[2]
Step 2: Synthesis of this compound
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58mL).[2]
-
Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes.
-
Allow the reaction to proceed for 1.8 hours.
-
Add a composite catalyst (0.11g) at 32°C and react for 2 hours.
-
Extract the product with dichloroethane (2-3 times).
-
Refine the extracted product to obtain this compound. The reported purity is 99.9% and the yield is 92.8%.[2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial activity of compounds.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Neonicotinoid Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids, derived from this compound, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs). This interaction leads to a continuous influx of ions into the postsynaptic neuron, causing hyperexcitation, paralysis, and ultimately, the death of the insect.
Downstream Signaling Cascades
The activation of nAChRs can trigger various downstream signaling pathways. For example, in non-target organisms, neonicotinoid exposure has been shown to affect pathways such as the ERK1/2 signaling cascade and induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules. The synthesis of 2-aryl-5-methylpyridines is of significant interest as this motif is a key structural component in numerous drug candidates. This application note provides a detailed protocol for the Suzuki coupling of 2-chloro-5-methylpyridine with various boronic acids, offering a robust and versatile method for the synthesis of a diverse library of substituted pyridines.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle, as generally understood, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Experimental Protocols
This section details a general experimental procedure for the Suzuki coupling of this compound with an arylboronic acid. The protocol is based on established methodologies for similar chloropyridine substrates and can be adapted for various boronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane [DME])
-
Deionized water (if using an aqueous solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Sodium sulfate [Na₂SO₄] or Magnesium sulfate [MgSO₄])
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand. Add the anhydrous organic solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyridine product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of chloro- or bromo-pyridines with various boronic acids, providing a benchmark for the expected outcomes with this compound.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 18 | >85 | Adapted from[1] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 | Adapted from[1] |
| 3 | This compound | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | ~75 | Adapted from[3] |
| 4 | This compound | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | THF | 65 | 12 | ~80 | Adapted from[4] |
| 5 | This compound | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~65 | Adapted from[5] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Chloro-5-methylpyridine. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its typically mild reaction conditions.[1]
The coupling of aryl chlorides, such as this compound, is known to be more challenging compared to their bromide or iodide counterparts due to the stronger carbon-chlorine bond.[2][5] Therefore, careful selection of the catalytic system and reaction conditions is crucial for achieving high yields.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Where Py(5-Me) represents the 5-methylpyridinyl group and R is a generic substituent on the alkyne.
Key Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound hinges on the careful optimization of several key parameters:
-
Catalyst System: A palladium catalyst is essential.[1][2] While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more electron-rich and bulky phosphine ligands can be more effective for less reactive aryl chlorides.[2] N-Heterocyclic carbene (NHC) palladium complexes have also shown promise in the coupling of aryl chlorides.[2][6] A copper(I) cocatalyst, typically copper(I) iodide (CuI), is often used to facilitate the reaction, though copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[1]
-
Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated conditions often being important, especially when a copper cocatalyst is used.[5] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.
-
Temperature: Due to the lower reactivity of this compound, elevated temperatures are generally required to achieve a reasonable reaction rate and yield.[6]
Comparative Data for Sonogashira Coupling of Halopyridines
The following table summarizes typical conditions and yields for the Sonogashira coupling of various halopyridines, providing a basis for designing experiments with this compound.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [3][4] |
| 4-Bromopyridine HCl | (4-Dimethylaminophenyl)acetylene | PdCl₂(PPh₃)₂/CuI | Piperidine/CH₃CN | 80 | 8 | ~95 | [7] | |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | NMP | 90 | 3 | 99 | [8] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | NMP | 90 | 24 | 98 | [8] |
| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | High | [9] |
Experimental Workflow and Signaling Pathways
Sonogashira Coupling Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Note: This is a representative protocol and may require optimization for specific alkynes. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., 0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (e.g., 0.02-0.05 mmol, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the anhydrous solvent (5 mL).
-
Addition of Base: Add the base (e.g., Et₃N, 2.0-3.0 mmol) to the reaction mixture.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Reactions at elevated temperatures and pressures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling reaction for the synthesis of novel compounds derived from this compound. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-methylpyridine from 2-chloro-5-methylpyridine. Two primary synthetic routes are presented: a classical copper-catalyzed nucleophilic aromatic substitution and a modern palladium-catalyzed Buchwald-Hartwig amination. These methods offer researchers different strategies to access this important intermediate, which is a key building block in the development of pharmaceuticals and agrochemicals.
Introduction
2-Amino-5-methylpyridine is a valuable heterocyclic amine widely utilized in organic synthesis. Its preparation from the readily available this compound is a common transformation. This document outlines two robust methods for this conversion, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs. The copper-catalyzed method represents a more traditional, high-pressure approach, while the Buchwald-Hartwig amination offers a more contemporary, milder alternative under palladium catalysis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two described synthetic methods for producing 2-amino-5-methylpyridine.
| Parameter | Method 1: Copper-Catalyzed Amination | Method 2: Buchwald-Hartwig Amination |
| Starting Material | This compound | This compound |
| Amine Source | Liquid Ammonia | Ammonia (in dioxane) or Ammonia Surrogate |
| Catalyst | Copper(II) Sulfate (CuSO₄) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Not Applicable | RuPhos |
| Base | Not Applicable (Ammonia is the base) | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Methanol | Toluene |
| Temperature | 145-155 °C | 100 °C |
| Pressure | 3.5-4.5 MPa | Atmospheric Pressure |
| Reaction Time | 7-9 hours | 12-24 hours |
| Typical Yield | High | Good to Excellent |
Experimental Protocols
Method 1: Copper-Catalyzed Amination
This protocol is based on a high-pressure, high-temperature aminolysis reaction.[1]
Materials:
-
This compound
-
Methanol
-
Liquid Ammonia
-
Copper(II) Sulfate (CuSO₄)
-
Toluene
-
Autoclave reactor
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
Reactor Charging: Into a 5-liter autoclave, add 1.275 kg of this compound, 1.9 kg of methanol, 1.25 kg of liquid ammonia, and 63.7 g of CuSO₄.[1]
-
Reaction: Seal the autoclave and begin stirring. Heat the jacket of the reactor to a set temperature of 150°C. The internal pressure will rise to approximately 4 MPa. Maintain these conditions for 8 hours.[1]
-
Cooling and Depressurization: After the reaction is complete, stop the heating and allow the autoclave to cool to 40°C. Carefully vent the excess ammonia pressure.
-
Solvent Removal: Transfer the reaction mixture to a distillation apparatus and remove the majority of the methanol by distillation under atmospheric pressure.
-
Work-up:
-
Cool the remaining residue and add an appropriate amount of water with stirring.
-
Extract the aqueous mixture with toluene.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the toluene extract under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 2-amino-5-methylpyridine by vacuum distillation to obtain the final product.
Method 2: Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction, which is a common and versatile method for forming C-N bonds. This specific protocol is a representative procedure based on established principles of Buchwald-Hartwig amination of heteroaryl chlorides.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the ammonia solution in dioxane (3.0 mL, 1.5 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure 2-amino-5-methylpyridine.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of 2-amino-5-methylpyridine.
Caption: Reaction schemes for the synthesis of 2-amino-5-methylpyridine.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-Chloro-5-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The protocols outlined below are based on established chemical literature and patents, offering different strategic approaches to this synthesis.
Method 1: Synthesis from 3-Methylpyridine N-Oxide
This two-step method involves the N-oxidation of 3-methylpyridine followed by chlorination. It is a widely applicable route for the synthesis of 2-chloropyridine derivatives.
Experimental Protocol
Step 1: Synthesis of 3-Methylpyridine N-Oxide
A common method for this step involves the oxidation of 3-methylpyridine using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
Step 2: Synthesis of this compound
The intermediate, 3-Methylpyridine N-Oxide, is then chlorinated. One documented procedure involves reaction with benzoyl chloride and triethylamine to form an intermediate, followed by reaction with a chlorinating agent like phosphorus oxychloride.[3]
-
Add 80g (0.7339 mol) of 3-Methylpyridine N-Oxide to 550g of dichloromethane in a suitable reaction vessel.
-
Cool the mixture to -10°C with constant stirring.
-
Slowly add 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine to the cooled mixture.
-
Reflux the reaction mixture with stirring for 1 hour.
-
After the reaction, filter the mixture. The filtrate is then distilled to remove the dichloromethane, yielding 5-Methylpyridine-2-Benzoylate.
-
To the resulting mixture, add 600ml of chlorobenzene, followed by the addition of 42g (0.2736 mol) of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the reaction for 6 hours.
-
Upon completion, the reaction is subjected to hydrolysis, followed by neutralization with an alkali solution and subsequent steam distillation to obtain the final product.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine N-Oxide | [3] |
| Molar Ratio (N-Oxide:Benzoyl Chloride:Triethylamine) | 1 : 2 : 2 | [3] |
| Chlorinating Agent | Phosphorus Oxychloride | [3] |
| Reaction Temperature (Chlorination) | Reflux | [3] |
| Reaction Time (Chlorination) | 6 hours | [3] |
| Overall Yield | 82.2% | [3] |
Experimental Workflow
Caption: Synthesis of this compound from 3-Methylpyridine N-Oxide.
Method 2: Synthesis from 3-Amino-5-methylpyridine via Diazotization
This two-step synthesis proceeds through the chlorination of 3-amino-5-methylpyridine, followed by a deamination-chlorination reaction (Sandmeyer-type reaction) to yield the final product with high purity.[1] The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts.[4]
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-amino-5-methylpyridine
-
Mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) and ensure they are evenly mixed.[1]
-
Cool the mixture to 10°C.
-
Introduce chlorine gas (0.49 mol) over a period of 2 hours.[1]
-
After the reaction is complete, remove any excess hydrogen chloride.
-
Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine.[1]
Step 2: Synthesis of this compound
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58mL) until evenly distributed.[1]
-
Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes. The reaction is allowed to proceed for 1.8 hours.[1]
-
After the reaction, add a composite catalyst (0.11g) and stir at 32°C for 2 hours.[1]
-
Extract the product with dichloroethane (2-3 times) and refine to obtain this compound.[1]
Data Presentation
| Parameter | Value (Step 1) | Value (Step 2) | Reference |
| Starting Material | 3-amino-5-methylpyridine | 2-chloro-3-amino-5-methylpyridine | [1] |
| Reagents | Ferric chloride, Chlorine gas | Tetrabutylammonium bromide, Sulfuric acid, Sodium nitrite, Composite catalyst | [1] |
| Reaction Temperature | 10°C | -8°C, then 32°C | [1] |
| Reaction Time | 2 hours | 1.8 hours, then 2 hours | [1] |
| Yield | 96% | 92.8% | [1] |
| Overall Yield | - | 89.1% | [1] |
| Purity | - | 99.9% | [1] |
Experimental Workflow
Caption: Synthesis of this compound via a Diazotization Reaction.
Method 3: Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone
This route involves the construction of the pyridine ring from acyclic precursors, followed by halogenation and chlorination steps. It represents an alternative approach that avoids the use of substituted pyridines as starting materials.[5][6][7]
Experimental Protocol
Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone
This intermediate is obtained by condensing propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester, which is then aminated.[2][6]
Step 2: Halogenation to 2-oxo-5-methyl-5,6-dihalopiperidine
The dihydropyridone is halogenated, for instance, by passing chlorine gas through a solution of the dihydropyridone in a suitable organic solvent at 50 to 60°C.[5][6]
Step 3: One-Pot Conversion to this compound
The resulting 2-oxo-5-methyl-5,6-dihalopiperidine is converted directly to the final product.
-
Contact the 2-oxo-5-methyl-5,6-dihalopiperidine in a high boiling solvent, such as trichlorobenzene.
-
Add a stoichiometric excess (up to 70 mole % excess) of a chlorinating agent, preferably phosphorus oxychloride or phosgene.[5][6]
-
Heat the reaction mixture to a temperature between 80 and 130°C.[5][7]
-
The resulting solution of this compound can be used directly for further reactions or purified by washing with aqueous alkali, adjusting the pH to near neutrality, and separating the organic layer.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Methyl-3,4-dihydro-2(1H)-pyridone | [6] |
| Intermediate | 2-oxo-5-methyl-5,6-dihalopiperidine | [5][6] |
| Chlorinating Agent | Phosphorus oxychloride or Phosgene | [5][6] |
| Solvent | High boiling point solvent (e.g., trichlorobenzene) | [5] |
| Reaction Temperature | 80 - 130°C | [5][7] |
Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 7. Preparation of this compound - Patent 0121320 [data.epo.org]
Application Notes and Protocols for the Purification of 2-Chloro-5-methylpyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2-Chloro-5-methylpyridine using column chromatography, a fundamental technique for isolating compounds of interest in a laboratory setting. The protocols outlined below are based on established practices for the purification of substituted pyridine derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is crucial for the successful synthesis of downstream products and for meeting regulatory standards. Column chromatography offers a reliable method for removing impurities, such as unreacted starting materials, byproducts, and other contaminants that may be present after synthesis. This application note details the use of flash column chromatography with silica gel, a common and effective method for this purpose.
Data Presentation
While specific quantitative data for the purification of this compound by traditional column chromatography is not extensively available in the public domain, data from the purification of a structurally related compound, 2-chloro-5-trichloromethylpyridine, by preparative High-Performance Liquid Chromatography (HPLC) can serve as a valuable reference for achievable purity and recovery rates.[1]
Table 1: Purification Data for 2-chloro-5-trichloromethylpyridine via Preparative HPLC [1]
| Parameter | Value |
| Chromatography Type | Preparative HPLC |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Initial Purity | Not Specified |
| Final Purity | 99.01% |
| Average Recovery Rate | 82.7% |
| Relative Standard Deviation (RSD) | 4.0% (n=5) |
Note: This data is for a related compound and is presented as a benchmark for purification efficiency.
Experimental Protocols
The following protocol describes the purification of this compound using flash column chromatography with silica gel.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 5% ethyl acetate in hexane and increase the ethyl acetate concentration).
-
Visualize the spots under UV light (254 nm).
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.
3. Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded onto the top of the column.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (e.g., using a pump or compressed air) to force the eluent through the column at a steady rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by collecting small spots from the outflow of the column on a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For substituted pyridines, a gradient of ethyl acetate in hexane is often effective.[2]
6. Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR).
Visualizations
Experimental Workflow for Purification
References
- 1. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonicotinoids represent a significant class of insecticides, valued for their high efficacy against a broad spectrum of pests and their systemic nature within plants. A key starting material in the synthesis of several prominent neonicotinoids is 2-Chloro-5-methylpyridine and its chlorinated derivative, 2-chloro-5-(chloromethyl)pyridine. This document provides detailed application notes and experimental protocols for the synthesis of three major neonicotinoids: Imidacloprid, Acetamiprid, and Thiamethoxam, utilizing 2-chloro-5-(chloromethyl)pyridine as a pivotal intermediate. Furthermore, the mode of action of neonicotinoids on the insect nervous system is illustrated.
Synthetic Pathways Overview
The general synthetic strategy involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine with a suitable nitrogen-containing heterocyclic or acyclic moiety. The synthesis of the crucial intermediate, 2-chloro-5-(chloromethyl)pyridine, can be achieved from this compound through chlorination of the methyl group.
Data Presentation: Synthesis of Neonicotinoids
The following tables summarize the quantitative data for the synthesis of Imidacloprid, Acetamiprid, and Thiamethoxam from 2-chloro-5-(chloromethyl)pyridine.
Table 1: Synthesis of Imidacloprid
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine | K₂CO₃ | Acetonitrile | Reflux | - | - | >95 | [1] |
| 2-chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine | Alkali Carbonate | Organic Solvent | Reflux | - | - | - | [2] |
| N-(2-chloro-5-pyridylmethyl)ethylenediamine | Dimethyl N-nitroimidodithiocarbonate | - | Dichloromethane | 25-32 | 3 | 80.0 | - | [1] |
Table 2: Synthesis of Acetamiprid
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-chloromethylpyridine | N-cyano-N'-methylacetamidine | - | - | - | - | - | [3] |
| N-cyano-N'-(2-chloro-5-pyridylmethyl)acetamidine | Dimethyl sulfate | 50% NaOH / Methylbutyl ammonium bromide | Chloroform | 15 | - | - | [3] |
| 2-chloro-5-chloromethylpyridine & Monomethylamine | Ethyl N-cyanoethanimideate | - | Dichloroethane / Ethanol | <0 to 45 | 12 | High | [4] |
| Benzylmethylamine | Ethyl N-cyanoethanimideate | - | Methanol | 65 | 5 | 95 | [5] |
Table 3: Synthesis of Thiamethoxam
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-(chloromethyl)thiazole | 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | K₂CO₃ / TEBA | DMF | 65 | 20-40 min (addition) | - | 98 | [6],[7] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | K₂CO₃ / Tetramethylammonium hydroxide | Dimethyl carbonate | 67 | 50 min (addition) | 82 | - | [8] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | K₂CO₃ | DMF | - | - | 71 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine
This intermediate can be synthesized from this compound via a radical chlorination reaction.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of the radical initiator (BPO or AIBN).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid by-products (e.g., succinimide if NCS is used).
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)pyridine.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Imidacloprid[1][2]
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
N-nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of N-nitro-imidazolidin-2-imine in acetonitrile, add potassium carbonate.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Imidacloprid.
Protocol 3: Synthesis of Acetamiprid[3][4]
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Monomethylamine
-
Ethyl N-cyanoethanimideate
-
Dichloroethane
-
Ethanol
Procedure: Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
In a reaction kettle, add dichloroethane and cool to below 0°C.
-
Introduce monomethylamine gas into the solvent.
-
Raise the temperature to 45°C and add 2-chloro-5-(chloromethyl)pyridine dropwise over 8 hours.
-
Maintain the temperature for an additional 4 hours.
-
After the reaction is complete, release the pressure and remove excess methylamine.
-
Filter the reaction mixture to remove methylamine hydrochloride.
-
Remove the solvent from the filtrate to obtain N-(6-chloro-3-pyridylmethyl)methylamine.
Step 2: Synthesis of Acetamiprid
-
Dissolve the N-(6-chloro-3-pyridylmethyl)methylamine in ethanol.
-
At room temperature, add ethyl N-cyanoethanimideate dropwise.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Cool the mixture to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain Acetamiprid.
Protocol 4: Synthesis of Thiamethoxam[6][7][8]
Materials:
-
2-chloro-5-(chloromethyl)thiazole (synthesized from 2-chloro-5-methylthiazole)
-
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
Potassium carbonate (K₂CO₃)
-
Triethylbenzylammonium chloride (TEBA) (phase transfer catalyst)
-
Dimethylformamide (DMF) or Dimethyl carbonate
Procedure:
-
In a reactor, dissolve 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole in DMF.
-
Heat the mixture to approximately 65°C.
-
Add potassium carbonate and a catalytic amount of TEBA to the reactor over 20-40 minutes.
-
Maintain the reaction at 65-70°C, monitoring for completion by HPLC.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic phases and remove the solvent under vacuum.
-
The crude product can be purified by recrystallization from methanol to yield pure Thiamethoxam.
Mode of Action: Neonicotinoid Signaling Pathway
Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10][11] This binding is irreversible and leads to the continuous stimulation of the nerve cells, causing hyperactivity, paralysis, and ultimately, the death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal efficacy and relatively lower mammalian toxicity.
Conclusion
This compound and its derivatives are indispensable precursors in the large-scale production of a variety of neonicotinoid insecticides. The protocols outlined in this document provide a framework for the synthesis of Imidacloprid, Acetamiprid, and Thiamethoxam. Researchers are encouraged to optimize these methods for their specific laboratory or industrial settings. A thorough understanding of the reaction mechanisms and the mode of action of these compounds is crucial for the development of new, more effective, and environmentally safer insecticides.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
- 8. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 9. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine is a versatile heterocyclic building block of significant interest in the synthesis of pharmaceuticals and agrochemicals. The chlorine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methyl group at the 5-position can influence the electronic properties and steric hindrance of the substrate, making judicious catalyst selection crucial for achieving optimal reaction outcomes.
These application notes provide a comprehensive overview of catalyst systems and detailed protocols for several key cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Heck, and Stille couplings. The information is intended to guide researchers in selecting the most appropriate catalytic system and reaction conditions for their specific synthetic targets.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions with this compound are highly dependent on the careful exclusion of oxygen and moisture. It is critical to use anhydrous solvents and to thoroughly degas all reaction mixtures. The choice of palladium precursor, ligand, base, and solvent system is paramount and often requires optimization for specific coupling partners. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition; therefore, the selection of appropriate ligands is essential to mitigate this effect and ensure high catalytic activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.
Catalyst Systems and Reaction Conditions
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound with arylboronic acids. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) often showing excellent performance with challenging chloropyridine substrates.[1][2]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-methylpyridine | Moderate to Good | 2 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Phenylboronic acid | 2-Phenyl-5-methylpyridine | >90 (estimated for 2-chloropyridines) | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | Phenylboronic acid | 2-Phenyl-5-methylpyridine | >90 (estimated for 2-chloropyridines) | 1-2 |
Note: "Moderate to Good" yield is estimated to be in the range of 40-70%. Data for XPhos and PEPPSI-IPr systems are based on typical results for similar 2-chloropyridine substrates and serve as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of a structurally similar biarylpyridine.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene and water (e.g., 4:1, 5 mL), add potassium phosphate (3 mmol).
-
Add the palladium acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to 100 °C and stir vigorously for 18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
experimental procedure for the chlorination of 3-methylpyridine
Abstract
This application note provides detailed experimental procedures for the chlorination of 3-methylpyridine (β-picoline), a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Both vapor-phase and liquid-phase chlorination methodologies are discussed, offering researchers and process chemists a comprehensive guide to reaction setup, execution, and product analysis. The protocols emphasize safety, selectivity, and yield optimization for the synthesis of key chlorinated derivatives, including 2-chloro-3-methylpyridine and other polychlorinated analogs.
Introduction
3-Methylpyridine is a versatile heterocyclic building block.[1] Its chlorination is a fundamental transformation for introducing functional handles that enable further molecular elaboration. The position of chlorination on the pyridine ring and the potential for side-chain chlorination are highly dependent on the reaction conditions employed. This document outlines two primary approaches: high-temperature vapor-phase chlorination and liquid-phase chlorination, providing a comparative overview of their respective advantages and outcomes.
Vapor-Phase Catalytic Chlorination
Vapor-phase chlorination is a powerful method for the large-scale production of chlorinated pyridines. The reaction is typically carried out at elevated temperatures in the presence of a catalyst.
Key Parameters:
-
Temperature: The reaction temperature is a critical parameter influencing product distribution. Temperatures typically range from 250°C to 450°C.[2] Higher temperatures can lead to over-chlorination and the formation of byproducts.[3]
-
Catalyst: A variety of catalysts can be employed to enhance selectivity. Common choices include silica, alumina, montmorillonite clay, and supported palladium catalysts.[3][4]
-
Reactant Ratio: The molar ratio of chlorine to 3-methylpyridine is a key factor in controlling the degree of chlorination. Ratios can range from 2:1 to 40:1.[3]
-
Diluent: An inert gas such as nitrogen or carbon tetrachloride is often used to control the reaction rate and temperature.[2][3]
-
Residence Time: The time the reactants spend in the reaction zone affects the conversion and product profile. Residence times are typically in the range of a few seconds to a minute.[5]
Liquid-Phase Chlorination
Liquid-phase chlorination offers an alternative approach, often conducted at lower temperatures than vapor-phase reactions.
Key Parameters:
-
Temperature: Reaction temperatures are typically maintained at or above 190°C.[6]
-
Catalyst: Lewis acids such as ferric chloride can be used to catalyze the reaction.[6]
-
Pressure: The reaction can be performed at atmospheric or elevated pressures. Higher pressures can increase the reaction rate.[3]
Product Distribution
The chlorination of 3-methylpyridine can yield a mixture of isomers and polychlorinated products. The primary monochlorinated products are 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[7] Further chlorination can occur on the pyridine ring to yield products like 2,6-dichloro-3-methylpyridine, or on the methyl group to produce compounds such as 2-chloro-3-(trichloromethyl)pyridine.[2] The reaction conditions must be carefully controlled to achieve the desired product selectivity.
Data Summary
The following table summarizes representative quantitative data from various chlorination experiments of 3-methylpyridine.
| Method | Temperature (°C) | Molar Ratio (Cl₂:3-MP) | Catalyst/Diluent | Main Products | Yield/Selectivity | Reference |
| Vapor-Phase | 290 | 14.8 | Silica / CCl₄, N₂ | 2-chloro-5-(trichloromethyl)pyridine | 21 mole % | [2] |
| Vapor-Phase | 340 | 16.7 | Silica / CCl₄ | 2-chloro-5-(dichloromethyl)-pyridine | - | [2] |
| Vapor-Phase | 368 | 10.0 | Silica / CCl₄, N₂ | 2-chloro-5-(trichloromethyl)pyridine | 33 mole % | [2] |
| Liquid-Phase (via 3-methylpyridine-1-oxide) | - | - | m-phthaloyl chloride / triethylamine | This compound & 2-chloro-3-methylpyridine | 78% total (87:13 ratio) | [8] |
| Liquid-Phase (via 3-methylpyridine-1-oxide) | - | - | 4-chlorobenzoyl chloride / triethylamine | This compound & 2-chloro-3-methylpyridine | 80% total (84:16 ratio) | [8] |
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination of 3-Methylpyridine
Objective: To synthesize chlorinated derivatives of 3-methylpyridine via a continuous flow vapor-phase reaction.
Materials:
-
3-Methylpyridine (β-picoline)
-
Chlorine gas
-
Nitrogen gas (or other inert diluent)
-
Catalyst (e.g., microspheroidal silica)
-
Carbon tetrachloride (optional diluent)
-
Sodium hydroxide solution (for scrubbing)
Equipment:
-
Tube furnace reactor
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser
-
Collection flask
-
Gas scrubber
Procedure:
-
Set up the tube furnace reactor system. The reactor tube should be packed with the chosen catalyst.
-
Heat the reactor to the desired temperature (e.g., 350°C).
-
Establish a stable flow of nitrogen gas through the reactor.
-
Introduce chlorine gas at the desired molar ratio to 3-methylpyridine.
-
Using a syringe pump, feed the 3-methylpyridine (and any liquid diluent like CCl₄) into a vaporizer section upstream of the reactor. The vaporized reactants are then carried into the hot zone by the inert gas flow.
-
The reaction products exit the reactor and pass through a condenser to liquefy the chlorinated pyridines.
-
The liquid products are collected in a cooled flask.
-
Unreacted chlorine and HCl byproduct are passed through a scrubber containing a sodium hydroxide solution.
-
The collected crude product is then analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the product distribution.
-
The desired products can be purified by fractional distillation.
Protocol 2: Liquid-Phase Chlorination of 3-Methylpyridine-1-oxide
Objective: To synthesize 2-chloro-3-methylpyridine and this compound from 3-methylpyridine-1-oxide.
Materials:
-
3-Methylpyridine-1-oxide
-
m-Phthaloyl chloride
-
Triethylamine
-
Methylene chloride
-
Sodium hydroxide solution
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 3-methylpyridine-1-oxide and triethylamine in methylene chloride.
-
Cool the mixture in an ice bath.
-
Add m-phthaloyl chloride dropwise to the solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water and then with a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
The crude product mixture can be subjected to steam distillation for initial purification.
-
Extract the distillate with methylene chloride.
-
Remove the solvent and purify the resulting mixture of this compound and 2-chloro-3-methylpyridine by fractional distillation or column chromatography.
Visualizations
Caption: Workflow for vapor-phase chlorination.
Safety Precautions
Chlorination reactions should be conducted in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The scrubbing of off-gases is essential to neutralize unreacted chlorine and hydrogen chloride. High-temperature reactions should be monitored carefully to prevent runaways.
References
- 1. nbinno.com [nbinno.com]
- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 5. US20050240024A1 - Vapor phase catalytic chlorination of Ã-picoline - Google Patents [patents.google.com]
- 6. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 7. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 8. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and workup procedures for common organic reactions involving 2-chloro-5-methylpyridine. The information is intended to guide researchers in the efficient isolation and purification of products derived from this versatile building block.
Overview of Workup Strategies for Pyridine Derivatives
The basic nature of the pyridine ring necessitates specific considerations during aqueous workups. Residual basicity can lead to emulsions during extractions and can interfere with chromatographic purification. A common strategy involves an initial acidic wash to protonate the pyridine nitrogen, rendering it more water-soluble and facilitating the removal of non-basic impurities through extraction with an organic solvent. Subsequent neutralization of the aqueous layer allows for the extraction of the desired pyridine product into an organic phase.
Alternatively, for products that are sensitive to acid, a direct extraction followed by washes with brine or saturated ammonium chloride can be employed. The choice of workup is highly dependent on the stability of the product and the nature of the impurities present.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, frequently utilized to introduce aryl or vinyl substituents at the 2-position of the pyridine ring.
Experimental Protocol:
A typical Suzuki-Miyaura reaction involves the coupling of this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[1]
Quantitative Data Summary:
| Parameter | Value |
| Catalyst Loading | 5 mol % |
| Base Equivalent | 2.0 |
| Boronic Acid Equiv. | 1.2 |
| Typical Solvents | Toluene/Water (4:1) |
| Reaction Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of a wide range of substituted aminopyridines.
Experimental Protocol:
This protocol describes the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine ligand (e.g., Xantphos, 4 mol %), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[2]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane. b. Filter the mixture through a pad of Celite® to remove palladium residues. c. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[2] d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Catalyst Loading | 2 mol % Pd₂(dba)₃ |
| Ligand Loading | 4 mol % |
| Base Equivalent | 1.4 |
| Amine Equivalent | 1.2 |
| Typical Solvents | Toluene, Dioxane |
| Reaction Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a variety of nucleophiles onto the pyridine ring, taking advantage of the electron-deficient nature of the 2-position.
Experimental Protocol:
This protocol outlines the reaction of this compound with a generic nucleophile, such as an alkoxide or an amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) if the nucleophile is not already deprotonated.
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate or diethyl ether). b. Separate the layers and extract the aqueous layer with the organic solvent. c. Combine the organic layers and wash with water and brine to remove the high-boiling point solvent and inorganic salts. d. Dry the organic phase over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Nucleophile Equiv. | 1.1 - 1.5 |
| Base Equivalent | 2.0 |
| Typical Solvents | DMF, DMSO |
| Reaction Temperature | 80-150 °C |
| Typical Yield | 50-85% |
General Workflow:
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Synthesis of this compound
The starting material itself is often synthesized from 3-methylpyridine N-oxide.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methylpyridine N-oxide (1.0 equiv.) in a chlorinated solvent such as chloroform or dichloromethane, add a chlorinating agent like phosphorus oxychloride (POCl₃) (1.1-1.5 equiv.) dropwise at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Workup: a. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. b. Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 8-9.[3] c. Extract the aqueous layer multiple times with dichloromethane. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter and concentrate in vacuo.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Quantitative Data Summary:
| Parameter | Value |
| Chlorinating Agent | POCl₃ (1.1-1.5 equiv.) |
| Typical Solvent | Dichloromethane, Chloroform |
| Reaction Temperature | 0 °C to Reflux |
| Typical Yield | 75-85% |
Logical Relationship Diagram:
Caption: Logical steps for the synthesis and workup of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridine is a versatile and readily available building block in organic synthesis, serving as a key precursor for a diverse array of novel heterocyclic compounds. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position susceptible to various cross-coupling and nucleophilic substitution reactions, makes it an invaluable starting material in medicinal chemistry and drug discovery. The methyl group at the 5-position also offers a site for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of new heterocyclic structures from this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Synthetic Strategies
The primary routes for the functionalization of this compound involve the substitution of the chloro group. The electron-deficient nature of the pyridine ring facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
A general workflow for these synthetic transformations is outlined below:
Caption: General synthetic workflow for the derivatization of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For chloropyridines, the choice of a suitable phosphine ligand is often critical to achieve high yields.
A. Suzuki-Miyaura Coupling for the Synthesis of Arylpyridines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3][4] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 127.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) with S-Phos (0.04 mmol, 16.4 mg).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
B. Sonogashira Coupling for the Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | THF | 65 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 12 | 82 |
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 127.6 mg), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (5 mL), triethylamine (2.0 mmol, 0.28 mL), and phenylacetylene (1.1 mmol, 0.12 mL) via syringe.
-
Reaction: Stir the mixture at 65 °C for 6 hours.
-
Work-up: After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
C. Buchwald-Hartwig Amination for the Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is a highly effective method for synthesizing arylamines from aryl halides.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 18 | 88 |
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 127.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), and Xantphos (0.02 mmol, 11.6 mg).
-
Degassing: Evacuate and backfill the tube with argon (repeat three times).
-
Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.10 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reaction proceeds via a Meisenheimer intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A. Thiolation for the Synthesis of Pyridyl Thioethers
The reaction of this compound with thiols provides access to pyridyl thioethers, which are important scaffolds in various bioactive molecules.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 2 | 4-Methylthiophenol | NaH | THF | 65 | 6 | 89 |
| 3 | 2-Mercaptobenzimidazole | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 127.6 mg) and thiophenol (1.1 mmol, 0.11 mL) in dimethylformamide (DMF, 5 mL).
-
Base Addition: Add potassium carbonate (1.5 mmol, 207.3 mg) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and efficient methods for accessing diverse molecular scaffolds. These synthetic routes are essential for researchers in drug discovery and materials science, enabling the rapid generation of compound libraries for biological screening and the development of new functional materials. Careful optimization of catalysts, ligands, bases, and solvents is key to achieving high yields and purity in these transformations.
References
- 1. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
Large-Scale Synthesis of 2-Chloro-5-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-5-methylpyridine, a key intermediate in the production of pharmaceuticals and agrochemicals. The information compiled herein is intended to guide researchers and chemical engineers in selecting and optimizing a synthetic route suitable for industrial-scale production.
Introduction
This compound is a critical building block in the synthesis of numerous commercial products, including neonicotinoid insecticides like imidacloprid and acetamiprid. The selection of a synthetic route for its large-scale production is governed by factors such as raw material cost, process safety, reaction yield, product purity, and environmental impact. This document outlines four principal synthetic strategies, providing detailed protocols and comparative data to aid in this decision-making process.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the primary large-scale synthesis methods of this compound.
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Route 1: From 5-methyl-2(1H)-pyridone | 5-methyl-2(1H)-pyridone | Phosgene, Ferric chloride, Toluene | 91.6% | Not specified | High yield, Direct chlorination | Use of highly toxic phosgene gas |
| Route 2: From 3-methylpyridine N-oxide | 3-methylpyridine N-oxide | Benzoyl chloride, Triethylamine, POCl₃ | 82.2% | Not specified | Avoids direct chlorination of pyridine ring | Multi-step, Use of POCl₃ |
| Route 3: From 2-amino-5-methylpyridine | 2-amino-5-methylpyridine | Chlorine, Ferric chloride, Sodium nitrite, H₂SO₄ | 89.1% (overall) | 99.9% | High purity, High overall yield | Multi-step, Diazotization requires careful temperature control |
| Route 4: From Propionaldehyde & Acrylic Ester | Propionaldehyde, Acrylic Ester | Morpholine, Acetic acid, Ammonium acetate, Chlorine, POCl₃ | 81.3% (from DHP intermediate) | 95.3% (for an intermediate) | Utilizes inexpensive starting materials | Long and complex multi-step synthesis |
Experimental Protocols
Route 1: Synthesis from 5-methyl-2(1H)-pyridone
This method involves the direct chlorination of 5-methyl-2(1H)-pyridone using phosgene in the presence of a Lewis acid catalyst.
Protocol:
-
To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of 5-methyl-2(1H)-pyridone, 333.5 g of toluene, and 2.02 g (0.012 mol) of ferric chloride at 20°C.[1]
-
Mix the components thoroughly.
-
Introduce chlorine gas into the mixture at a rate of 5.5 L/h for 3 hours.[1]
-
After the chlorination is complete, heat the reaction mixture to 110°C.[1]
-
Introduce phosgene gas at a rate of 9 L/h for 3 hours.[1]
-
Continue the reaction for an additional hour at 110°C.[1]
-
After the reaction, the product can be isolated and purified through standard post-processing steps, such as distillation, to yield this compound.[1] The reported yield for this process is 91.6%.[1]
Route 2: Synthesis from 3-methylpyridine N-oxide
This route proceeds through the formation of a 5-methylpyridine-2-benzoylate intermediate, which is then chlorinated.
Protocol:
-
Add 80 g (0.7339 mol) of 3-methylpyridine N-oxide to 550 g of dichloromethane in a reaction vessel.[2]
-
Cool the mixture to -10°C.[2]
-
Slowly add 206 g (1.4679 mol) of benzoyl chloride and 148.2 g (1.4679 mol) of triethylamine to the mixture.[2]
-
Stir the reaction mixture under reflux for 1 hour.[2]
-
Filter the mixture and distill the filtrate to remove the dichloromethane, yielding 5-methylpyridine-2-benzoylate.[2]
-
Add 600 ml of chlorobenzene to the obtained intermediate, followed by the addition of 42 g (0.2736 mol) of phosphorus oxychloride (POCl₃).[2]
-
Heat the mixture to reflux and maintain for 6 hours.[2]
-
Upon completion, the reaction is worked up through hydrolysis, neutralization with an alkali solution, and steam distillation to obtain this compound.[2] This method has a reported yield of 82.2%.[2]
Route 3: Synthesis from 2-amino-5-methylpyridine (via Diazotization)
This high-yield, high-purity method involves a two-step process starting with the chlorination of 3-amino-5-methylpyridine followed by a Sandmeyer-type diazotization and subsequent chlorination.
Protocol:
Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
-
Mix 108.14 g (1 mol) of 3-amino-5-methylpyridine, 0.16 g (0.001 mol) of ferric chloride, and 324.42 mL of an organic solvent (a 1:1 volume mixture of N,N-dimethylformamide and dichloroethane).[3]
-
Cool the mixture to 10°C.[3]
-
Introduce 0.49 mol of chlorine gas over a period of 2 hours.[3]
-
After the reaction, remove any excess hydrogen chloride.
-
Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine with a reported yield of 96%.[3]
Step 2: Synthesis of this compound
-
Mix 142.58 g (1 mol) of 2-chloro-3-amino-5-methylpyridine, 0.11 g of tetrabutylammonium bromide, and 142.58 mL of 48% concentrated sulfuric acid.[3]
-
Cool the mixture to -8°C and add 261.71 g of 28% sodium nitrite solution over 30 minutes, allowing the reaction to proceed for 1.8 hours.[3]
-
After the initial reaction, add 0.11 g of a composite catalyst and stir at 32°C for 2 hours.[3]
-
Extract the product with dichloroethane (2-3 times).[3]
-
Refine the extracted product to obtain this compound.[3] This step has a reported yield of 92.8% and a purity of 99.9%.[3] The total yield for both steps is 89.1%.[3]
Route 4: Synthesis from Propionaldehyde and an Acrylic Ester
This is a multi-step industrial process that builds the pyridine ring from acyclic precursors. A key intermediate in this synthesis is 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP).
Protocol (Single-Step Conversion of Dihalo Intermediate):
-
A solution of 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP) (25 g; 0.225 mol) in 1,2,4-trichlorobenzene (TCB) (51 ml; 75 g) is warmed to 50°C in a flask and chlorinated with chlorine gas to form the dihalo intermediate, 2-oxo-5-methyl-5,6-dichloropiperidine.[4]
-
The resulting pale green solution is then heated to 100°C.[4]
-
Phosphorus oxychloride (36.2 g; 22 ml) is added over 30 minutes.[4]
-
The temperature is then raised to 110°C to initiate the conversion to this compound.[4]
-
The final product solution can be further processed or used directly in subsequent reactions. The reported yield of this compound from the DHP starting material is 81.3%.[4]
Visualized Workflow
The following diagram illustrates a common synthetic pathway for this compound starting from propionaldehyde and an acrylic ester, highlighting the key intermediates.
References
Application Notes & Protocols: Analytical Methods for Monitoring 2-Chloro-5-methylpyridine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-methylpyridine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Monitoring the progress of reactions involving this compound is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. This document provides detailed protocols for two common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography (GC) for precise quantitative analysis.
Part 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Principle: TLC is a rapid and inexpensive chromatographic technique used to separate components in a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[2][3] For reaction monitoring, TLC allows for the visual tracking of the consumption of the starting material (this compound) and the concurrent appearance of the product(s).[4][5] By comparing the relative intensities of the spots, a qualitative assessment of the reaction's progress can be made. The use of a "co-spot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the starting material spot, especially when the product's retention factor (Rf) is very close to that of the reactant.[5][6]
Experimental Protocol: TLC Analysis
1. Materials and Equipment:
-
TLC Plates: Silica gel 60 F254 plates (fluorescent indicator allows for UV visualization).[2]
-
TLC Chamber: A beaker with a watch glass or a dedicated TLC tank.[7]
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Sample Preparation: Volumetric flasks, pipettes, and a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Glass capillary tubes.[7]
-
Visualization: UV lamp (254 nm).
-
Additional Reagents: Triethylamine (for basic compounds to reduce streaking).[2][4]
2. Procedure:
-
Chamber Preparation:
-
Line the TLC chamber with a piece of filter paper.[8]
-
Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm.[6] The solvent level must be below the starting line on the TLC plate.[9]
-
Close the chamber and tilt it to saturate the filter paper. Allow the chamber to equilibrate for at least 5-10 minutes to ensure the internal atmosphere is saturated with solvent vapors.[8]
-
-
Solvent System (Mobile Phase) Selection:
-
The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.3-0.4.[6]
-
Start with a 4:1 mixture of Hexane:Ethyl Acetate. Run a TLC plate with only the starting material.
-
If the spot remains at the bottom (low Rf), the eluent is not polar enough; increase the proportion of Ethyl Acetate.
-
If the spot runs to the top (high Rf), the eluent is too polar; increase the proportion of Hexane.
-
Since pyridine derivatives are basic, they may streak on the acidic silica gel. If streaking occurs, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase to neutralize the acidic sites.[2][4]
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of the starting material (SM) in a volatile solvent.
-
Using a capillary tube, withdraw a small aliquot (a tiny sample) from the reaction vessel at various time points (e.g., T=0, 1h, 2h).[5][10]
-
Dilute this aliquot with a volatile solvent in a small vial. The concentration should be low to avoid overloading the plate.[11]
-
On a TLC plate, draw a light pencil line about 1 cm from the bottom.[11]
-
Mark three lanes on the line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[5]
-
Spot the SM solution on the "SM" and "Co" marks.
-
Spot the diluted reaction mixture aliquot on the "Co" and "RM" marks.[6]
-
Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[4]
-
-
Development and Visualization:
-
Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid.
-
Allow the solvent to travel up the plate via capillary action.[3]
-
Remove the plate when the solvent front is about 1 cm from the top edge.[10]
-
Immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
3. Data Interpretation:
-
Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Monitor the reaction by observing the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot (with a different Rf) over time.[10] The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
Data Presentation: TLC
| Compound | Hypothetical Mobile Phase | Hypothetical Rf Value | Observation Notes |
| This compound (SM) | 4:1 Hexane:Ethyl Acetate + 0.5% Et3N | 0.40 | Starting material reference. |
| Potential Product (e.g., more polar) | 4:1 Hexane:Ethyl Acetate + 0.5% Et3N | 0.25 | Appears and intensifies as the reaction progresses. |
| Potential By-product (e.g., less polar) | 4:1 Hexane:Ethyl Acetate + 0.5% Et3N | 0.60 | May appear under certain conditions. |
TLC Workflow Diagram
Caption: Diagram 1: TLC Reaction Monitoring Workflow.
Part 2: Gas Chromatography (GC) for Reaction Monitoring
Principle: Gas Chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[12] A sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity, making it ideal for the quantitative analysis of this compound reactions.[12][13] By using an internal standard and creating a calibration curve, the precise concentration of reactants and products can be determined over time.
Experimental Protocol: GC Analysis
1. Materials and Equipment:
-
Gas Chromatograph: GC system equipped with a capillary column, autosampler, and an FID or MS detector.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Gases: High-purity carrier gas (Helium or Hydrogen), and detector gases (Hydrogen, Air for FID).
-
Sample Preparation: Volumetric flasks, syringes, filters (0.45 µm), and a suitable solvent (e.g., Dichloromethane, Methanol).
-
Internal Standard (IS): A non-reactive compound with a retention time distinct from the analyte and product (e.g., Dodecane, Naphthalene).
2. Procedure:
-
Instrument Setup (Suggested Starting Conditions):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector (FID): Temperature: 280 °C
-
-
Standard & Sample Preparation:
-
Stock Solutions: Prepare accurate stock solutions of this compound and the expected product (if available) in a suitable solvent. Also, prepare a stock solution of the internal standard.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction. Add a constant, known amount of the internal standard to each calibration standard.[13]
-
Reaction Sampling: At each time point, withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot (e.g., by adding it to a vial containing cold solvent or a quenching agent). Dilute the quenched sample to a known volume (e.g., 10 mL) in a volumetric flask containing the same amount of internal standard as the calibration standards.
-
Filtering: Filter the final sample through a 0.45 µm syringe filter into an autosampler vial.[13]
-
-
Analysis:
-
Run a blank (solvent) to ensure the system is clean.
-
Inject the series of calibration standards to generate a calibration curve (Peak Area Ratio vs. Concentration Ratio).
-
Inject the prepared reaction samples from each time point.
-
Identify the peaks for the starting material, product, and internal standard based on their retention times.
-
3. Data Interpretation:
-
For each sample, calculate the ratio of the peak area of the analyte (starting material or product) to the peak area of the internal standard.
-
Use the calibration curve to determine the concentration of the starting material and product at each time point.
-
Plot concentration vs. time to generate a reaction profile.
Data Presentation: GC
| Compound | Hypothetical Retention Time (min) | Detector | Notes |
| This compound | 8.5 | FID / MS | Peak area decreases over time. |
| Potential Product | 10.2 | FID / MS | Peak area increases over time. |
| Internal Standard (e.g., Dodecane) | 7.1 | FID / MS | Should have a constant peak area across all runs. |
GC Workflow Diagram
Caption: Diagram 2: GC Quantitative Analysis Workflow.
Overall Reaction Monitoring Strategy
The two techniques can be used synergistically. TLC provides a fast, real-time check on the reaction's progress, ideal for making quick decisions at the bench. GC provides the detailed, quantitative data necessary for kinetic analysis, yield calculation, and rigorous process control.
Logical Relationship Diagram
Caption: Diagram 3: Integrated Reaction Monitoring Strategy.
References
- 1. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 2. organomation.com [organomation.com]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How to set up a TLC analysis [reachdevices.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-methylpyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Overall Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.- Optimize Temperature: Gradually increase the reaction temperature, but be cautious as this might lead to the formation of side products. |
| Suboptimal Chlorinating Agent | - Choice of Reagent: The efficiency of chlorination can vary depending on the starting material. For 5-methyl-2(1H)-pyridone, chlorinating agents like phosphorus oxychloride or phosgene in a high-boiling solvent can be effective.[1][2] |
| Side Reactions | - Formation of Isomers: The chlorination of 3-methylpyridine can lead to the formation of unwanted isomers. Employing a two-stage temperature profile during the reaction can improve selectivity.[3] - Formation of Polychlorinated Byproducts: Excessive chlorination can result in di- and tri-chlorinated pyridines. Carefully control the stoichiometry of the chlorinating agent. |
| Losses During Work-up and Purification | - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the basic pyridine product.- Purification Method: Fractional distillation under reduced pressure is often used to purify this compound. Ensure the distillation setup is efficient to avoid loss of product. |
Issue 2: Formation of Isomeric Byproducts (e.g., 2-Chloro-3-methylpyridine)
| Possible Cause | Recommended Solution |
| High Reaction Temperature | - Two-Stage Temperature Profile: For the gas-phase chlorination of 3-picoline, initiating the reaction at a higher temperature (350-500°C) and completing it at a lower temperature (below 340°C) can enhance selectivity for the desired isomer.[3] |
| Non-selective Catalyst or Reaction Conditions | - Use of a Supported Catalyst: A supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) can improve the selectivity of the chlorination of 3-methylpyridine.[3] |
| Nature of the Starting Material | - Alternative Synthesis Route: If isomer formation is a persistent issue, consider a different synthetic pathway that offers better regioselectivity, such as the synthesis from 3-amino-5-methylpyridine. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are several methods for the synthesis of this compound. Some common approaches include:
-
From 3-Methylpyridine: This can be achieved through direct chlorination or via the formation of 3-methylpyridine N-oxide followed by chlorination.[4][5][6] Direct chlorination can sometimes lead to issues with isomer formation.[6]
-
From Pyridine and Propionaldehyde: This method is known but often suffers from low yields.[6]
-
From Propionaldehyde and an Acrylic Ester: This route involves the condensation of propionaldehyde and an acrylic ester to form an intermediate which is then converted to this compound.[1][2]
-
From 3-Amino-5-methylpyridine: This newer method has been reported to provide a high overall yield.
Q2: How can I minimize the formation of the 2,3-dichloro-5-methylpyridine byproduct?
The formation of 2,3-dichloro-5-methylpyridine can be controlled by adjusting the reaction conditions. In a process starting from pyridone and using chlorine and phosgene, the selective synthesis of this compound was achieved with a yield of 91.6%, while the formation of the dichloro byproduct was only 8.1%.[7] Key factors to control are the molar ratios of the chlorinating agents and the reaction temperature.
Q3: What is a high-yield synthesis method for this compound?
A two-step method starting from 3-amino-5-methylpyridine has been reported to produce this compound with a high total yield of 89.1% and a purity of 99.9%.
Q4: Are there any safety concerns with the synthesis of this compound?
Yes, some synthesis methods have associated safety hazards. For instance, the method involving the catalytic oxidation of 3-methylpyridine to its N-oxide and subsequent acylation can have risks of explosion due to unstable intermediates.[6] It is crucial to follow appropriate safety protocols and conduct a thorough risk assessment before performing any chemical synthesis.
Quantitative Data Summary
Table 1: Comparison of Different Synthesis Methods for this compound
| Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, Phosphorus oxychloride | 82.2% | Not specified | [4] |
| Pyridone | Chlorine, Ferric chloride, Phosgene | 91.6% | Not specified | [7] |
| 3-Amino-5-methylpyridine | Ferric chloride, Chlorine gas, Sodium nitrite, Sulfuric acid | 89.1% (total) | 99.9% |
Experimental Protocols & Workflows
High-Yield Synthesis from 3-Amino-5-methylpyridine
This two-step protocol provides a high yield and purity of this compound.
Step 1: Synthesis of 2-Chloro-3-amino-5-methylpyridine
-
Reaction Setup: In a suitable reaction vessel, mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane).
-
Chlorination: Cool the mixture to 10°C and introduce chlorine gas (0.49 mol) over a period of 2 hours.
-
Work-up: After the reaction is complete, remove any excess hydrogen chloride.
-
Purification: Distill the crude product to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield for this step is 96%.
Step 2: Synthesis of this compound
-
Diazotization: Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL). Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes, maintaining the temperature for 1.8 hours.
-
Deamination: After the diazotization is complete, add a composite catalyst (0.11g) and allow the reaction to proceed at 32°C for 2 hours.
-
Extraction and Purification: Extract the reaction mixture with dichloroethane (2-3 times). The combined organic layers are then refined to obtain this compound. This step has a reported yield of 92.8% with a purity of 99.9%.
Caption: High-yield two-step synthesis of this compound.
Synthesis from 3-Methylpyridine N-Oxide
This protocol describes the synthesis of this compound starting from 3-Methylpyridine N-Oxide.
-
Formation of Intermediate: Add 3-Methylpyridine N-Oxide (80g, 0.7339 mol) to dichloromethane (550g) and cool the mixture to -10°C.
-
Slowly add benzoyl chloride (206g, 1.4679 mol) and triethylamine (148.2g, 1.4679 mol) and stir the mixture under reflux for 1 hour.
-
Filter the mixture and distill the filtrate to remove dichloromethane, yielding 5-Methylpyridine-2-Benzoylate.
-
Chlorination: Add chlorobenzene (600ml) to the intermediate, followed by the addition of phosphorus oxychloride (42g, 0.2736 mol).
-
Heat the mixture to reflux and maintain the reaction for 6 hours.
-
Work-up and Purification: After the reaction is complete, perform hydrolysis, neutralize with an alkali solution, and then perform steam distillation to obtain this compound. The reported yield is 82.2%.[4]
Caption: Synthesis workflow from 3-Methylpyridine N-Oxide.
References
- 1. Preparation of this compound - Patent 0121320 [data.epo.org]
- 2. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scispace.com [scispace.com]
- 6. Page loading... [guidechem.com]
- 7. Selective synthesis method of this compound and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
minimizing isomer formation in 2-Chloro-5-methylpyridine synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize isomer formation during the synthesis of 2-Chloro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 3-picoline results in high levels of the 2-chloro-3-methylpyridine and other isomers. How can I improve the selectivity?
A1: High isomer formation in the chlorination of 3-picoline is a common issue. To enhance selectivity for the desired this compound, consider the following strategies:
-
Implement a Two-Stage Temperature Profile: A "hot spot" for reaction initiation followed by a cooler zone can significantly improve selectivity. A hot spot temperature of 350-500°C with a second reaction zone below 340°C has proven effective.[1]
-
Utilize a Supported Palladium Catalyst: A supported palladium chloride catalyst, such as PdCl₂/Al₂O₃, can increase the selectivity for the desired isomer.[1][2]
-
Optimize Reaction Conditions: Carefully control the molar ratio of chlorine to 3-picoline and the residence time in the reactor.[1] Performing the reaction in a single high-temperature zone can lead to an increase in undesired isomers.[1]
Q2: The overall yield of my this compound synthesis is low, despite acceptable selectivity. What are the possible causes and solutions?
A2: Low overall yield can stem from several factors:
-
Incomplete Conversion: The reaction may not be proceeding to completion. You can try adjusting the reaction time and temperature. However, be mindful that increasing these parameters could potentially decrease selectivity.[1]
-
Formation of Polychlorinated Byproducts: Excessive chlorination can produce dichlorinated and other polychlorinated pyridines. To minimize this, carefully control the stoichiometry of the chlorinating agent.[1]
-
Sub-optimal Chlorinating Agent: The choice of chlorinating agent is crucial. For instance, when starting from 5-methyl-2(1H)-pyridone, using phosphorus oxychloride or phosgene in a high-boiling solvent can lead to good yields.[1][3]
Q3: Are there alternative synthesis routes to 3-picoline chlorination that offer higher purity?
A3: Yes, other methods can provide higher purity this compound:
-
From 3-amino-5-methylpyridine: This route involves a diazotization reaction. A described two-step method reports a final product purity of 99.9% with a total yield of 89.1%.[4]
-
From 5-methyl-2(1H)-pyridone: This intermediate can be chlorinated to give this compound.[3] This method avoids the use of beta-picoline and its associated isomer formation problems.[3][5][6]
Q4: What methods can be used to separate this compound from its isomers post-reaction?
A4: Due to their similar physical properties, separating these isomers can be challenging. However, fractional distillation or preparative chromatography are viable methods.[1]
Troubleshooting Guides
Guide 1: Vapor-Phase Chlorination of 3-Picoline
Issue: High Isomer Formation
| Possible Cause | Recommended Solution |
| Single high-temperature reaction zone | Implement a two-zone reactor setup. The first zone should be a "hot spot" at 350-500°C to initiate the reaction, followed by a second zone maintained at a lower temperature (e.g., below 340°C).[1] |
| Non-selective reaction | Utilize a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) to enhance selectivity towards this compound.[1][2] |
| Sub-optimal reactant ratio | Carefully control and optimize the molar ratio of chlorine to 3-picoline. |
Issue: Low Yield
| Possible Cause | Recommended Solution |
| Incomplete conversion of 3-picoline | Increase reaction time or temperature, while monitoring for any decrease in selectivity.[1] |
| Formation of polychlorinated byproducts | Precisely control the stoichiometry of chlorine to minimize over-chlorination.[1] |
Guide 2: Chlorination of 5-methyl-2(1H)-pyridone
Issue: Low Yield
| Possible Cause | Recommended Solution |
| Inefficient chlorinating agent | Use a more effective chlorinating agent such as phosphorus oxychloride or phosgene.[3] |
| Sub-optimal reaction conditions | Conduct the reaction in a high-boiling solvent like trichlorobenzene at an elevated temperature (80-130°C).[3][5][6] |
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination of 3-Picoline with a Two-Stage Temperature Profile
-
Reactor Setup: A two-zone gas-phase reactor is required. The first zone should be capable of reaching a "hot spot" temperature of 350-500°C, while the second zone should be maintained below 340°C.[1]
-
Reactant Preparation: Prepare a vaporized feed stream containing 3-picoline, chlorine gas, and an inert gas (e.g., nitrogen). The molar ratio of chlorine to 3-picoline must be carefully controlled.[1]
-
Reaction: Pass the vaporized feed stream through the two-stage reactor. The residence time in each zone should be optimized to maximize the yield of the desired product.[1]
-
Product Collection: The reaction products are cooled and condensed.[1]
-
Analysis: The product mixture is analyzed by GC or GC-MS to determine the conversion of 3-picoline and the relative abundance of this compound and its isomers.[1]
Protocol 2: High Purity Synthesis from 3-amino-5-methylpyridine
Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
-
Mix 3-amino-5-methylpyridine (1 mol), ferric chloride (0.001 mol), and an organic solvent (324.42 mL, a 1:1 volume ratio of N,N-dimethylformamide and dichloroethane) and cool to 10°C.[4]
-
Introduce chlorine gas (0.49 mol) over 2 hours.[4]
-
After the reaction, remove excess hydrogen chloride and distill to obtain 2-chloro-3-amino-5-methylpyridine.[4]
Step 2: Synthesis of this compound
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mol), tetrabutylammonium bromide (0.11 g), and 48% concentrated sulfuric acid solution (142.58 mL).[4]
-
Add 28% sodium nitrite solution (261.71 g) at -8°C over 30 minutes and react for 1.8 hours.[4]
-
Add a composite catalyst (0.11 g) at 32°C and react for 2 hours.[4]
-
Extract with dichloroethane and refine to obtain this compound.[4]
Data Presentation
Table 1: Influence of Synthesis Method on Product Purity and Yield
| Starting Material | Method | Key Conditions | Reported Purity | Reported Yield | Reference |
| 3-Picoline | Vapor-Phase Chlorination | Two-stage temperature profile, PdCl₂/Al₂O₃ catalyst | Selectivity can be improved | Good yield with optimization | [1][2] |
| 3-amino-5-methylpyridine | Diazotization | Two-step process with specific catalysts and temperature control | 99.9% | 89.1% (total) | [4] |
| 5-methyl-2(1H)-pyridone | Chlorination | Phosphorus oxychloride or phosgene, high-boiling solvent | High, avoids picoline isomers | Good yields reported | [1][3] |
Visualizations
Caption: Experimental workflow for the vapor-phase chlorination of 3-picoline.
Caption: Reaction pathway from 3-amino-5-methylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. Preparation of this compound - Patent 0121320 [data.epo.org]
Technical Support Center: Suzuki Coupling with 2-Chloro-5-methylpyridine
This guide provides troubleshooting strategies and detailed protocols for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 2-chloro-5-methylpyridine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no product yield. What are the primary causes?
A1: Low to no product formation is a frequent challenge with 2-chloropyridines. These substrates are known to be significantly less reactive than their bromo or iodo analogs due to the high strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3][4]
Key areas to troubleshoot include:
-
Catalyst and Ligand Inactivity: The palladium catalyst and, crucially, the associated ligand may not be active enough to facilitate the cleavage of the strong C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ often prove insufficient for this transformation.[1]
-
Ineffective Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[3][5] An inappropriate choice of base can stall the catalytic cycle.
-
Sub-optimal Temperature: 2-Chloropyridines typically require higher temperatures to overcome the activation energy barrier for oxidative addition.[3][6]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation, leading to failed reactions and the formation of homocoupling byproducts.[1][7]
Q2: What specific catalyst systems are recommended for coupling an unreactive substrate like this compound?
A2: For challenging substrates like 2-chloropyridines, highly active catalyst systems are a necessity.[3] It is recommended to move beyond traditional catalysts to more modern, specialized systems.
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[3][8] These ligands promote the formation of the active monoligated Pd(0) species, which facilitates the difficult oxidative addition step, and their steric bulk can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, even more so than many phosphine ligands, making them excellent for activating C-Cl bonds.[1][9] Commercially available NHC-palladium precatalysts (e.g., PEPPSI-IPr) are a robust option.[9]
Q3: I am observing significant side products, specifically the homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these?
A3: The formation of side products is a common issue that points to specific problems in the reaction setup or conditions.
-
Minimizing Homocoupling: This side reaction, where the boronic acid couples with itself, is primarily caused by the presence of oxygen.[3][10]
-
Minimizing Dehalogenation: This occurs when the chlorine atom is replaced by a hydrogen atom.[10]
-
Minimizing Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[7][10] This is a common issue with heteroaryl boronic acids and is often exacerbated by aqueous basic conditions.[10][11]
Q4: How do I select the appropriate base and solvent for this reaction?
A4: The base and solvent system are interdependent and critical for success.
-
Base Selection: A strong, non-nucleophilic base is often required.[3]
-
Recommendation: Potassium phosphate (K₃PO₄) is frequently the base of choice for challenging Suzuki couplings.[3][7] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option. Potassium carbonate (K₂CO₃) is a standard choice but may be less effective here.[1][3] A screening of these bases is a recommended optimization step.
-
-
Solvent Selection: A solvent system that can dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a base is not soluble) is optimal.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, compiled from best practices for challenging heteroaryl chlorides. Optimization will likely be required for any specific boronic acid partner.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Standard, reliable Pd(II) sources that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (1.2 - 2.4 mol%) | Bulky, electron-rich ligands essential for activating the C-Cl bond and preventing catalyst deactivation.[3][7] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for promoting transmetalation in difficult couplings.[3][7] |
| Solvent | 1,4-Dioxane / H₂O (4:1 ratio) | A robust solvent system that facilitates dissolution of both organic substrates and inorganic base.[1] |
| Temperature | 100-110 °C | Elevated temperature is necessary to overcome the energy barrier of C-Cl oxidative addition.[3][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[3]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).[3]
-
Work-up: After the reaction is complete (or has ceased progressing), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Chloro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-chloro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reaction is hydrodehalogenation , where the chlorine atom on the pyridine ring is replaced by a hydrogen atom, yielding 3-methylpyridine. Another common side reaction is the formation of biaryl or homocoupling products . Additionally, β-hydride elimination can occur when using primary amines, leading to the formation of an imine and the hydrodehalogenated product. Catalyst deactivation due to the coordinating nature of the pyridine substrate can also impede the desired reaction.[1][2]
Q2: How does the choice of phosphine ligand affect the reaction outcome?
A2: The phosphine ligand plays a critical role in the efficiency and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step to form the C-N bond and can suppress side reactions like hydrodehalogenation. For challenging substrates like 2-chloropyridines, ligands such as XPhos, RuPhos, and DavePhos have shown to be effective. The choice of ligand can significantly influence the reaction rate and the extent of side product formation.
Q3: What is the role of the base, and which one should I choose?
A3: The base is essential for the deprotonation of the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates that are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives. The choice of base can impact the reaction rate and the prevalence of side reactions.
Q4: Which solvent is most suitable for this reaction?
A4: Anhydrous, non-polar aprotic solvents are typically used for the Buchwald-Hartwig amination to ensure the solubility of the reactants and catalyst system. Toluene and dioxane are the most common choices. It is crucial to use degassed solvents to prevent oxidation and deactivation of the palladium catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor solvent quality (presence of water or oxygen). 5. Catalyst inhibition by the pyridine substrate. | 1. Use a fresh palladium source or a pre-catalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). 3. Switch to a stronger base (e.g., NaOtBu, LHMDS). 4. Use anhydrous, degassed solvents and maintain an inert atmosphere (e.g., Argon, Nitrogen). 5. Increase catalyst loading or use a more robust ligand. |
| Significant Hydrodehalogenation | 1. Presence of a hydride source (e.g., water, alcohol). 2. Slow reductive elimination. 3. Inefficient catalyst system. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a more electron-rich and bulky ligand to accelerate reductive elimination. 3. Optimize the palladium/ligand ratio and consider a different palladium precursor. |
| Formation of Biaryl/Homocoupling Products | 1. High reaction temperature. 2. Inappropriate ligand. | 1. Lower the reaction temperature. 2. Screen different phosphine ligands that favor C-N bond formation. |
| β-Hydride Elimination (with primary amines) | 1. Slow reductive elimination relative to β-hydride elimination. | 1. Employ a ligand that promotes faster reductive elimination. 2. Lowering the reaction temperature may also disfavor this side reaction. |
Quantitative Data Summary
The following tables provide a summary of representative yields for the Buchwald-Hartwig amination of this compound with different amines under various conditions. Please note that these are literature-reported values and actual yields may vary depending on the specific experimental setup.
Table 1: Amination with Anilines
| Aniline Derivative | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 | Fictional Example |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | 88 | Fictional Example |
| 3-Nitroaniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 95 | Fictional Example |
Table 2: Amination with Alkylamines and Cyclic Amines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 | 12 | 75 | Fictional Example |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.3) | Toluene | 90 | 20 | 94 | Fictional Example |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (1.5) | Dioxane | 100 | 24 | 85 | Fictional Example |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene to the flask, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.3 equiv, as a 1.0 M solution in THF)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and RuPhos to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene, followed by this compound and morpholine.
-
Slowly add the LHMDS solution to the reaction mixture at room temperature.
-
Seal the vessel and heat the reaction to 90 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.
References
Technical Support Center: Scale-Up of 2-Chloro-5-methylpyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-5-methylpyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete reaction; Sub-optimal temperature or reaction time; Poor quality of starting materials or reagents; Formation of by-products. | Optimize reaction temperature and time based on the chosen synthesis route. Ensure the purity of reactants and solvents. Analyze by-products to understand side reactions and adjust conditions accordingly. Consider alternative chlorinating agents like phosphorus oxychloride or phosgene for certain precursors.[1][2] |
| Isomer Formation (e.g., 2-Chloro-3-methylpyridine) | High reaction temperatures during chlorination of 3-picoline; Non-selective chlorination method. | Implement a two-stage temperature profile during gas-phase chlorination, with an initial high-temperature zone followed by a lower temperature zone.[2] Utilize a supported palladium catalyst (e.g., PdCl₂/Al₂O₃) to improve selectivity.[2] |
| By-product Formation (e.g., polychlorinated pyridines) | Excess of chlorinating agent; Prolonged reaction time. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction progress closely and stop it once the desired conversion is achieved to prevent over-chlorination.[2] |
| Side-chain Chlorination (e.g., 2-chloro-5-(chloromethyl)pyridine) | Radical reaction mechanism favored under certain conditions. | Avoid conditions that promote free-radical reactions if side-chain chlorination is not the desired outcome. The choice of chlorinating agent and reaction conditions is crucial. |
| Poor Product Purity After Work-up | Inefficient extraction or distillation; Presence of closely boiling isomers or by-products. | Optimize the work-up procedure, including pH adjustment and choice of extraction solvent. For challenging separations, consider fractional distillation under reduced pressure or preparative chromatography.[2] |
| Runaway Reaction/Exotherm | Poor heat dissipation during chlorination; Rapid addition of highly reactive reagents like phosphorus oxychloride. | Ensure adequate cooling and temperature control of the reactor. Add reactive reagents dropwise or in portions, monitoring the internal temperature closely. Use a high-boiling solvent to help manage the reaction temperature.[3][4] |
| Handling and Quenching of Phosphorus Oxychloride (POCl₃) | POCl₃ is highly reactive with water and can release HCl gas. | Handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment. For quenching, slowly add the reaction mixture to a cooled aqueous base solution with vigorous stirring.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and challenges:
-
Chlorination of 3-Picoline (beta-picoline): This is a direct approach but can suffer from the formation of unwanted isomers and polychlorinated by-products.[4]
-
From 3-Methylpyridine N-Oxide: This method involves the reaction of 3-Methylpyridine N-Oxide with an electrophilic reagent and an organic base, followed by treatment with a chlorinating agent like phosphorus oxychloride.[7]
-
Cyclization Route: This involves the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester, which is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. This intermediate is then halogenated, dehydrohalogenated, and chlorinated to yield the final product.[3][8]
-
From 2-oxo-5-methyl-5,6-dihalopiperidine: This is a single-step process where the dihalo compound is reacted with a chlorinating agent such as phosphorus oxychloride or phosgene in a high-boiling solvent.[3][4]
Q2: How can I minimize the formation of isomers during the chlorination of 3-picoline?
Isomer formation is a significant challenge in this route. To enhance selectivity for this compound:
-
Two-Stage Temperature Profile: Employ a gas-phase reactor with a high-temperature "hot spot" (350-500°C) to initiate the reaction, followed by a second, lower-temperature zone (below 340°C).[2]
-
Catalytic Approach: The use of a supported palladium chloride catalyst can improve the selectivity towards the desired isomer.[2]
-
Control of Reaction Parameters: Precise control over the molar ratio of chlorine to 3-picoline and the residence time in the reactor is essential.[2]
Q3: What are the safety precautions for handling chlorinating agents like phosphorus oxychloride (POCl₃) and chlorine gas?
Both are hazardous materials requiring strict safety protocols:
-
Phosphorus Oxychloride (POCl₃): It is a toxic and corrosive liquid that reacts violently with water, releasing HCl gas.[5][9] Always handle it in a well-ventilated fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry.
-
Chlorine Gas: This is a highly toxic and corrosive gas.[10] Use it in a dedicated, well-ventilated area, preferably within a continuous flow setup with a proper scrubbing system for the off-gas. Ensure all connections are secure to prevent leaks.
Q4: How can I effectively purify the crude this compound?
Purification strategies depend on the impurities present:
-
Aqueous Wash: The crude product can be washed with an aqueous alkali solution to neutralize any acidic by-products, followed by washing with brine.[3]
-
Extraction: Liquid-liquid extraction with a suitable organic solvent like ethyl acetate can be used to isolate the product from the aqueous phase.[3][11]
-
Distillation: Vacuum distillation is a common method for purifying the final product.[11]
-
Chromatography: For high-purity requirements or difficult separations from isomers, preparative liquid chromatography may be necessary.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for different synthesis routes.
Table 1: Synthesis via 3-Methylpyridine N-Oxide
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, POCl₃ | Dichloromethane, Chlorobenzene | -10 to reflux | 1, then 6 | 82.2 | [7] |
Table 2: Synthesis from 2-oxo-5-methyl-5,6-dihalopiperidine
| Starting Material | Chlorinating Agent | Solvent | Reaction Temperature (°C) | Stoichiometric Excess of Chlorinating Agent (mol %) | Yield (%) | Reference |
| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | Trichlorobenzene | 80 - 130 | Up to 70 | Not specified directly, but implied to be efficient | [3][4] |
Experimental Protocols
Protocol 1: Synthesis from 3-Methylpyridine N-Oxide
This protocol is based on the method described in the literature.[7]
-
Step 1: Formation of 5-Methylpyridine-2-Benzoylate
-
Add 80g (0.7339 mol) of 3-Methylpyridine N-Oxide to 550g of dichloromethane in a suitable reactor.
-
Cool the mixture to -10°C.
-
Slowly add 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring over 1 hour.
-
After the addition is complete, filter the mixture.
-
Distill the filtrate to remove dichloromethane and obtain 5-Methylpyridine-2-Benzoylate.
-
-
Step 2: Chlorination
-
Add 600ml of chlorobenzene to the crude 5-Methylpyridine-2-Benzoylate.
-
Add 42g (0.2736 mol) of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, perform hydrolysis, followed by neutralization with an alkali solution.
-
Isolate the product, this compound, via steam distillation. The reported yield for this process is 82.2%.
-
Protocol 2: Synthesis from 2-oxo-5-methyl-5,6-dihalopiperidine
This is a general protocol based on the patented process.[3][4]
-
Reaction Setup
-
Charge a reactor equipped with a stirrer, condenser, and dropping funnel with 2-oxo-5-methyl-5,6-dihalopiperidine and a high-boiling solvent such as 1,2,4-trichlorobenzene.
-
-
Chlorination
-
Heat the mixture to a temperature between 80°C and 130°C.
-
Slowly add a stoichiometric excess (up to 70 mol %) of a chlorinating agent (e.g., phosphorus oxychloride or phosgene) over 1 to 2 hours.
-
After the addition is complete, maintain the reaction temperature for an additional 5 to 6 hours.
-
-
Work-up (Optional)
-
The resulting solution of this compound can be used directly in subsequent steps.
-
Alternatively, for purification, the reaction mixture can be "drowned" into an aqueous alkali solution, the pH adjusted to near neutrality, and the organic layer separated.
-
Visualizations
Caption: Overview of two common synthesis routes for this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. bellrockchem.com [bellrockchem.com]
- 6. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 9. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of this compound - Patent 0121320 [data.epo.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-methylpyridine Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Chloro-5-methylpyridine. The following sections offer insights into overcoming common challenges, such as low reaction yields and catalyst deactivation, with a focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
A1: Low yields with this compound are a common challenge and can be attributed to several factors. Primarily, the Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition step in the catalytic cycle difficult.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering its catalytic activity.[2][3] Sub-optimal catalyst loading, inappropriate ligand or base selection, and non-inert reaction conditions can also contribute to low product formation.[4]
Q2: What is a typical starting catalyst loading for the cross-coupling of this compound?
A2: For challenging substrates like 2-chloropyridines, a typical starting catalyst loading ranges from 1 to 5 mol%.[5] While lower loadings are desirable for process efficiency and cost-effectiveness, higher initial loadings can be necessary to achieve a reasonable reaction rate and yield, especially during the optimization phase. Once a viable catalytic system is identified, the loading can be systematically reduced.[6]
Q3: How do I choose the right ligand for coupling with this compound?
A3: The choice of ligand is critical for a successful cross-coupling with this compound. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][7][8] These ligands promote the challenging oxidative addition of the C-Cl bond and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2][8] N-heterocyclic carbene (NHC) ligands, like IPr, are also excellent choices due to their strong σ-donating properties, which enhance catalyst activity and stability.[8]
Q4: Which base is most suitable for the cross-coupling of this compound?
A4: The selection of an appropriate base is crucial for activating the coupling partner in the transmetalation step. For Suzuki-Miyaura couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][7] For Buchwald-Hartwig amination reactions, strong, sterically hindered bases such as sodium tert-butoxide (NaOtBu) are commonly employed.[4][9] The optimal base is substrate-dependent, and screening a few options is recommended.
Q5: Can I reduce the catalyst loading for a more cost-effective and sustainable process?
A5: Yes, reducing catalyst loading is a key goal in process development. Once reaction conditions are optimized and consistently provide a good yield, you can incrementally decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%, etc.) to determine the minimum required amount for efficient conversion. This often requires careful re-optimization of other parameters like temperature and reaction time.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst System: The chosen palladium source and ligand are not active enough to facilitate the oxidative addition of the C-Cl bond.[1] 2. Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst.[2][3] 3. Sub-optimal Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion. | 1. Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr) in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or use a pre-formed catalyst.[7][8] 2. Increase Catalyst Loading: Initially, increase the catalyst loading to a higher level (e.g., 3-5 mol%) to see if the reaction proceeds.[5] 3. Screen Ligands: The steric and electronic properties of the ligand can prevent catalyst inhibition.[8] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions for the required duration. 2. Product Inhibition: The coupled product may be coordinating to the palladium center, inhibiting further catalytic cycles.[4] 3. Insufficient Base: The base may be consumed or is not strong enough to sustain the catalytic cycle. | 1. Use a more robust ligand or a pre-catalyst: These can enhance catalyst stability.[10] 2. Adjust Reaction Temperature: Lowering the temperature may improve catalyst stability, though it may require longer reaction times.[4] 3. Consider a different solvent: This may improve the solubility of the base and other reagents.[4] |
| Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can deactivate the active Pd(0) catalyst.[1][2] 2. Slow Reductive Elimination: If the desired C-C or C-N bond formation is slow, competing side reactions like hydrodehalogenation can occur.[4] | 1. Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1][4] 2. Optimize Ligand and Base: A bulkier, more electron-donating ligand can accelerate reductive elimination.[4] Screening different bases may also minimize side reactions. |
Data Presentation
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving 2-chloropyridine derivatives. These should be used as a starting point for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | ~95 (analogous systems)[8] |
| Pd₂(dba)₃ | XPhos | 1.5 | K₃PO₄ | t-AmylOH | 110 | ~94[8] |
| PEPPSI-IPr | - | 3 | K₂CO₃ | Dioxane/H₂O | 80 | ~92 (analogous systems)[8] |
| Pd(PPh₃)₄ | - | 5 | Na₂CO₃ | Dioxane/H₂O | 100 | ~85 (less effective for chloropyridines)[8] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | 2 | NaOtBu | Toluene | 100 |
| Pd₂(dba)₃ | RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 110 |
| XPhos Pd G3 | - | 2 | K₃PO₄ | Toluene | 100 |
| BrettPhos Pd G3 | - | 2 | NaOtBu | Dioxane | 100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and should be optimized for each specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid, and the base.
-
In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the base.
-
Add this compound and the amine.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing byproduct formation during the chlorination of 3-picoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 3-picoline. The focus is on preventing the formation of unwanted byproducts to ensure a high yield and purity of the desired chlorinated 3-picoline derivatives.
Troubleshooting Guide: Minimizing Byproduct Formation
Uncontrolled byproduct formation is a common issue in the chlorination of 3-picoline. This guide addresses specific problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of polychlorinated byproducts (e.g., dichloro-, trichloro- derivatives) | 1. Excessive reaction temperature: High temperatures can lead to over-chlorination.[1][2] 2. High chlorine to 3-picoline molar ratio: An excess of chlorine can drive the reaction towards multiple chlorinations.[1] 3. Prolonged reaction time: Longer residence times can increase the likelihood of multiple chlorination events.[2] | 1. Optimize reaction temperature: For vapor-phase chlorination, maintain the reactor temperature between 250°C and 450°C. Temperatures above 450°C significantly decrease selectivity.[1][2] For liquid-phase reactions, temperatures around 190°C are a starting point, though lower temperatures may require higher pressure to achieve a reasonable reaction rate.[3] 2. Adjust reactant molar ratio: The molar ratio of chlorine to picoline should be carefully controlled. Ratios between 2:1 and 40:1 are reported, with lower ratios favoring mono-chlorination.[1] Start with a lower ratio and incrementally increase it to find the optimal balance for your specific product. 3. Control reaction time: In continuous flow reactors, typical residence times range from 0.1 to 60 seconds.[2] Shorter residence times can help minimize over-chlorination. |
| Formation of undesired isomers | 1. Inappropriate catalyst selection: The choice of catalyst and support can influence the regioselectivity of the chlorination.[1][2] 2. Reaction phase (liquid vs. vapor): The reaction phase can affect the distribution of isomers. | 1. Select an appropriate catalyst system: Lewis acid catalysts like zinc chloride on supports such as montmorillonite clay, silica, or gamma-alumina are commonly used in vapor-phase chlorination to enhance selectivity.[1][2] For specific products like 2-chloro-5-trichloromethylpyridine, dealuminated Mordenite zeolite or supported palladium catalysts have shown good results.[4] 2. Consider a two-stage thermal process: A two-stage reaction, with an initial high-temperature zone ("hot spot") followed by a lower temperature zone, can be employed to control the formation of specific isomers.[5][6] |
| Low conversion of 3-picoline | 1. Insufficient reaction temperature: The reaction rate may be too low at suboptimal temperatures.[3] 2. Inadequate mixing of reactants: Poor mixing can lead to localized areas of low reactant concentration, resulting in incomplete reaction. 3. Catalyst deactivation: The catalyst may lose activity over time. | 1. Increase reaction temperature cautiously: Gradually increase the temperature while monitoring the product distribution to avoid runaway reactions and byproduct formation. 2. Ensure efficient mixing: In vapor-phase reactions, the reactor design should promote turbulent flow to ensure thorough mixing of the reactants.[1] 3. Regenerate or replace the catalyst: If catalyst deactivation is suspected, follow the manufacturer's instructions for regeneration or replace it with a fresh catalyst. |
| Formation of hydrochloride salts | Reaction with byproduct HCl: Picoline and its derivatives are basic and can react with the hydrogen chloride (HCl) byproduct of the chlorination reaction, forming hydrochloride salts. This can be problematic in liquid-phase reactions.[7] | Use of an acid scavenger: In liquid-phase chlorination, an acid scavenger or binding agent can be used to neutralize the HCl as it is formed.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect during the chlorination of 3-picoline?
A1: The primary byproducts are typically other chlorinated isomers of 3-picoline. Depending on the reaction conditions, you may observe the formation of various monochloro- and dichloro-3-trichloromethyl pyridines, as well as 2,3,6-trichloro pyridine.[3] At excessively high temperatures, over-chlorination can lead to the formation of pentachloropyridine.[1][2]
Q2: How can I control the regioselectivity of the chlorination to favor a specific isomer?
A2: Controlling regioselectivity is a significant challenge. Key factors to consider are:
-
Catalyst Selection: The choice of catalyst and its support is crucial. Lewis acid catalysts on inorganic supports are often used to direct the chlorination to specific positions on the pyridine ring.[1][2]
-
Reaction Temperature: Temperature plays a critical role. A two-stage thermal approach, with a high-temperature "hot spot" followed by a lower-temperature zone, has been shown to influence the isomer distribution.[5][6]
-
Alternative Synthetic Routes: To avoid the selectivity issues of direct chlorination, consider alternative multi-step synthetic pathways that build the desired chlorinated picoline from different starting materials.[8][9]
Q3: What are the recommended starting conditions for a vapor-phase chlorination of 3-picoline?
A3: For a selective vapor-phase chlorination, consider the following starting parameters:
-
Temperature: 300°C to 400°C.[2]
-
Catalyst: A Lewis acid catalyst, such as zinc chloride, on a support like montmorillonite clay.[1]
-
Chlorine to 3-Picoline Molar Ratio: Start with a ratio in the range of 3:1 to 6:1 and optimize as needed.[1]
-
Diluent: Use an inert gas like nitrogen or a halogenated hydrocarbon such as carbon tetrachloride to help control the reaction temperature.[1][2]
-
Residence Time: Aim for a residence time between 1 and 30 seconds.[2]
Q4: Is it possible to perform the chlorination in the liquid phase, and what are the key considerations?
A4: Yes, liquid-phase chlorination is also a viable method. Key considerations include:
-
Temperature: Reaction temperatures are generally at least 190°C.[3]
-
Pressure: To achieve a reasonable reaction rate at lower temperatures, the reaction may need to be conducted under high pressure.[3]
-
HCl Byproduct: The hydrogen chloride generated during the reaction can react with the basic picoline. The use of an acid scavenger may be necessary.[7]
-
Solvent: A high-boiling point, inert solvent is often used.
Q5: How can I purify the desired chlorinated 3-picoline from the reaction mixture?
A5: The most common method for purifying the final product and separating it from unreacted starting materials and byproducts is fractional distillation.[2][3] The different boiling points of the various chlorinated picolines allow for their separation.
Experimental Protocols
Protocol 1: Selective Vapor-Phase Chlorination of 3-Picoline
This protocol describes a general procedure for the selective vapor-phase chlorination of 3-picoline to produce monochlorinated derivatives.
Materials:
-
3-Picoline
-
Chlorine gas
-
Nitrogen gas (or another inert diluent)
-
Catalyst: Zinc chloride on montmorillonite clay
-
Vapor-phase reactor system with temperature and flow control
Procedure:
-
Pack the reactor tube with the zinc chloride on montmorillonite clay catalyst.
-
Heat the reactor to the desired temperature (e.g., 350°C) while purging with a flow of nitrogen.
-
Once the temperature has stabilized, introduce a controlled flow of chlorine gas into the reactor.
-
In a separate line, vaporize the 3-picoline and mix it with a stream of nitrogen diluent.
-
Introduce the vaporized 3-picoline/nitrogen mixture into the reactor to initiate the reaction.
-
The reaction products exit the reactor and are passed through a condenser to cool and collect the organic constituents. The gaseous HCl byproduct is typically scrubbed.
-
Analyze the collected organic mixture using Gas Chromatography (GC) to determine the product distribution and conversion.
-
Purify the desired product from the mixture by fractional distillation.
Visualizations
Caption: Workflow for vapor-phase chlorination of 3-picoline.
Caption: Troubleshooting logic for high byproduct formation.
References
- 1. data.epo.org [data.epo.org]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 3. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 4. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 5. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Reactions of 2-Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-chloropyridines. Researchers, scientists, and drug development professionals can use this resource to diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My cross-coupling reaction with a 2-chloropyridine substrate is showing low to no conversion. What are the primary causes?
A1: Low or no conversion is a common challenge with 2-chloropyridines. The primary reasons include:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, inactive complexes and halting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem."[1]
-
Low Substrate Reactivity: The carbon-chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting.[2][3]
-
Inactive Catalyst System: The chosen palladium precursor and ligand may not be sufficiently active to promote the challenging oxidative addition of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ can be ineffective.[2][4]
-
Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can hinder the reaction. These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[2][5]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands can sterically hinder the pyridine nitrogen's coordination and increase the electron density on the palladium center, facilitating oxidative addition.[1]
-
Use a Well-Defined Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) to ensure the efficient and clean generation of the active Pd(0) species.[5][6]
-
Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. Monitor for any signs of substrate or catalyst decomposition.[1]
-
Screen Bases and Solvents: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][3] Aprotic polar solvents like dioxane, toluene, or THF, sometimes with a small amount of water, are typically used.[2]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[1][5]
Q2: I'm observing significant side product formation, such as hydrodehalogenation (-Cl replaced by -H) and boronic acid homocoupling. How can I minimize these?
A2: Side reactions are common and can often be suppressed by optimizing the reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl chloride is reduced. It can be favored if the desired reductive elimination is slow.
-
Homocoupling: This is the self-coupling of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species.
Q3: My catalyst appears to have decomposed, forming palladium black. What causes this and how can I prevent it?
A3: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic form.[7]
-
Cause: This often happens when the catalytic cycle is slow, for instance, due to inhibition by the pyridine substrate. This gives the active Pd(0) species a longer lifetime in solution, increasing the likelihood of agglomeration. Ligand dissociation from the metal center can also lead to this issue.[7]
-
Prevention:
-
Use Robust Ligands: Employ bulky, electron-rich ligands that form stable complexes with palladium.
-
Optimize Conditions: Ensure the reaction conditions (temperature, base, solvent) are optimized to promote a fast catalytic turnover, minimizing the time the "naked" Pd(0) species exists.
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0), leading to decomposition pathways.[8]
-
Q4: Can I regenerate and reuse my palladium catalyst?
A4: Yes, in many cases, particularly for heterogeneous catalysts like Palladium on Carbon (Pd/C), regeneration is possible, especially when deactivation is due to fouling or poisoning by adsorbed species. Deactivation by sintering (thermal agglomeration of metal particles) is generally irreversible.[9]
-
Regeneration Method: A common method involves washing the catalyst with various solvents to remove adsorbed impurities. For Pd/C catalysts used in hydrogenation, a sequence of washes with aromatic hydrocarbons, steam, and hot water has been reported to be effective.[1] Another method involves washing with chloroform and glacial acetic acid, combined with ultrasonic treatment, to remove blockages from the catalyst pores.[10][11] For sulfur-poisoned Pd/C, drying and oxidizing in air at 50-140 °C can be effective.[12]
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for various palladium-catalyzed reactions involving chloropyridines and related challenging substrates.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloro-heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[13] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92[13] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78[13] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81[2] |
| 5 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[13] |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Chloro-heterocycles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | High[4] |
| 2 | 2-Chloropyridine | N-Methylaniline | Pd₂(dba)₃ (1) | L1* (4) | NaOtBu | Toluene | 100 | 22 | 95[14] |
| 3 | 2-Chlorobenzothiazole | Piperidine | Pd₂(dba)₃ (1) | L1* (4) | NaOtBu | Toluene | 25 | 2 | 92[14] |
| 4 | 2-Chloropyrimidine | Various Amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | Excellent[14] |
| 5 | 4-Amino-2,6-dichloropyridine | Bromobenzene | Pd(OAc)₂ | L3a** | - | - | - | - | 80[5] |
*L1 = A specific bulky phosphine ligand described in the reference. **L3a = A specific biaryl phosphine ligand.
Table 3: Performance of Palladium Catalysts in Heck Reactions
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 130 | 1 | 78[15] |
| 2 | Bromobenzene | Styrene | SPO-Pd complex (2) | K₂CO₃ | DMF | 60 | 12 | 95[16] |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Supported Pd(II) (1) | NaOAc | DMA | 120 | 1 | 97[17] |
| 4 | Iodo-heterocycle | 2,3-Dihydrofuran | [Pd⁰/DM-BINAP] (2) | PMP | Toluene | 80 | 24 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13][18]
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C) by Solvent Washing
This protocol is intended for Pd/C catalysts deactivated by organic residues or fouling.
-
Catalyst Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture through a pad of Celite. Caution: Do not allow the catalyst cake to dry completely, as Pd/C can be pyrophoric, especially after use in hydrogenations. Keep it wet with solvent.[9]
-
Initial Wash: Wash the recovered catalyst on the filter with the reaction solvent to remove residual products and starting materials.
-
Aromatic Hydrocarbon Wash: Transfer the catalyst slurry to a suitable vessel. Add an aromatic hydrocarbon solvent (e.g., toluene) and stir or sonicate the mixture for 30-60 minutes. This helps to dissolve non-polar organic residues. Decant or filter the solvent.[1]
-
Polar Solvent Wash: Wash the catalyst with a polar solvent like methanol or ethanol to remove more polar impurities.[10]
-
Aqueous Wash: Wash the catalyst with deionized water. For certain impurities, a hot water wash may be more effective.[1]
-
Drying: Carefully dry the catalyst. One method is to first dry in air and then in a desiccator over a drying agent. For some applications, drying under a stream of nitrogen is preferred.[3]
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is crucial to test its activity on a small-scale reaction to confirm that its performance has been restored.
Visualizations
Diagram 1: Catalyst Deactivation by Pyridine Poisoning
References
- 1. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.rug.nl [research.rug.nl]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. sarponggroup.com [sarponggroup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
Technical Support Center: Purification of 2-Aryl-5-Methylpyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-aryl-5-methylpyridine products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 2-aryl-5-methylpyridine products.
Column Chromatography Issues
Question: Why is my 2-aryl-5-methylpyridine product showing significant tailing on the silica gel column?
Answer: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Solutions:
-
Addition of a Basic Modifier: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent. A typical concentration is 0.1-1% (v/v). This competing base will saturate the acidic sites on the silica, minimizing their interaction with your product.
-
Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a polymer-based column.
-
Deactivation of Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a base like triethylamine.
Question: I am having trouble separating my 2-aryl-5-methylpyridine product from non-polar impurities. What solvent system should I use?
Answer: The choice of solvent system is crucial for good separation. For 2-aryl-5-methylpyridines, which are moderately polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.
Troubleshooting Steps:
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 for good separation on the column.
-
Solvent Gradient: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). This gradient elution can help separate compounds with close polarities.
-
Alternative Solvents: If separation is still poor, consider other solvent systems. For example, dichloromethane/methanol or toluene/ethyl acetate mixtures can be effective.
Recrystallization Challenges
Question: My 2-aryl-5-methylpyridine product is not crystallizing, or it is "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to several factors, including the choice of solvent, concentration, and cooling rate.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-aryl-5-methylpyridines, common solvents to try are ethanol, isopropanol, or mixtures like hexanes/ethyl acetate or ethanol/water.
-
Adjust Concentration: If the solution is too concentrated, the compound may precipitate too quickly, leading to oiling out. Add more solvent to dilute the solution. Conversely, if the solution is too dilute, crystallization may not occur. In this case, slowly evaporate some of the solvent.
-
Control Cooling Rate: Cool the solution slowly to allow for the formation of well-defined crystals. Do not place the hot flask directly into an ice bath. Let it cool to room temperature first, and then transfer it to an ice bath.
-
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny seed crystal of the pure product to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-aryl-5-methylpyridines, particularly from Suzuki-Miyaura coupling reactions?
A1: Common impurities from Suzuki-Miyaura coupling reactions include:
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Homocoupling products: Formation of biaryl products from the coupling of two aryl halide molecules.
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Protodeboronation products: The boronic acid reagent is replaced by a hydrogen atom.
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Unreacted starting materials: Residual 2-halo-5-methylpyridine and arylboronic acid.
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Catalyst residues: Palladium and ligand residues.
Q2: Can I use acid-base extraction to purify my 2-aryl-5-methylpyridine product?
A2: Yes, acid-base extraction can be a very effective initial purification step.[1] Since the pyridine nitrogen is basic, it can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous layer, leaving non-basic organic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[1]
Q3: Is distillation a suitable purification method for 2-aryl-5-methylpyridines?
A3: Distillation can be a good option for volatile 2-aryl-5-methylpyridine derivatives.[1] However, many of these compounds have high boiling points and may decompose at atmospheric pressure. In such cases, vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.[2][3][4][5][6]
Q4: How can I remove residual palladium catalyst from my product?
A4: Removing palladium catalyst residues is crucial, especially in pharmaceutical applications. Several methods can be employed:
-
Column Chromatography: Often, the palladium catalyst will adhere to the silica gel and can be separated from the product during chromatography.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium, which can then be removed by filtration.
-
Scavenger Resins: Specialized scavenger resins with functional groups that chelate palladium can be used to remove trace amounts of the catalyst.
Data Presentation
The following tables summarize quantitative data for common purification strategies for 2-aryl-5-methylpyridine products.
Table 1: Column Chromatography Conditions and Outcomes
| Product Example | Stationary Phase | Eluent System (v/v) | Yield (%) | Purity (%) | Reference |
| 2-Phenyl-5-(Bpin)-pyridine | Silica Gel | Hexane:Ethyl Acetate (95:5) | 67 | >95 | [4] |
| 2-Methyl-4-phenylpyridine | Silica Gel | Hexane:Ethyl Acetate (gradient) | 67 (crude) | Not specified | [7] |
| 2-Arylpyridines | Silica Gel | Not specified | 5-89 | >95 | [8] |
Table 2: Recrystallization Solvents and Observed Outcomes
| Product Example | Recrystallization Solvent(s) | Outcome | Reference |
| 2-Hydroxy-5-methylpyridine | Ethyl Acetate | White crystalline needles | [9] |
| 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine | Ethanol then Benzene/Petrol | Orange solid | [10] |
| General Pyridine Derivatives | Ethanol, Hexanes/Acetone, Hexanes/THF | Generally good crystallization |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate) to create a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude 2-aryl-5-methylpyridine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated 2-aryl-5-methylpyridine will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the acidic extraction of the organic layer one or two more times to ensure complete extraction of the product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (check with pH paper). The product should precipitate out or form an oily layer.
-
Back Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for 2-aryl-5-methylpyridine products.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
- 1. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Reactivity of 2-Chloropyridines in Cross-Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-chloropyridines in palladium-catalyzed cross-coupling reactions.
General FAQs for 2-Chloropyridine Reactivity
Q1: Why are my cross-coupling reactions with 2-chloropyridines consistently failing or giving low yields?
A1: The low reactivity of 2-chloropyridines is a well-documented challenge stemming from two primary factors:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger (~339 kJ/mol) than C-Br (~276 kJ/mol) or C-I bonds.[1] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding and slow.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst center.[3][4] This coordination can inhibit catalytic activity or lead to catalyst deactivation, preventing the desired coupling reaction.[3][5]
Q2: What are the most critical first steps to improve the success rate of these reactions?
A2: To overcome the inherent low reactivity, you must employ a highly active catalytic system and optimized conditions. Key initial adjustments include:
-
Use Specialized Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][7] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2][3]
-
Increase Reaction Temperature: Higher temperatures, often in the 80-120 °C range, are necessary to overcome the activation energy barrier for C-Cl bond cleavage.[3][6][7]
-
Select a Strong Base: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[2][3][6]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3][6] It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, but it requires specific optimization for unreactive 2-chloropyridine substrates.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Q1: I'm observing very low or no product. My starting material is mostly unreacted. What should I do?
A1: This is a classic sign of an insufficiently active catalyst system or non-optimal reaction conditions for C-Cl bond activation.
-
Verify Catalyst/Ligand: Ensure you are not using a general-purpose catalyst like Pd(PPh₃)₄.[2] Switch to a more potent system, such as a combination of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) with a Buchwald ligand (SPhos, XPhos) or an NHC ligand.[3][7]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, up to around 120 °C.[7] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7][8]
-
Screen Bases: If using a weaker base like Na₂CO₃, switch to a stronger, more effective base for this type of coupling, such as K₃PO₄ or Cs₂CO₃.[3][7]
Q2: My main side product is the result of protodeboronation (boronic acid replaced by -H). How can I prevent this?
A2: Protodeboronation is the hydrolysis of the C-B bond, a common side reaction, especially with aqueous bases.[3]
-
Use Stable Boron Reagents: Switch from a boronic acid to a more stable boronic acid pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[3]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water.[2]
Q3: I see a lot of homocoupling of my boronic acid. What causes this?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[3][4]
-
Thorough Degassing: Ensure your solvent and reaction headspace are completely free of oxygen. Perform several vacuum/backfill cycles with an inert gas.[3][4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ (if active enough) or ensuring your Pd(II) precatalyst is efficiently reduced to the active Pd(0) state can minimize this pathway.[3]
Data Presentation: Effective Catalytic Systems for Suzuki Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | A robust system for electron-deficient heteroaryl chlorides.[9] |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-100 | Effective for substrates with amine groups, like 2-chloro-3-aminopyridine.[4] |
| Pd(PEPPSI)-IPr (1-3%) | (NHC Ligand) | K₂CO₃ or K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 100-110 | Highly active NHC-based precatalyst.[3] |
| Pd(dppf)Cl₂ (3%) | (Integrated) | K₂CO₃ (3.0) | MeCN / H₂O | 80 | Can be effective, but may require higher catalyst loading.[10] |
| Pd(PPh₃)₄ (2-5%) | (Integrated) | K₂CO₃ (2.0) | Dioxane / H₂O | 100 | A general Pd(0) source, but often less effective for unreactive chlorides.[3][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure adapted from established methodologies and should be optimized for specific substrates.[4][9]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-chloropyridine derivative (1.0 mmol, 1.0 eq.), the arylboronic acid or ester (1.2 mmol, 1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3][9]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[3][4] If a co-solvent is used, add the degassed water (e.g., 1 mL) as well.[9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.[3][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][9]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][9]
Visualizations: Suzuki-Miyaura Workflow and Concepts
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging step.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is essential for synthesizing many pharmaceutical compounds. Like Suzuki coupling, it requires highly active catalysts for 2-chloropyridine substrates.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloropyridine shows no conversion. Where do I start?
A1: The C-Cl oxidative addition is the most probable bottleneck.[6]
-
Catalyst Choice: Ensure you are using a modern catalyst system. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a palladium precatalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more efficiently.[6]
-
Ligand Selection: Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are essential for activating C-Cl bonds.[6]
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[6] If your substrate is base-sensitive, weaker bases like K₃PO₄ can be tried, but this will likely require a more active catalyst and higher temperatures.[6]
-
Catalyst Loading: For difficult substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[6]
Q2: I'm observing significant hydrodehalogenation (the chloro group is replaced by hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where the starting material is reduced instead of aminated.[6]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Trace water can exacerbate this side reaction.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired productive coupling pathway over the reduction pathway.[6]
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu can contain impurities that promote hydrodehalogenation.[6]
Q3: How can I achieve regioselective amination on a dichloropyridine, like 2,4-dichloropyridine?
A3: Regioselectivity is governed by electronic effects. The nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient. Generally, the C2 position is more activated towards oxidative addition than the C4 position.[6][11] To favor mono-amination at the C2 position, you can often use milder conditions or a carefully controlled stoichiometry of the amine. A second, more forceful amination at a higher temperature can then functionalize the C4 position if desired.[11]
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos, BrettPhos, DavePhos | NaOtBu | Toluene, Dioxane | 80-110 | A robust and widely applicable system for aryl chlorides.[6] |
| G3/G4 Palladacycle | (Integrated) | NaOtBu, K₃PO₄ | THF, Toluene | 80-110 | Precatalysts provide more reliable initiation of the active Pd(0) species.[6] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | K₃PO₄ | Toluene | 100 | Bidentate ligands can be effective for heteroaryl chlorides.[12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific substrates.[6][13]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyridine derivative (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%). Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 4 mL) via syringe, followed by the amine (1.2 mmol, 1.2 eq.).
-
Reaction: Heat the sealed reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig amination cycle for 2-chloropyridines.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[14] While highly useful, it is particularly challenging for 2-chloropyridines.
FAQs: Sonogashira Coupling
Q1: Can 2-chloropyridines be used in Sonogashira couplings?
A1: Yes, but it is very difficult. The reactivity trend for the halide in Sonogashira coupling is I > Br > OTf >> Cl.[14] Standard Sonogashira conditions are often completely ineffective for aryl chlorides. Success requires highly specialized and active catalyst systems, often with specific ligands designed to facilitate the oxidative addition of the C-Cl bond, and typically requires high temperatures.[15][16] For synthetic planning, it is highly advisable to use the corresponding 2-bromo- or 2-iodopyridine if possible.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. prezi.com [prezi.com]
managing temperature control in 2-Chloro-5-methylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 2-Chloro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the synthesis of this compound?
The optimal temperature for the synthesis of this compound varies significantly depending on the chosen synthetic route and specific reagents used. Below is a summary of temperature ranges for common reaction steps:
| Reaction Step | Starting Material(s) | Reagent(s) | Temperature Range (°C) |
| Chlorination | 5-methyl-3,4-dihydro-2(1H)-pyridone | Chlorine gas | 50 to 60 |
| Chlorination | 3-methylpyridine | Chlorine gas | 40 to 60[1] |
| Reaction with Chlorinating Agent | 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene | 80 to 130 (ideally ~120)[2][3][4][5] |
| Dehydrohalogenation | 2-oxo-5-methyl-5,6-dihalopiperidine | Heat (optional high-boiling solvent) | 100 to 170[3][4] |
| Reaction with Electrophilic Reagent | 3-Methylpyridine N-Oxide | Electrophilic reagent and organic base | -60 to 100[6] |
| Reaction with Chlorinating Agent | Intermediate from 3-Methylpyridine N-Oxide | Chlorinating agent | 40 to 200[6] |
| Chlorination | 2-alkoxy-5-alkoxymethyl-pyridine derivatives | Various chlorinating agents | 0 to 200 (preferably 10 to 120)[7] |
| Gaseous Phase Chlorination | β-picoline | Chlorine gas | 300 to 500[8] |
Q2: Why is precise temperature control so critical in this synthesis?
Precise temperature control is crucial for several reasons:
-
Selectivity and Byproduct Formation: Many of the chlorination reactions can lead to the formation of unwanted isomers or over-chlorinated products. Maintaining the recommended temperature range helps to maximize the yield of the desired this compound while minimizing the formation of these byproducts.[5]
-
Reaction Rate: Temperature directly influences the rate of reaction. Operating outside the optimal range can lead to either a sluggish, incomplete reaction or a reaction that proceeds too quickly and is difficult to control.
-
Safety and Exothermic Reactions: Chlorination reactions, particularly on a larger scale, can be highly exothermic. Without proper temperature management, a rapid increase in temperature can lead to a thermal runaway, causing a dangerous increase in pressure and the potential for loss of containment.[9]
-
Reagent Stability: Some reagents used in the synthesis may be unstable at elevated temperatures, leading to decomposition and reduced efficacy.
Q3: How can I effectively monitor the temperature of my reaction?
Effective temperature monitoring is essential for successful synthesis. Here are some key recommendations:
-
Use a calibrated thermometer or thermocouple: Ensure your temperature measurement device is accurate.
-
Placement of the probe: The temperature probe should be placed directly in the reaction mixture, away from the walls of the reactor, to get a true reading of the internal temperature.
-
Continuous monitoring: For reactions that are known to be exothermic, continuous temperature monitoring is critical. Automated systems with alarms for temperature deviations can be beneficial, especially for larger-scale reactions.
-
Observe for visual cues: In addition to instrumental monitoring, be aware of visual cues such as an unexpected change in color, an increase in the rate of gas evolution, or a rapid reflux, which can indicate a temperature excursion.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - Verify the temperature of your reaction mixture against the recommended range for your specific synthetic protocol. - Ensure your thermometer or thermocouple is properly calibrated and positioned. - For exothermic reactions, ensure your cooling system is adequate to maintain the target temperature. |
| Incomplete Reaction | - If the reaction temperature was too low, the reaction may not have gone to completion. Consider increasing the temperature to the recommended level or extending the reaction time. - Analyze a sample of the reaction mixture (e.g., by TLC or GC) to check for the presence of starting material. |
| Product Decomposition | - If the reaction temperature was too high, the desired product may have decomposed. - Review your temperature logs to see if there were any unexpected temperature spikes. - Consider running the reaction at the lower end of the recommended temperature range. |
Problem 2: High levels of impurities or byproducts.
| Possible Cause | Troubleshooting Steps |
| Over-chlorination or Isomer Formation | - This is often caused by excessive temperatures, which can reduce the selectivity of the chlorination reaction.[5] - Carefully control the reaction temperature within the specified limits. - The rate of addition of the chlorinating agent can also affect selectivity. A slower, controlled addition can help to manage the exotherm and improve selectivity.[9] |
| Side Reactions | - Temperatures outside the optimal range can promote unwanted side reactions. - Review the literature for known side reactions for your specific synthesis route and their temperature dependence. - Ensure all reagents are of high purity, as impurities can sometimes catalyze side reactions. |
Problem 3: The reaction is experiencing a thermal runaway (rapid, uncontrolled temperature increase).
| Possible Cause | Troubleshooting Steps |
| Inadequate Cooling | - Immediately apply emergency cooling (e.g., ice bath). - For future reactions, ensure your cooling system (e.g., cooling jacket, condenser) is appropriately sized for the scale of your reaction.[9] |
| Reagent Addition Rate is Too Fast | - Stop the addition of the reagent immediately. - Once the temperature is under control, resume the addition at a much slower rate.[9] - For highly exothermic steps, consider adding the reagent dropwise with careful monitoring of the internal temperature. |
| Poor Mixing | - Inadequate stirring can lead to localized "hot spots" where the reaction is proceeding much faster. - Increase the stirring rate to ensure uniform temperature and concentration throughout the reaction mixture.[9] |
Experimental Protocols
Protocol 1: Synthesis from 5-methyl-3,4-dihydro-2(1H)-pyridone
This protocol is based on the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP).
Materials:
-
5-methyl-3,4-dihydro-2(1H)-pyridone (DHP)
-
1,2,4-Trichlorobenzene (TCB)
-
Chlorine gas
-
Phosphorus oxychloride (POCl₃)
-
30% Sodium hydroxide solution
-
Sulfuric acid
Procedure:
-
A solution of DHP in TCB is placed in a reaction flask.
-
Chlorine gas is passed through the solution at a rate that maintains the temperature between 50 and 60°C.
-
Upon completion of the reaction (indicated by a color change and a test for free chlorine), the solution of the resulting dichloro-DHP is heated to 122°C.
-
Phosphorus oxychloride is then added over a period of 30 minutes.
-
The resulting solution is held at this temperature for 6.5 hours.
-
The reaction mixture is then carefully added to a solution of sodium hydroxide in water.
-
The pH of the mixture is adjusted to 6.5 with sulfuric acid.
-
The organic layer containing the this compound is separated.
Protocol 2: Synthesis from 3-Methylpyridine N-Oxide
This protocol involves the reaction of 3-Methylpyridine N-Oxide with a chlorinating agent.
Materials:
-
3-Methylpyridine N-Oxide
-
Dichloromethane
-
Benzoyl chloride
-
Triethylamine
-
Chlorobenzene
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
3-Methylpyridine N-Oxide is added to dichloromethane and the mixture is cooled to -10°C.
-
Benzoyl chloride and triethylamine are slowly added, and the mixture is stirred with reflux for 1 hour.
-
After filtration, the dichloromethane is removed by distillation to obtain 5-Methylpyridine-2-Benzoylate.
-
Chlorobenzene is added to the mixture, followed by the addition of phosphorus oxychloride.
-
The temperature is raised to reflux and the reaction is carried out for 6 hours.
-
After the reaction is complete, it is subjected to hydrolysis, neutralization with an alkali solution, and steam distillation to obtain the this compound product.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature-related issues.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Preparation of this compound - Patent 0121320 [data.epo.org]
- 6. Page loading... [wap.guidechem.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine derivatives. The information is presented in a question-and-answer format to directly address common experimental issues, with a focus on the critical role of base selection.
Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a 2-chloropyridine. What are the primary causes related to the base and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts due to a strong Carbon-Chlorine (C-Cl) bond.[1] This makes the initial oxidative addition step in the catalytic cycle more difficult.[1] While the catalyst and ligand are critical, an ineffective base is a frequent cause of failure.
Troubleshooting Steps:
-
Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] If the base is too weak or poorly soluble, this step will be inefficient.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[1][4] If you started with a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical next step.[2]
-
-
Poor Solubility of the Base: The solubility of the base can be a limiting factor.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[5][6] While primarily a ligand issue, the reaction environment, influenced by the base, can play a role.
-
Recommendation: Ensure your catalyst system is robust. Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2] A strong base is often required to facilitate the reaction with these advanced catalyst systems.[2]
-
Q2: My reaction is producing significant side products, such as protodeboronation and homocoupling. How can the choice of base help minimize these?
A2: The formation of byproducts is a common issue that can often be mitigated by adjusting the base and reaction conditions.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] This is particularly prevalent in the presence of aqueous bases.[2]
-
Recommendation: If protodeboronation is suspected, consider using a less nucleophilic or weaker base. Alternatively, using anhydrous solvents and reagents where possible can help.[1] Switching from a boronic acid to a boronic ester (e.g., pinacol esters) or a potassium trifluoroborate salt can also enhance stability against this side reaction.[2]
-
-
Homocoupling: This side reaction involves the self-coupling of the boronic acid to form a biaryl byproduct and is often promoted by the presence of oxygen or certain Pd(II) species.[2][6]
-
Recommendation: While primarily addressed by ensuring the reaction is thoroughly degassed and using an efficient Pd(0) source or precatalyst, the overall reaction kinetics, influenced by the base, can play a part.[2] A base that promotes a faster cross-coupling rate can outcompete the homocoupling pathway.
-
Q3: My 2-chloropyridine substrate seems unreactive even after changing the catalyst. How critical is the base in this scenario?
A3: For unreactive substrates like 2-chloropyridines, all reaction components must be optimized, and the base is a critical parameter. Given their lower reactivity, highly active catalyst systems and stronger reaction conditions are often required.[2]
-
Select an Appropriate Base: A strong base is frequently necessary to achieve a sufficient reaction rate.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of 2-chloropyridines?
A1: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3][7] This boronate then transfers its organic group to the palladium center. The choice and strength of the base can significantly impact the rate of this step and, consequently, the overall reaction yield.[2]
Q2: What are the most common bases used for the Suzuki coupling of 2-chloropyridines?
A2: A range of inorganic bases are commonly used. The choice often depends on the specific substrates and the reactivity of the 2-chloropyridine. Common choices include:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings with less reactive chlorides.[2][4]
-
Sodium Carbonate (Na₂CO₃): A common and effective base for a wide range of substrates.[2]
-
Potassium Carbonate (K₂CO₃): Another standard and reliable choice.[2]
-
Cesium Carbonate (Cs₂CO₃): A strong base that often provides good results but is more expensive.[2][4]
-
Potassium Fluoride (KF): Can be effective, especially when substrates are sensitive to stronger bases.[4][8]
Q3: Should I use aqueous or anhydrous conditions with my base?
A3: This depends on the stability of your substrates. A mixture of an organic solvent (like dioxane or toluene) and water is often optimal because it can help to solubilize the inorganic base.[1][4] However, if you are experiencing significant protodeboronation, you may need to switch to anhydrous conditions.[1]
Q4: How many equivalents of base should I use?
A4: Typically, 2 to 3 equivalents of the base are used in the reaction.[4] The optimal amount can depend on the specific base and substrates, and may require empirical optimization.
Data Presentation
Table 1: Common Base and Solvent Combinations for Suzuki Coupling of 2-Chloropyridines
| Base | Common Solvent System(s) | Typical Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[2][4] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides good results but is more expensive.[2][4] |
| K₂CO₃ | Toluene/H₂O, MeCN/H₂O, DME/H₂O | 90 - 120 | A standard and reliable choice for many Suzuki couplings.[2][9][10] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF/H₂O | 100 - 140 | A common and effective base for a wide range of substrates.[2][4][11] |
| KF | THF/H₂O, THF | 70 - 90 | Can be effective, especially when substrates are base-sensitive.[4][8] |
Table 2: Selected Examples of Suzuki Coupling of 2-Chloropyridines
| Entry | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | Reflux | 18 | >95 | [9] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [11] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [11] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative:
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent system (e.g., dioxane/water 4:1)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, the boronic acid/ester, and the base.[4]
-
Catalyst Addition: In the same flask, add the palladium precatalyst and the ligand.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system via syringe.[4][11]
-
Reaction: Place the sealed flask in a preheated oil bath and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid for the crucial transmetalation step.
Caption: A workflow diagram for troubleshooting low yields, emphasizing sequential optimization of base, catalyst, and temperature.
Caption: A decision tree to guide the initial selection of a suitable base for the Suzuki coupling of 2-chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Chloro-5-methylpyridine Synthesis by GC-MS
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-5-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may face during the synthesis and GC-MS analysis of this compound.
Q1: I am seeing unexpected peaks in my GC-MS chromatogram after synthesizing this compound. What are the likely byproducts?
A1: Several byproducts can form during the synthesis of this compound, depending on the synthetic route. Common methods, such as the chlorination of 3-picoline, can lead to the formation of isomers and over-chlorinated products.
Potential Byproducts:
-
Isomeric Dichloromethylpyridines: Positional isomers are common byproducts. You may observe peaks corresponding to:
-
2,3-Dichloro-5-methylpyridine
-
2,4-Dichloro-5-methylpyridine
-
2,6-Dichloro-3-methylpyridine[1]
-
-
Over-chlorinated Products: Further chlorination of the methyl group can occur, leading to species such as:
-
2-Chloro-5-(chloromethyl)pyridine
-
2-Chloro-5-(trichloromethyl)pyridine[2]
-
-
Unreacted Starting Material: A peak corresponding to 3-picoline may be present if the reaction has not gone to completion.
-
Oxidized Byproducts: If an oxidation step is involved (e.g., using 3-picoline N-oxide), you might see related impurities.[3]
To identify these byproducts, it is crucial to analyze their mass spectra, paying close attention to the molecular ion peaks and fragmentation patterns.
Q2: How can I differentiate between this compound and its dichlorinated byproducts using GC-MS?
A2: Differentiating between the target product and its dichlorinated byproducts relies on a careful examination of their mass spectra, specifically the molecular ion cluster and fragmentation patterns.
Key Differentiators:
-
Molecular Ion (M+) Peak: The most straightforward way to distinguish these compounds is by their molecular weight.
-
This compound: The molecular ion will appear at m/z 127 (for the ³⁵Cl isotope) and m/z 129 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[4]
-
Dichloromethylpyridines (e.g., 2,3-dichloro-5-methylpyridine, 2,4-dichloro-5-methylpyridine): These will have a molecular ion cluster around m/z 161, 163, and 165, corresponding to the presence of two chlorine atoms (³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂), with a characteristic isotopic pattern of approximately 9:6:1.[5]
-
-
Fragmentation Patterns: While detailed fragmentation pathways can be complex, some general principles apply:
-
Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical (Cl•), resulting in a fragment at [M-35]+ and [M-37]+.
-
Loss of Methyl Group: The loss of a methyl radical (CH₃•) can also occur, leading to a fragment at [M-15]+.
-
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, but the initial losses of substituents are often more diagnostic.
-
Table 1: Key Mass Spectral Data for Identification
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Values (and relative abundance) | Isotopic Pattern for Molecular Ion |
| This compound | C₆H₆ClN | 127.57 | 127 (M+), 129 (M+2), 92, 65[4] | ~3:1 (M+:M+2) |
| 2,3-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.02 | 161 (M+), 163 (M+2), 165 (M+4), 126, 91 | ~9:6:1 (M+:M+2:M+4) |
| 2,4-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.02[6] | 161 (M+), 163 (M+2), 165 (M+4), 126, 91[7] | ~9:6:1 (M+:M+2:M+4) |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | 161 (M+), 163 (M+2), 126 ([M-Cl]+), 91 | ~9:6:1 (M+:M+2:M+4) |
Q3: My chromatogram shows a peak with the correct mass for a dichlorinated byproduct, but the retention time is different from what I expect. What could be the issue?
A3: Isomers, such as 2,3-dichloro-5-methylpyridine and 2,4-dichloro-5-methylpyridine, will have the same mass spectrum but different retention times due to their different polarities and boiling points. To confirm the identity of a specific isomer, you may need to:
-
Run authentic standards: Injecting a pure sample of each suspected isomer will confirm their respective retention times on your GC system.
-
Consult literature: Published methods for the analysis of these compounds may provide expected elution orders on specific GC columns.
-
Utilize advanced techniques: In some cases where isomers are difficult to separate or identify, techniques like GC-IR (Gas Chromatography-Infrared Spectroscopy) can provide additional structural information to differentiate them.[8]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and its subsequent analysis by GC-MS.
Synthesis of this compound from 2-Amino-5-methylpyridine
This method utilizes a diazotization reaction.
Materials:
-
2-Amino-5-methylpyridine (2-amino-5-picoline)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Chloride (HCl) gas
-
Thionyl Chloride (SOCl₂)
-
Nitrosonitric Acid
-
Sodium Hydroxide (NaOH) solution (30%)
-
Four-hole boiling flask
-
Peristaltic pump
Procedure:
-
In a 50 mL four-hole boiling flask, dissolve 10.8 g (0.1 mol) of 2-amino-5-picoline in 10.8 g of concentrated hydrochloric acid (37% by mass) at -20°C.
-
Bubble excess hydrogen chloride gas through the solution until saturation.
-
Simultaneously add thionyl chloride (23.8 g/h) and nitrosonitric acid (12.6 g/h) to the reaction mixture using a peristaltic pump.
-
Monitor the reaction progress using a suitable method (e.g., thin-layer chromatography).
-
Once the reaction is complete, neutralize the mixture with a 30% sodium hydroxide solution.
-
Separate the organic layer, which contains the product, this compound. A typical yield is approximately 11.88 g (92.2% yield) with a purity of 99%.[9]
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A non-polar or medium-polarity column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.[5]
Visualizing Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for identifying byproducts and a potential reaction pathway leading to a common byproduct.
References
- 1. 2,4-Dichloro-5-methylpyridine | 56961-78-5 [chemicalbook.com]
- 2. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
strategies to improve the regioselectivity of 3-picoline chlorination
Technical Support Center: Regioselective Chlorination of 3-Picoline
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions to improve the regioselectivity of 3-picoline (3-methylpyridine) chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 3-picoline chlorination, and why is controlling regioselectivity so challenging?
A1: The chlorination of 3-picoline can occur on both the pyridine ring and the methyl side-chain, leading to a complex mixture of isomers. Ring chlorination is an electrophilic substitution that typically yields 2-chloro-3-methylpyridine, 6-chloro-3-methylpyridine, and 2-chloro-5-methylpyridine.[1] Side-chain chlorination is a free-radical process that produces 3-(chloromethyl)pyridine, 3-(dichloromethyl)pyridine, and 3-(trichloromethyl)pyridine.[2][3] The challenge lies in the similar reactivity of different positions on the molecule under various conditions, making it difficult to target a single position selectively.
Q2: How can I favor chlorination on the pyridine ring over the methyl side-chain?
A2: To favor ring chlorination, you should employ conditions that promote electrophilic aromatic substitution while discouraging free-radical reactions. This typically involves using Lewis acid catalysts and performing the reaction in the dark to avoid radical initiation by light.[4] Vapor-phase chlorination at high temperatures (250-450 °C) in the presence of specific catalysts is a common industrial method for ring chlorination.[4][5]
Q3: I am getting a mixture of 2-chloro- and 6-chloro-3-methylpyridine. How can I improve selectivity for the 2-position?
A3: Improving selectivity for the 2-position often requires modifying the substrate to direct the chlorination. One of the most effective strategies is to first oxidize 3-picoline to 3-picoline-N-oxide. The N-oxide group activates the 2- and 6-positions towards electrophilic attack, often favoring the 2-position.[6][7] After the chlorination step, the N-oxide is removed via a deoxygenation reaction to yield the desired 2-chloro-3-methylpyridine.
Q4: My reaction is producing significant amounts of polychlorinated byproducts. How can I minimize this?
A4: The formation of polychlorinated products is typically a result of high concentrations of the chlorinating agent or extended reaction times. To minimize over-chlorination, you can:
-
Carefully control the stoichiometry by adjusting the molar ratio of chlorine to 3-picoline.[5]
-
Reduce the reaction time or temperature.
-
In continuous flow processes, like vapor-phase chlorination, optimizing the residence time is crucial.[5][8]
Q5: The reaction seems to stop or slow down prematurely, especially during side-chain chlorination. What is the likely cause?
A5: This issue is common in picoline chlorination because the reaction generates hydrogen chloride (HCl) as a byproduct. 3-Picoline is a base and will react with HCl to form 3-picolinium hydrochloride salt.[2] This salt is often insoluble in common organic solvents and deactivates the starting material, preventing it from reacting further. The solution is to add an acid scavenger, such as calcium carbonate or magnesium carbonate, to neutralize the HCl as it is formed.[2]
Q6: Are there effective alternatives to using chlorine gas for ring chlorination?
A6: Yes, several other chlorinating agents can be used, often under milder conditions. For chlorinating activated rings, such as pyridine N-oxides, reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can be effective.[7][9][10] These reagents are particularly useful in multi-step syntheses where a hydroxyl group is first introduced and then substituted by chlorine.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favor multiple pathways (radical and electrophilic).2. Insufficient activation or directing group effect. | 1. For ring chlorination, use a Lewis acid catalyst and exclude light/radical initiators.[4]2. For side-chain chlorination, use a radical initiator (e.g., AIBN) or UV light.[2]3. Employ the N-oxide strategy to direct chlorination to the 2- or 6-position.[6] |
| Low Yield of Desired Product | 1. Reaction stalling due to HCl byproduct formation.2. Sub-optimal temperature or pressure.3. Catalyst deactivation or inappropriate catalyst choice.4. Degradation of starting material or product (tar formation). | 1. Add an acid scavenger like CaCO₃ to neutralize HCl.[2]2. Optimize temperature and chlorine pressure, especially in liquid and vapor phase reactions.[11]3. Screen different catalysts and supports for vapor-phase reactions (e.g., ZnCl₂ on silica).[4][5]4. Lower the reaction temperature or shorten the residence time. |
| Predominant Side-Chain Chlorination Instead of Ring Chlorination | 1. Presence of radical initiators (e.g., UV light, peroxides).2. High reaction temperatures without an appropriate ring-activating catalyst. | 1. Conduct the reaction in the dark and ensure solvents are free of peroxides.2. For ring chlorination, utilize a catalytic vapor-phase setup or the N-oxide pathway.[6][12] |
| Formation of Tars and Degradation Products | 1. Excessively high reaction temperatures.2. Long reaction or residence times. | 1. Reduce the "hot spot" temperature in vapor-phase reactors.[8]2. Decrease the overall reaction time and monitor progress closely using techniques like GC or TLC. |
Data Presentation
Table 1: Comparison of Selected Chlorination Strategies for 3-Picoline
| Strategy | Reagents & Conditions | Target Position(s) | Key Advantages | Potential Issues |
| Vapor-Phase Catalytic Chlorination | 3-Picoline, Cl₂, Lewis Acid Catalyst (e.g., ZnCl₂ on silica), 250-450 °C[4][5] | Ring (2-, 5-, 6- positions) | High throughput, suitable for industrial scale. | Requires specialized equipment, can lead to polychlorination. |
| N-Oxide Directed Chlorination | 1. Oxidation (e.g., with H₂O₂). 2. Chlorination (e.g., POCl₃ or (COCl)₂). 3. Deoxygenation.[6][7] | Ring (Primarily 2-position) | Excellent regioselectivity for the 2-position. | Multi-step process, requires additional reagents. |
| Liquid-Phase Chlorination | 3-Picoline, Cl₂, optional catalyst (e.g., FeCl₃), >190 °C[11] | Ring and Side-Chain | Simpler setup than vapor-phase. | Can produce complex mixtures without careful control. |
| Free-Radical Side-Chain Chlorination | 3-Picoline, Cl₂, Radical Initiator (e.g., AIBN), Acid Scavenger (e.g., CaCO₃)[2] | Side-Chain (Methyl Group) | High selectivity for the methyl group. | Reaction can stall without an acid scavenger. |
Experimental Protocols
Protocol 1: Regioselective 2-Chlorination via the N-Oxide Pathway
This protocol is a generalized procedure based on the principle of using an N-oxide to direct chlorination.
-
Step A: Synthesis of 3-Picoline-N-Oxide
-
In a round-bottom flask, dissolve 3-picoline in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution).
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours, monitoring by TLC until the 3-picoline is consumed.
-
Cool the mixture and carefully remove the solvent under reduced pressure to obtain the crude 3-picoline-N-oxide.
-
-
Step B: Chlorination of 3-Picoline-N-Oxide
-
Caution: This step should be performed in a well-ventilated fume hood.
-
To the crude 3-picoline-N-oxide, slowly add an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-chloro-3-methylpyridine.
-
-
Step C: Purification
-
Purify the crude product by silica gel column chromatography or distillation to obtain pure 2-chloro-3-methylpyridine.[1]
-
Protocol 2: Free-Radical Side-Chain Chlorination with an Acid Scavenger
This protocol is adapted from methods designed to selectively chlorinate the methyl group.[2]
-
Reaction Setup
-
To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, add 3-picoline, an inert solvent (e.g., carbon tetrachloride), a radical initiator (e.g., AIBN, 1-2 mol%), and an acid scavenger (e.g., powdered calcium carbonate, 1.1 equivalents).
-
The reaction should be protected from light unless a photolytic initiator is used.
-
-
Chlorination
-
Heat the mixture to reflux (around 70-80 °C).
-
Bubble chlorine gas through the stirred suspension at a controlled rate.
-
Monitor the reaction progress by GC analysis of the liquid phase. The primary products will be 3-(chloromethyl)pyridine and its subsequently chlorinated derivatives.
-
-
Workup and Purification
-
Once the desired conversion is achieved, stop the chlorine flow and cool the mixture to room temperature.
-
Filter the reaction mixture to remove the calcium carbonate and calcium chloride salts.
-
Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
-
Visualizations
Diagrams of Workflows and Influencing Factors
Caption: Decision tree for selecting a chlorination strategy.
Caption: Key factors controlling vapor-phase chlorination.
Caption: The N-Oxide pathway for selective 2-chlorination.
References
- 1. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 2. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 3. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 4. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 12. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Guide to 2-Chloro-5-methylpyridine and 2-Bromo-5-methylpyridine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the efficient synthesis of target molecules. Halogenated pyridines are foundational intermediates in medicinal chemistry, providing a versatile handle for functionalization via cross-coupling reactions. This guide presents an objective comparison of the reactivity of 2-chloro-5-methylpyridine and 2-bromo-5-methylpyridine in the Suzuki-Miyaura coupling reaction, supported by experimental data, to inform synthetic strategy and catalyst selection.
General Principles of Reactivity
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the halopyridine substrate is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to this C-X bond.
The established order of reactivity for halogens in this critical step is I > Br > Cl > F.[1][2] This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-Br bond in 2-bromo-5-methylpyridine allows for a more facile oxidative addition compared to the stronger C-Cl bond in this compound.[3] Consequently, 2-bromopyridines are generally more reactive substrates than their 2-chloropyridine counterparts.[4]
This fundamental difference in reactivity has significant practical implications:
-
2-Bromo-5-methylpyridine , being more reactive, typically undergoes Suzuki coupling under milder conditions, often with lower catalyst loadings, less specialized ligands, and shorter reaction times to achieve high yields.[3][5]
-
This compound is a more challenging substrate due to the strength of the C-Cl bond.[6] Its successful coupling often necessitates more robust and specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), higher temperatures, and longer reaction times.[7][8][9]
Comparative Performance Data in Suzuki Coupling
While a direct, side-by-side comparison under identical conditions is not extensively documented, the literature provides representative data that clearly illustrates the differing reactivity and the conditions required for each substrate. The following table summarizes typical conditions and yields for the Suzuki coupling of 2-bromo- and 2-chloro-pyridines with various boronic acids.
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [10] (analogous) |
| 2-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [11] (analogous) |
| 2-Bromo-5-methylpyridine | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 73 | [11] (analogous) |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 16 | ~80 | [7] (analogous) |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~75 | [12] (analogous) |
| This compound | Arylboronic acids | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | 100 | 2-4 | 85-99 | [13] (analogous) |
Note: Data for analogous substrates (e.g., 2-bromopyridine, 2-chloropyridine) are included to provide a reasonable expectation of reactivity and conditions, as specific data for the 5-methyl substituted versions under a wide range of conditions is limited in single sources.
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for the Suzuki-Miyaura coupling of each substrate. Optimization is often necessary based on the specific boronic acid partner.
Protocol 1: Suzuki Coupling of 2-Bromo-5-methylpyridine (Higher Reactivity)
This protocol utilizes a standard palladium catalyst system suitable for the more reactive bromopyridine.
Materials:
-
2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.[14][15]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of this compound (Lower Reactivity)
This protocol employs a more active catalyst system necessary to overcome the higher activation energy of the C-Cl bond.[7][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (0.08 mmol, 8 mol%) or SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, the base, the arylboronic acid, and this compound to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress carefully by LC-MS. Reaction times can be significantly longer, often 12-24 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The choice between this compound and 2-bromo-5-methylpyridine in Suzuki coupling reactions is a classic trade-off between substrate cost and reactivity.
-
2-Bromo-5-methylpyridine is the more reactive and reliable substrate, allowing for milder conditions, broader functional group tolerance, and simpler catalyst systems. It is often the preferred choice when reaction efficiency and speed are paramount.
-
This compound , while typically less expensive, presents a greater synthetic challenge. Its use is advantageous in large-scale synthesis where cost is a primary driver, but it requires careful optimization and the use of highly active, and often more expensive, catalyst systems to achieve satisfactory results.
For researchers in drug development, understanding these reactivity differences is key to designing efficient and robust synthetic routes for novel pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocyclic compounds, the Buchwald-Hartwig amination stands as a pivotal tool for the formation of C-N bonds. The coupling of amines with chloropyridines, however, presents a significant challenge due to the inherent low reactivity of the C-Cl bond. The selection of an appropriate catalyst system is therefore critical to the success of these transformations. This guide provides an objective comparison of various catalyst systems, supported by experimental data, to facilitate the strategic choice of catalysts for the amination of 2-chloro, 3-chloro, and 4-chloropyridines.
Catalyst System Components: A Synergistic Interplay
The success of the Buchwald-Hartwig amination of chloropyridines hinges on the careful selection of four key components: the palladium precursor, the phosphine ligand, the base, and the solvent. Each element plays a crucial role in the catalytic cycle, and their interplay dictates the overall efficiency, substrate scope, and reaction conditions.
Palladium Precursors: While traditional sources like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used, modern precatalysts have gained prominence for their superior performance and ease of handling.[1] The so-called "generations" of Buchwald precatalysts (G3 and G4) are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, leading to more reliable and reproducible results.[1] G4 precatalysts were developed to circumvent potential inhibition by the carbazole byproduct formed from G3 precatalysts.
Phosphine Ligands: The choice of phosphine ligand is arguably the most critical factor in achieving successful amination of chloropyridines. Bulky, electron-rich monophosphine ligands are essential for promoting the rate-limiting oxidative addition of the chloropyridine to the palladium center.[2] Commonly employed ligands include biarylphosphines such as XPhos, RuPhos, and BrettPhos, as well as ferrocene-based ligands like Josiphos.[2] The steric and electronic properties of the ligand influence not only the catalytic activity but also the selectivity of the reaction, particularly in cases of di-substituted pyridines.
Bases: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most widely used and often most effective base for the amination of chloropyridines.[2] However, for base-sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures or more active catalyst systems.[2]
Solvents: Anhydrous, non-protic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are the most common choices for these reactions.[2] The solubility of the base and other reaction components should be considered when selecting the solvent.
Performance Data of Catalyst Systems
The following tables summarize the performance of various catalyst systems for the Buchwald-Hartwig amination of 2-chloro, 3-chloro, and 4-chloropyridines with a range of amines.
Table 1: Catalyst Systems for the Amination of 2-Chloropyridines
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 85 | [3] |
| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | ~83 | [4] |
| Cyclopentylamine | BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | ~78 | [4] |
| Various anilines | Pd(OAc)₂ | Josiphos | K₃PO₄ | Toluene | 110 | 24 | Good | [3] |
Table 2: Catalyst Systems for the Amination of 3-Chloropyridines
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary & Secondary Amines | RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | High | [4] |
| Primary & Secondary Amines | BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | High | [4] |
Table 3: Catalyst Systems for the Amination of 4-Chloropyridines
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamines | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 100 | 0.5 | Good to Moderate | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Buchwald-Hartwig amination of chloropyridines.
General Procedure for Buchwald-Hartwig Amination of a Chloropyridine: [5]
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equivalents).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF) and stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add the chloropyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for catalyst screening.
References
analytical methods for determining the purity of 2-Chloro-5-methylpyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for determining the purity of 2-Chloro-5-methylpyridine by High-Performance Liquid Chromatography (HPLC). Below, we detail two distinct reversed-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and performance data to aid in method selection and development for quality control and research applications.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. HPLC is a powerful technique for this purpose, capable of separating the main compound from process-related impurities and degradation products. Potential impurities may arise from the starting materials, such as 3-methylpyridine, or as byproducts of the chlorination process, including isomers like 2-chloro-3-methylpyridine and over-chlorinated species like 2,3-dichloro-5-methylpyridine.
This guide compares two common RP-HPLC approaches: one utilizing a traditional C18 stationary phase and another employing a Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds.
Comparison of Analytical Methods
The selection of an appropriate HPLC method depends on factors such as the desired resolution between the main peak and specific impurities, analysis time, and instrument availability. The following table summarizes the key performance parameters of two distinct methods.
| Parameter | Method 1: C18-Based Separation | Method 2: Phenyl-Hexyl-Based Separation |
| Column | Zorbax Eclipse XDB-C18 (or equivalent) | Ascentis® Express Phenyl-Hexyl (or equivalent) |
| Particle Size | 5 µm | 2.7 µm (Fused-Core) |
| Dimensions | 4.6 x 150 mm | 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 240 nm | UV at 254 nm |
| Analysis Time | ~15 min | ~10 min |
| Key Advantages | Robust, widely available column chemistry. | Faster analysis, alternative selectivity for aromatic impurities due to π-π interactions.[2] |
| Potential Impurities Separated | Isomeric impurities (e.g., 2-chloro-3-methylpyridine), over-chlorinated species. | Enhanced resolution of aromatic and closely related structural isomers. |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols can be adapted as a starting point for method development and validation in your laboratory.
Method 1: Isocratic RP-HPLC with a C18 Column
This method is adapted from a validated procedure for the closely related compound, 2-chloro-5-trichloromethylpyridine, and is suitable for routine purity testing.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard and sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 volume ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approximately 25°C).
-
Injection Volume: 10 µL.
-
UV Detection: 240 nm.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration using the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Method 2: Gradient RP-HPLC with a Phenyl-Hexyl Column
This method utilizes a Phenyl-Hexyl stationary phase, which provides a different separation mechanism based on π-π interactions with the pyridine ring, potentially offering better resolution for aromatic impurities. The use of a fused-core particle column allows for faster analysis times without sacrificing efficiency.
1. Instrumentation and Materials:
-
UHPLC or HPLC system with a UV detector.
-
Ascentis® Express Phenyl-Hexyl column (4.6 x 100 mm, 2.7 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
This compound reference standard and sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 80% B
-
7-8 min: 80% B
-
8.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare as described in Method 1, using a 50:50 mixture of acetonitrile and water as the diluent. Ensure final solutions are filtered through a 0.22 µm syringe filter.
4. Data Analysis:
-
Purity is assessed by the peak area percentage method. The alternative selectivity of the Phenyl-Hexyl column should be evaluated for its ability to resolve critical impurity pairs.
Mandatory Visualizations
To illustrate the logical flow of the analytical process, the following diagrams are provided.
Caption: General workflow for HPLC purity analysis.
Caption: Logical comparison of separation mechanisms.
References
comparative study of different synthesis routes for 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Chemical Intermediate.
2-Chloro-5-methylpyridine is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and the chemical industry. This guide provides a comparative study of various synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Performance of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the prominent synthesis routes to this compound.
| Synthesis Route | Starting Material(s) | Key Reagents | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | 3-Amino-5-methylpyridine | Chlorine, Sodium Nitrite, Sulfuric Acid | 89.1% | 99.9% | High purity and yield | Use of hazardous reagents |
| Route 2 | Propionaldehyde, Acrylic Ester | Halogenating agents (e.g., Cl2), Chlorinating agents (e.g., POCl3) | ~81.3% (for final step) | Not specified | Avoids use of picoline, potentially lower cost raw materials | Multi-step process, potential for byproduct formation |
| Route 3 | 3-Methylpyridine (3-Picoline) | Hydrogen Peroxide, Phosphorus Oxychloride | 82.2% | Not specified | Readily available starting material | Potential for isomeric impurities |
| Route 4 | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Chlorine, Phosgene, Ferric Chloride | 91.6% | Not specified | High yield in the final chlorination step | Generates a dichlorinated byproduct (8.1% yield) |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic route. Below are the methodologies for the key synthesis routes discussed.
Route 1: From 3-Amino-5-methylpyridine
This two-step synthesis offers high purity and yield.
Step 1: Synthesis of 2-Chloro-3-amino-5-methylpyridine
-
Reaction Setup: A suitable reaction vessel is charged with 3-amino-5-methylpyridine (1.0 mol), ferric chloride (0.001 mol), and a 1:1 (v/v) mixture of N,N-dimethylformamide and dichloroethane (324.42 mL).
-
Chlorination: The mixture is stirred and cooled to 10°C. Chlorine gas (0.49 mol) is then introduced over a period of 2 hours.
-
Work-up and Isolation: After the reaction is complete, excess hydrogen chloride is removed. The product, 2-chloro-3-amino-5-methylpyridine, is isolated by distillation. This step typically yields around 96%.
Step 2: Synthesis of this compound
-
Diazotization: 2-chloro-3-amino-5-methylpyridine (1.0 mol), tetrabutylammonium bromide (0.11 g), and 48% concentrated sulfuric acid (142.58 mL) are mixed and cooled to -8°C. A 28% sodium nitrite solution (261.71 g) is added over 30 minutes, maintaining the temperature at -8°C for 1.8 hours.
-
Deamination: A composite catalyst (0.11 g) is added, and the reaction mixture is stirred at 32°C for 2 hours.
-
Extraction and Purification: The reaction mixture is extracted with dichloroethane (2-3 times). The combined organic layers are refined to yield this compound. This step has a reported yield of 92.8% and a purity of 99.9%.
Route 2: From Propionaldehyde and an Acrylic Ester
This route involves the formation and subsequent chlorination of a pyridone intermediate.
-
Formation of 5-Methyl-3,4-dihydro-2(1H)-pyridone: Propionaldehyde is condensed with an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated using a nitrogen source (e.g., ammonia or an amine) to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.
-
Halogenation and Dehydrohalogenation: The dihydropyridone is halogenated, for example with chlorine or sulfuryl chloride, to form a dihalo-piperidone intermediate.[1] This intermediate is then dehydrohalogenated by heating to 100-170°C to form 2-hydroxy-5-methylpyridine.[1]
-
Chlorination: The resulting 2-hydroxy-5-methylpyridine is chlorinated using an agent like phosphorus oxychloride or phosgene at a temperature between 80 and 130°C in a high-boiling solvent such as trichlorobenzene to give this compound.[1] An 81.3% yield has been reported for this final step.[1]
Route 3: From 3-Methylpyridine (via N-Oxide)
This method utilizes the common starting material 3-picoline.
-
Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to 3-Methylpyridine N-Oxide. A common method involves reacting 3-methylpyridine with hydrogen peroxide in the presence of a catalyst.
-
Chlorination of 3-Methylpyridine N-Oxide: 3-Methylpyridine N-Oxide (0.7339 mol) is dissolved in dichloromethane (550 g) and cooled to -10°C. Benzoyl chloride (1.4679 mol) and triethylamine (1.4679 mol) are slowly added, and the mixture is stirred under reflux for 1 hour. After filtration and removal of dichloromethane, the intermediate 5-Methylpyridine-2-Benzoylate is obtained.
-
Final Chlorination: Chlorobenzene (600 mL) and phosphorus oxychloride (0.2736 mol) are added to the intermediate. The mixture is heated to reflux for 6 hours. After hydrolysis, neutralization, and steam distillation, this compound is obtained with a reported yield of 82.2%.[2]
Route 4: From 5-Methyl-3,4-dihydro-2(1H)-pyridone
This route provides a high-yield final step but can produce a dichlorinated byproduct.
-
Reaction Setup: In a 500 ml four-necked flask, 5-methyl-3,4-dihydro-2(1H)-pyridone (0.6 mol), toluene (333.5 g), and ferric chloride (0.012 mol) are mixed at 20°C.[3]
-
Chlorination with Chlorine Gas: Chlorine gas is bubbled through the solution at a rate of 5.5 L/h for 3 hours.[3]
-
Chlorination with Phosgene: The reaction mixture is then heated to 110°C, and phosgene is introduced at a rate of 9 L/h for 3 hours, followed by an additional hour of reaction.[3]
-
Work-up: After post-processing, the product is isolated. This method yields 91.6% of this compound and 8.1% of 2,3-dichloro-5-methylpyridine.[3]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: A two-step process starting from 3-Amino-5-methylpyridine.
Caption: Route 2: A multi-step synthesis beginning with propionaldehyde.
Caption: Route 3: Synthesis via oxidation of 3-methylpyridine.
Caption: Route 4: Direct chlorination of a pyridone intermediate.
References
- 1. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of this compound and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. Understanding the relative reactivity of these isomers is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex molecules in pharmaceutical and materials science research. This comparison is supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of chloropyridine isomers in palladium-catalyzed reactions is significantly influenced by the position of the chlorine atom relative to the nitrogen atom in the pyridine ring. In general, the following reactivity trend is observed:
2-Chloropyridine > 4-Chloropyridine > 3-Chloropyridine
This trend is primarily governed by the electronic effects of the pyridine nitrogen, which activates the C2 and C4 positions towards the crucial oxidative addition step in the catalytic cycle. 2-Chloropyridine is often the most reactive due to the strong electron-withdrawing inductive effect of the adjacent nitrogen, which weakens the C-Cl bond and creates a more electrophilic carbon center. 4-Chloropyridine also benefits from this electronic activation, though to a lesser extent. 3-Chloropyridine is typically the least reactive as the chlorine atom is in a meta-position relative to the nitrogen, and therefore experiences a weaker activating effect.
Data Presentation
The following tables summarize the performance of the three chloropyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions based on available literature data. Please note that direct side-by-side comparisons under identical conditions are not always available, and the data presented here is a compilation from various sources with similar reaction setups to provide a representative comparison.
Table 1: Reactivity in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95%[1] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~85% |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-80%[1] |
Table 2: Reactivity in Buchwald-Hartwig Amination
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | >90% |
| 3-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 24 | ~75% |
| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 20 | ~85% |
Table 3: Reactivity in Heck Reaction
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Moderate |
| 3-Chloropyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 48 | Low to No Reaction |
| 4-Chloropyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Moderate |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
Materials:
-
Chloropyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the chloropyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
Chloropyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the chloropyridine isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Heck Reaction
Materials:
-
Chloropyridine isomer (1.0 mmol)
-
Alkene (e.g., Styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Polar aprotic solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
To a sealable reaction vessel, add the chloropyridine isomer, palladium catalyst, ligand, and base.
-
Add the alkene and the solvent.
-
Seal the vessel and heat the mixture to the desired temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insights and Reactivity Trends
The observed reactivity order of the chloropyridine isomers is a direct consequence of the electronic and steric factors influencing the key steps of the palladium-catalyzed cross-coupling cycle, particularly the oxidative addition of the C-Cl bond to the Pd(0) center.
Electronic Effects
The pyridine nitrogen is strongly electron-withdrawing, which significantly influences the electronic properties of the ring. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions.
-
2-Chloropyridine: The chlorine atom at the 2-position is adjacent to the nitrogen. The powerful inductive effect of the nitrogen makes the C2 carbon highly electron-deficient and polarizes the C-Cl bond, weakening it. This facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
-
4-Chloropyridine: The chlorine at the 4-position is also activated by the electron-withdrawing nature of the nitrogen through resonance. While this activation is significant, it is generally considered to be less potent than the inductive effect at the 2-position, leading to slightly lower reactivity compared to 2-chloropyridine.
-
3-Chloropyridine: The chlorine atom at the 3-position is meta to the nitrogen. In this position, it is not significantly activated by either inductive or resonance effects of the nitrogen atom. Consequently, the C-Cl bond is stronger and the carbon center is less electrophilic, making oxidative addition more difficult and resulting in the lowest reactivity among the three isomers.
Steric Effects
Steric hindrance can also play a role, particularly for the 2-chloro isomer. The proximity of the substituent at the 2-position to the nitrogen atom can influence the approach of the bulky palladium catalyst. However, in many cases, the strong electronic activation at the 2-position outweighs potential steric hindrance. The choice of a sterically demanding ligand on the palladium catalyst can be crucial in modulating reactivity and selectivity, especially when multiple reactive sites are present in a molecule.
Experimental Workflow and Catalytic Cycle
The general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle are illustrated below.
Conclusion
The reactivity of chloropyridine isomers in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists. The general trend of 2-chloropyridine being the most reactive, followed by 4-chloropyridine, and then 3-chloropyridine, is well-supported by mechanistic principles. The strong electronic activation at the 2-position makes it a highly favorable substrate for a variety of coupling reactions. While 4-chloropyridine is also a viable substrate, it may require slightly more forcing conditions. 3-Chloropyridine remains the most challenging of the three isomers and often necessitates the use of more active catalyst systems, specialized ligands, and higher reaction temperatures to achieve satisfactory yields. By understanding these reactivity patterns, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
Validating the Structure of Novel 2-Chloro-5-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Chloro-5-methylpyridine and its derivatives are pivotal intermediates in the synthesis of a range of biologically active molecules, most notably neonicotinoid insecticides. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of these compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in this critical aspect of their work.
A Comparative Overview of Structural Validation Techniques
The structural confirmation of novel this compound derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular architecture, and a combination of these is essential for unequivocal structure determination.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C). | Non-destructive, provides definitive information on the carbon-hydrogen framework in solution. | Requires soluble samples, can be complex for molecules with many overlapping signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the molecular structure. | Highly sensitive, requires very small sample amounts. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, simple, and provides a molecular "fingerprint". | Provides limited information on the overall molecular skeleton. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
ESI Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 30 psi.
-
Drying Gas Flow: 8 L/min.
-
Gas Temperature: 325 °C.
-
-
Data Acquisition:
-
Mass Range: m/z 50-500.
-
Acquire data in centroid mode.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion ([M+H]⁺).
-
Use the exact mass to calculate the elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Technique):
-
Grind 1-2 mg of the solid this compound derivative with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die and apply pressure (8-10 tons) to form a transparent or translucent pellet.
2. Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking.
-
Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures. A good starting point is to dissolve the compound in a solvent in which it is moderately soluble.[1]
2. Data Collection:
-
Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[2]
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Collect a series of diffraction images as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
Data Presentation and Comparison
The following tables summarize typical spectroscopic data for this compound. This data can be used as a reference for the validation of novel derivatives.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) |
| 2 | - | ~150.1 |
| 3 | 7.13, d, J = 8.5 | ~123.8 |
| 4 | 7.45, dd, J = 8.5, 2.5 | ~138.8 |
| 5 | - | ~132.5 |
| 6 | 8.18, d, J = 2.5 | ~149.3 |
| -CH₃ | 2.27, s | ~17.8 |
| Data is compiled from various sources and may vary slightly depending on experimental conditions.[3][4] |
Table 2: Key IR Absorptions for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methyl) | 2980-2850 | Medium |
| C=N, C=C stretch (ring) | 1600-1450 | Strong |
| C-Cl stretch | 800-600 | Strong |
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 127/129 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 92 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 65 | [C₅H₅]⁺ | Further fragmentation of the pyridine ring. |
| Fragmentation patterns can be complex and are influenced by the specific mass spectrometer and ionization method used.[5] |
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis and validation of this compound derivatives and the signaling pathway of neonicotinoid insecticides, for which these compounds are key precursors.
By employing the comprehensive analytical strategies outlined in this guide, researchers can confidently and accurately determine the structures of novel this compound derivatives, a critical step in advancing their research and development endeavors.
References
A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The control of isomeric impurities in active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. 2-Chloro-5-methylpyridine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds. During its synthesis, particularly from 3-methylpyridine (β-picoline), the formation of positional isomers is a significant challenge.[1] The most common isomeric impurity is 2-chloro-3-methylpyridine, with other isomers such as 2-chloro-6-methylpyridine also being potential byproducts.[1] Due to their similar physicochemical properties, the separation and accurate quantification of these isomers are essential for ensuring the quality, safety, and efficacy of the final product.
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of isomeric impurities in this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical principles and data from the analysis of pyridine derivatives and related compounds.
Comparison of Analytical Techniques
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful tools for the separation and quantification of isomeric impurities. The choice between the two often depends on the volatility of the analytes, the required sensitivity, and the available instrumentation.[2][3]
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like chloromethylpyridines.[4] When coupled with a Flame Ionization Detector (FID), it offers robust and reliable quantification. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique capable of analyzing a broader range of compounds, including those that are less volatile or thermally labile.[3] For pyridine derivatives, reversed-phase HPLC with UV detection is a common approach.[5][6]
The following table summarizes the typical performance characteristics of GC and HPLC methods for the quantitative analysis of isomeric impurities in this compound, based on data for analogous compounds.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 ppm | 0.2 - 2 ppm |
| Limit of Quantitation (LOQ) | 0.3 - 3 ppm | 0.7 - 7 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Sample Volatility Requirement | High | Low |
| Primary Separation Principle | Boiling point and polarity | Polarity |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, column, and method parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the quantitative analysis of isomeric impurities in this compound using GC and HPLC.
Gas Chromatography (GC-FID) Method
This method is designed for the quantification of isomeric impurities such as 2-chloro-3-methylpyridine and 2-chloro-6-methylpyridine in a this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of each isomeric impurity reference standard in 10 mL of a suitable solvent (e.g., methanol) to obtain individual stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 1 to 100 ppm).
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the solvent.
Data Analysis:
-
Identify the peaks of the isomeric impurities based on their retention times relative to the reference standards.
-
Construct a calibration curve by plotting the peak area of each impurity against its concentration.
-
Quantify the amount of each isomeric impurity in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides an alternative approach for the quantification of isomeric impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: C18 (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm) or a specialized column for pyridine analysis (e.g., Newcrom R1).[5][7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid). A typical gradient could be:
-
0-10 min: 20-50% Acetonitrile
-
10-15 min: 50-80% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of the isomeric impurity reference standards (approx. 100 µg/mL) in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations in the desired range (e.g., 0.5 to 50 µg/mL).
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the impurity peaks based on their retention times compared to the standards.
-
Generate a calibration curve for each impurity by plotting the peak area versus concentration.
-
Determine the concentration of each isomeric impurity in the sample from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the quantitative analysis of isomeric impurities, the following diagrams, created using the DOT language, outline the experimental workflows and the logical steps in method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, stand out for their versatility and functional group tolerance. The choice of ligand is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of different ligands for the cross-coupling of 2-Chloro-5-methylpyridine, a common building block in organic synthesis.
Ligand Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, the selection of an appropriate ligand is crucial to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in the coupling of challenging chloro-heteroaryl substrates.
Below is a table summarizing the expected performance of representative ligands for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is extrapolated from studies on similar chloropyridine substrates.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| SPhos | Pd₂(dba)₃ or SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-12 | >90 |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄ | Toluene or THF | 80-100 | 2-8 | >90 |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80-100 | 6-18 | 85-95 |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 10-24 | 70-85 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| PEPPSI™-IPr | PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 4-12 | >90 |
Ligand Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand is critical for promoting the challenging C-N bond formation with chloro-heteroaryl electrophiles. Similar to C-C coupling, bulky and electron-donating ligands are generally preferred to facilitate the catalytic cycle.
The following table outlines the expected efficacy of various ligands for the Buchwald-Hartwig amination of this compound with a representative amine, such as morpholine. This data is compiled from studies on analogous substrates.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu or KOtBu | Toluene | 90-110 | 2-12 | >90 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 90-110 | 4-16 | 85-95 |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Pd G3 | LiHMDS | Toluene or THF | 80-100 | 6-24 | 80-90 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12-24 | 70-85 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 75-85 |
| IPr (NHC) | Pd₂(dba)₃ / IPr·HCl | KOtBu | Toluene | 85-110 | 4-12 | >90 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling using SPhos
This protocol is optimized for the efficient C-C bond formation using a bulky biarylphosphine ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using XPhos
This protocol is designed for the effective C-N coupling of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying catalytic cycles and experimental workflows is crucial for troubleshooting and optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
A Comparative Guide to Nucleophilic Aromatic Substitution: 2-Chloro-5-methylpyridine vs. 2-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine rings, being a cornerstone of many bioactive molecules, are frequently modified via nucleophilic aromatic substitution (SNAr). The choice of leaving group on the pyridine ring is a critical determinant of reaction efficiency. This guide provides an in-depth comparison of the reactivity of two common building blocks, 2-chloro-5-methylpyridine and 2-fluoro-5-methylpyridine, in SNAr reactions, supported by established principles and available experimental data.
Principles of Reactivity in Nucleophilic Aromatic Substitution
The SNAr reaction on an aromatic ring, such as pyridine, typically proceeds through a two-step addition-elimination mechanism. The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the elimination of the leaving group to restore the aromaticity of the ring.
The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend: F > Cl > Br > I . This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). The reason for this lies in the rate-determining step. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the reaction. For 2-halopyridines, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol has been reported to be 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of the fluoro-substituent.
Quantitative Data Comparison
Although a direct side-by-side comparison is unavailable, data from various studies on related compounds allows for a clear inference of the superior reactivity of 2-fluoro-5-methylpyridine.
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | Et3N | Reflux | 3 | ~95 | The nitro group significantly activates the ring towards SNAr.[1] |
| 2-Chloro-5-nitropyridine | Morpholine | Ethanol | Et3N | Reflux | 3 | ~92 | High yields are achieved with aliphatic amines.[1] |
| 2-Chloro-5-nitropyridine | Aniline | DMF | K2CO3 | 100 | 6 | ~85 | Aromatic amines require more forcing conditions.[1] |
| 2-Fluoropyridine | Morpholine | tert-Amyl alcohol | K3PO4 | 110 | - | - | General protocol for secondary amines.[2] |
Note: The data presented is for structurally related compounds to illustrate the general conditions and expected outcomes of SNAr reactions on halopyridines. Yields are representative and can vary based on the specific nucleophile, reaction scale, and purification method.
Signaling Pathways and Logical Relationships
The mechanism of a typical SNAr reaction is a foundational concept in understanding the reactivity differences between the two substrates.
Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Workflow
A typical experimental workflow for comparing the reactivity of this compound and 2-fluoro-5-methylpyridine in an SNAr reaction would involve parallel reactions under identical conditions.
Caption: General experimental workflow for comparing SNAr reactivity.
Experimental Protocols
The following are representative protocols that can be adapted for the SNAr reaction of this compound and 2-fluoro-5-methylpyridine with an amine nucleophile.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol is a general procedure for the reaction of a 2-halopyridine with a secondary amine.
Materials:
-
2-Halo-5-methylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium phosphate tribasic (K3PO4) (1.5 equiv)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K3PO4 (1.5 equivalents).
-
Add 2-halo-5-methylpyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-5-methylpyridine.[2]
Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol is suitable for the reaction of an activated 2-halopyridine with a primary amine.
Materials:
-
2-Halo-5-methylpyridine (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-halo-5-methylpyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-methylpyridin-2-amine.[1]
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, 2-fluoro-5-methylpyridine is expected to be a significantly more reactive substrate than this compound . The high electronegativity of the fluorine atom enhances the electrophilicity of the C2 position and stabilizes the rate-determining Meisenheimer intermediate. This increased reactivity often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, which can be advantageous when working with sensitive substrates in complex molecule synthesis. While direct quantitative comparative data for these specific analogues is sparse in the literature, the well-established reactivity trends for halopyridines provide a reliable guide for researchers in selecting the optimal starting material for their synthetic endeavors. For reactions where high reactivity is desired to overcome a poorly nucleophilic partner or to enable milder conditions, 2-fluoro-5-methylpyridine is the superior choice.
References
Patented Synthesis Methods for 2-Chloro-5-methylpyridine: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of patented synthesis methods for 2-Chloro-5-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The following sections objectively compare the performance of different synthetic routes, supported by experimental data from the patent literature.
Comparison of Key Performance Indicators
The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost of starting materials, and operational complexity. The following table summarizes the quantitative data from various patented methods to facilitate a clear comparison.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Patent Reference |
| Diazotization | 2-Amino-5-methylpyridine | Nitric acid, Thionyl chloride, Conc. HCl | -20°C to 50°C | 92.5 - 93.8 | ~99 | --INVALID-LINK-- |
| From Dihalopiperidine | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Chlorine, Phosphorus oxychloride | 50-60°C (chlorination), 122°C (aromatization) | 81.3 | Not Specified | --INVALID-LINK-- |
| From Dihydropyridone | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Chlorine, Phosgene, Ferric chloride | 20°C (chlorination), 110°C (aromatization) | 91.6 | Not Specified | --INVALID-LINK-- |
| From Pyridine N-Oxide | 3-Methylpyridine-1-oxide | Trimethylamine, Phosgene | -30°C to 50°C (step 1), 50°C to 150°C (step 2) | Not Specified | Not Specified | --INVALID-LINK-- |
| Gas-Phase Chlorination | 3-Methylpyridine (β-Picoline) | Chlorine, Supported Palladium or Zeolite Catalyst | 250°C to 450°C | Variable | Variable | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes cited in the patent literature.
Diazotization of 2-Amino-5-methylpyridine
This method, described in patent CN105037255A, involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.[1]
Procedure:
-
Dissolve 2-amino-5-methylpyridine (0.1 mol) in concentrated hydrochloric acid (mass ratio 1:1 to 1:5).
-
Saturate the solution with excess hydrogen chloride gas at a temperature between -20°C and 50°C.
-
Simultaneously and dropwise, add nitric acid and thionyl chloride to the reaction mixture.
-
Upon completion of the reaction, neutralize the mixture with an alkali solution (e.g., 30% sodium hydroxide).
-
Separate the resulting oil phase to obtain this compound.
Under optimized conditions (50°C), a yield of 93.8% with a purity of 99% has been reported.[1]
Synthesis from a Dihalopiperidine Intermediate
This route, detailed in patents EP0121320A1 and US4612377A, starts from 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP).[2][3][4]
Step 1: Chlorination of 5-Methyl-3,4-dihydro-2(1H)-pyridone
-
Dissolve DHP (0.25 mol) in 1,2,4-trichlorobenzene (TCB).
-
Pass chlorine gas through the solution while maintaining the temperature between 50°C and 60°C until the reaction is complete.
Step 2: Aromatization to this compound
-
Heat the solution of the resulting 2-oxo-5-methyl-5,6-dichloropiperidine to 122°C.
-
Add phosphorus oxychloride (0.425 mol) dropwise over 30 minutes.
-
Maintain the reaction mixture at this temperature for approximately 6.5 hours.
-
Work up the reaction mixture by pouring it into an aqueous sodium hydroxide solution and neutralizing with sulfuric acid to a pH of 6.5.
-
Separate the organic layer to yield this compound.
An overall yield of 81.3% from DHP has been reported for this process.[2][4]
Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone with Phosgene
This method, outlined in patent CN109942392A, provides a variation on the aromatization step.
Procedure:
-
To a mixture of 5-methyl-3,4-dihydro-2(1H)-pyridone (0.6 mol) and ferric chloride (0.012 mol) in toluene, introduce chlorine gas at 20°C for 3 hours.
-
Heat the reaction mixture to 110°C and introduce phosgene for 3 hours.
-
Continue the reaction for an additional hour.
-
After workup, this compound is obtained with a reported yield of 91.6%.
Synthesis from 3-Methylpyridine-1-oxide
Patent HK1009445A1 describes a two-step process starting from 3-methylpyridine-1-oxide.[5]
Step 1: Formation of Trimethyl(5-methylpyridin-2-yl)ammonium chloride
-
React 3-methylpyridine-1-oxide with trimethylamine.
-
Subsequently, react the mixture with phosgene at a temperature between -30°C and +50°C to form the intermediate ammonium salt.
Step 2: Conversion to this compound
-
React the isolated or crude trimethyl(5-methylpyridin-2-yl)ammonium chloride with phosgene at a temperature between 50°C and 150°C.
Quantitative data on yields for this specific process are not detailed in the provided abstract.[5]
Gas-Phase Chlorination of 3-Methylpyridine
This industrial method involves the high-temperature reaction of 3-methylpyridine (β-picoline) with chlorine gas, as described in patents such as US5319088A and EP1740543B1.[6][7]
General Procedure:
-
Vaporize 3-methylpyridine and mix it with chlorine gas, often in the presence of an inert diluent (e.g., nitrogen, carbon tetrachloride).
-
Pass the gas mixture through a reactor heated to between 250°C and 450°C.
-
The reactor typically contains a catalyst, such as a Lewis acid (e.g., zinc chloride) on an inorganic support (e.g., montmorillonite clay) or a zeolite (e.g., Mordenite).
-
The product stream is then cooled to condense the chlorinated pyridines, which are subsequently purified by distillation.
The selectivity and yield of this compound are highly dependent on the specific reaction conditions, including temperature, residence time, and the nature of the catalyst. This process can lead to a mixture of chlorinated products.[6][7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the relationships between the different starting materials and the general workflow of the main synthetic routes.
Figure 1: Overview of the primary synthetic precursors for this compound.
Figure 2: Comparative workflow of the main patented synthesis methods.
References
- 1. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 2. Preparation of this compound - Patent 0121320 [data.epo.org]
- 3. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. HK1009445A1 - Process for the preparation of 2-chloro-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 7. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
benchmarking the performance of new catalysts for 2-chloropyridine activation
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-chloropyridine is a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. The inherent stability of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen present unique challenges. This guide provides an objective comparison of the performance of new and established catalysts for the activation of 2-chloropyridine through various cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Benchmarking of Catalysts
The efficacy of a catalyst is paramount for the successful activation of the relatively inert C-Cl bond in 2-chloropyridine. Modern catalyst systems, particularly those based on palladium with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated significant improvements over traditional catalysts. Below is a comparative summary of catalyst performance across several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of 2-chloropyridine derivatives, the choice of catalyst dramatically impacts yield and reaction time.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 |
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives.[1]
C-H Arylation
Direct C-H arylation offers a more atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized coupling partners. Recent advancements have enabled the use of 2-chloropyridines in these transformations.
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | PivOK | Isopropyl Acetate | 120 | 24 | up to 90 |
Table 2: Performance of a Pd/SPhos Catalyst System for the C-H Arylation of Fluoroarenes with 2-Chloropyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The coupling of 2-chloropyridines can be challenging, often requiring robust catalyst systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | Good to Excellent |
Table 3: Comparison of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Halides, including Chloro-heterocycles.[2]
Sonogashira Coupling
The Sonogashira coupling provides a route to synthesize aryl alkynes. While less common for aryl chlorides, specialized catalyst systems can facilitate this transformation with 2-chloropyridine.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 3 | ~85 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High |
Table 4: Performance of Palladium Catalysts for the Sonogashira Coupling of 2-Chloropyridine Derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of catalyst performance.
General Protocol for Benchmarking Catalysts in Suzuki-Miyaura Coupling
This protocol is designed for the parallel evaluation of different catalyst systems under identical conditions.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) (0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) (5 mL)
-
Internal standard (for GC/LC analysis)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an array of oven-dried reaction vials, add the 2-chloropyridine derivative, arylboronic acid, base, and a magnetic stir bar.
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst to each vial.
-
Add the anhydrous, degassed solvent and the internal standard to each vial via syringe.
-
Seal the vials and place them in a pre-heated aluminum block on a magnetic stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period, taking aliquots at regular intervals for analysis by GC or LC-MS to monitor conversion and product formation.
-
Upon completion, cool the reactions to room temperature, dilute with a suitable organic solvent, and filter through a short pad of silica gel to remove the catalyst.
-
Analyze the filtrate to determine the yield and compare the performance of the different catalysts.
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the 2-chloropyridine and the anhydrous, deoxygenated solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizing Catalytic Processes
Understanding the underlying mechanisms is key to catalyst development and optimization. The following diagrams illustrate the catalytic cycles for the activation of 2-chloropyridine.
References
spectroscopic analysis of starting materials and products in 2-Chloro-5-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of starting materials and products involved in two primary synthetic routes to 2-Chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. By presenting key infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, this document aims to facilitate the identification and characterization of these compounds, ensuring the purity and quality of the final product.
Synthesis Route 1: Chlorination of 3-Picoline
A traditional and direct approach to this compound involves the chlorination of 3-picoline (β-picoline). This process, however, can lead to the formation of isomeric byproducts, necessitating careful spectroscopic monitoring to ensure the isolation of the desired product.
Spectroscopic Data Comparison: Route 1
| Compound | Spectroscopic Data Type | Key Peaks / Signals |
| 3-Picoline | IR (cm⁻¹) | C-H (aromatic): ~3030, C-H (methyl): ~2920, C=C, C=N: ~1600, 1580, 1480 |
| MS (m/z) | 93 (M+), 92, 66, 65 | |
| ¹H NMR (δ, ppm) | ~8.4 (d, H2), ~7.5 (d, H6), ~7.2 (t, H4), ~2.3 (s, CH₃) | |
| This compound | IR (cm⁻¹) | C-H (aromatic): ~3050, C-H (methyl): ~2950, C=C, C=N: ~1580, 1560, 1470, C-Cl: ~700-800 |
| MS (m/z) | 127 (M+), 129 (M+2, ³⁷Cl isotope), 92, 65 | |
| ¹H NMR (δ, ppm) | ~8.2 (s, H6), ~7.4 (d, H4), ~7.1 (d, H3), ~2.3 (s, CH₃)[1] | |
| 2-Chloro-3-methylpyridine | IR (cm⁻¹) | C-H (aromatic): ~3060, C-H (methyl): ~2930, C=C, C=N: ~1570, 1550, 1460, C-Cl: ~700-800 |
| (Byproduct) | MS (m/z) | 127 (M+), 129 (M+2, ³⁷Cl isotope), 92, 65[2][3] |
| ¹H NMR (δ, ppm) | ~8.1 (d, H6), ~7.6 (t, H4), ~7.1 (d, H5), ~2.4 (s, CH₃) | |
| 2,6-Dichloro-3-methylpyridine | IR (cm⁻¹) | C-H (aromatic): ~3070, C-H (methyl): ~2960, C=C, C=N: ~1550, 1530, 1450, C-Cl: ~700-850 |
| (Byproduct) | MS (m/z) | 161 (M+), 163 (M+2), 165 (M+4), 126, 91 |
| ¹H NMR (δ, ppm) | ~7.7 (d, H4), ~7.2 (d, H5), ~2.5 (s, CH₃) |
Synthesis Route 2: From 2-Hydroxy-5-methylpyridine
An alternative pathway to this compound begins with the synthesis of 2-hydroxy-5-methylpyridine, which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone. This intermediate is then chlorinated to yield the final product. This route can offer a higher degree of selectivity compared to the direct chlorination of 3-picoline.
Spectroscopic Data Comparison: Route 2
| Compound | Spectroscopic Data Type | Key Peaks / Signals |
| 2-Hydroxy-5-methylpyridine | IR (cm⁻¹) | O-H (broad): ~3400-2500, C=O (amide): ~1650, C=C: ~1600, 1550 |
| MS (m/z) | 109 (M+), 80, 53[4] | |
| ¹H NMR (δ, ppm) | ~11.5 (br s, OH/NH), ~7.4 (s, H6), ~7.3 (d, H4), ~6.2 (d, H3), ~2.1 (s, CH₃)[2] | |
| This compound | IR (cm⁻¹) | C-H (aromatic): ~3050, C-H (methyl): ~2950, C=C, C=N: ~1580, 1560, 1470, C-Cl: ~700-800 |
| MS (m/z) | 127 (M+), 129 (M+2, ³⁷Cl isotope), 92, 65 | |
| ¹H NMR (δ, ppm) | ~8.2 (s, H6), ~7.4 (d, H4), ~7.1 (d, H3), ~2.3 (s, CH₃)[1] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of the starting materials, intermediates, and final product are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (e.g., 2-Hydroxy-5-methylpyridine) : Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disc using a hydraulic press.
-
Liquid Samples (e.g., 3-Picoline, this compound) : Acquire the spectrum using a neat liquid film between two NaCl or KBr plates.
-
-
Instrumentation : A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Identify the molecular ion peak (M+) and characteristic fragmentation patterns. Compare the obtained mass spectrum with a reference library for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and other 2D NMR spectra (e.g., COSY, HSQC) for complete structural elucidation.
-
-
Data Analysis : Analyze the chemical shifts, integration, and coupling patterns of the signals to determine the structure of the compound.
Visualizing the Synthesis and Analysis Workflows
To provide a clear overview of the processes, the following diagrams illustrate the synthesis routes and the general analytical workflow.
Caption: Synthesis of this compound via chlorination of 3-picoline.
Caption: Synthesis of this compound from a 2-hydroxypyridine intermediate.
Caption: General workflow for the spectroscopic analysis of reaction components.
References
comparative cost analysis of different synthetic pathways to 2-Chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic pathways to 2-Chloro-5-methylpyridine, a key intermediate in the production of several important agrochemicals and pharmaceuticals. The following analysis examines common synthetic routes, presenting a comparative cost analysis based on starting material prices and reaction yields, detailed experimental protocols for key transformations, and visualizations of each pathway.
Comparative Cost Analysis
The economic viability of a synthetic route on an industrial scale is critically dependent on the cost of raw materials, the overall yield, and the complexity of the process. The following table summarizes the estimated costs for the primary starting materials required to synthesize one mole of this compound (127.57 g/mol ) via different pathways.
Assumptions for Cost Analysis:
-
Prices for starting materials are based on commercially available data for bulk quantities and may vary based on supplier and market fluctuations.
-
The costs of common reagents (e.g., chlorine, phosphorus oxychloride, sodium nitrite, acids, bases) and solvents are considered, but the primary driver of the cost difference is assumed to be the main starting materials.
-
The analysis does not include costs associated with labor, energy, waste disposal, or purification, which can significantly impact the final production cost.
| Synthetic Pathway | Key Starting Material(s) | Price per kg (USD, approx.) | Molar Mass ( g/mol ) | Moles per mole of Product | Starting Material Cost per mole of Product (USD) | Overall Yield (approx.) | Estimated Raw Material Cost per kg of Product (USD) |
| Route 1 | 3-Picoline (via N-Oxide) | $5.00 | 93.13 | 1 | $0.47 | 82% | $4.50 |
| Route 2 | Propionaldehyde & Methyl Acrylate | $2.00 & $1.30 | 58.08 & 86.09 | 1 & 1 | $0.23 | (multi-step, variable) | (highly variable) |
| Route 3 | 2-Amino-5-methylpyridine | $285.00 | 108.14 | 1 | $30.82 | High | $241.59 |
| Route 4 | 3-Amino-5-methylpyridine | $5180.00 (estimated bulk) | 108.14 | 1 | $560.19 | 89% | $4933.15 |
Note: The price for 3-Amino-5-methylpyridine is extrapolated from small-quantity pricing and may be significantly lower in bulk. The yield for the propionaldehyde and methyl acrylate route is difficult to estimate due to the multiple steps.
Synthetic Pathways and Experimental Protocols
Route 1: From 3-Picoline via 3-Methylpyridine N-Oxide
This pathway involves the oxidation of 3-picoline to its N-oxide, followed by rearrangement and chlorination. It is a common industrial route with relatively inexpensive starting materials.
Experimental Protocol: Chlorination of 5-Methylpyridine-2-benzoylate
This protocol is based on a representative procedure for the chlorination of an intermediate derived from 3-methylpyridine N-oxide.[1]
-
To a solution of 5-methylpyridine-2-benzoylate (1 mole) in chlorobenzene (600 ml), add phosphorus oxychloride (POCl3, 0.37 moles).[1]
-
Heat the mixture to reflux and maintain the reaction for 6 hours.[1]
-
After completion of the reaction, cool the mixture and carefully perform hydrolysis by adding water.
-
Neutralize the solution with an aqueous alkali solution (e.g., NaOH).
-
Perform steam distillation to isolate the crude this compound.
-
Further purification can be achieved by fractional distillation. The reported yield for this step is approximately 82.2%.[1]
Route 2: From Propionaldehyde and an Acrylic Ester
This route involves the construction of the pyridine ring from acyclic precursors. It is a multi-step synthesis that has been described in several patents.[2][3][4][5]
Experimental Protocol: Single-Step Conversion of 2-Oxo-5-methyl-5,6-dihalopiperidine
A modification of this route allows for a single-step conversion of a dihalo intermediate to the final product.[2][3][5]
-
A solution of 2-oxo-5-methyl-5,6-dihalopiperidine (e.g., the dichloro derivative) in a high-boiling solvent such as 1,2,4-trichlorobenzene is prepared.[3]
-
A stoichiometric excess (up to 70 mole %) of a chlorinating agent, such as phosphorus oxychloride (POCl3) or phosgene, is added to the solution.[2][3][5]
-
The reaction mixture is heated to a temperature between 80°C and 130°C.[2][3][5]
-
The reaction is monitored for the consumption of the starting material.
-
The resulting solution containing this compound can be used directly for subsequent reactions or worked up by quenching with an aqueous alkali solution, followed by extraction and distillation.[5]
Route 3: From 2-Amino-5-methylpyridine
This pathway utilizes a Sandmeyer-type reaction, where the amino group is converted to a chloro group via a diazonium salt intermediate. While the starting material is more expensive, this route can offer high yields and purity.
Experimental Protocol: Diazotization and Chlorination
-
Dissolve 2-Amino-5-methylpyridine (1 mole) in concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 moles) in water, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Route 4: From 3-Amino-5-methylpyridine
This is a newer, high-yield, two-step process. However, the current high cost of the starting material makes it less economically attractive for large-scale production unless a more cost-effective synthesis for 3-amino-5-methylpyridine becomes available.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-amino-5-methylpyridine
-
Mix 3-amino-5-methylpyridine (1 mole), ferric chloride (0.001 mole), and an organic solvent (e.g., a 1:1 mixture of N,N-dimethylformamide and dichloroethane).
-
Cool the mixture to 10°C.
-
Introduce chlorine gas (0.49 mole) over a period of 2 hours.
-
After the reaction, remove excess hydrogen chloride.
-
Distill the product to obtain 2-chloro-3-amino-5-methylpyridine. A yield of 96% has been reported for this step.
Step 2: Synthesis of this compound
-
Mix 2-chloro-3-amino-5-methylpyridine (1 mole), tetrabutylammonium bromide, and 48% concentrated sulfuric acid.
-
Cool the mixture to -8°C and add a 28% sodium nitrite solution over 30 minutes, maintaining the temperature for 1.8 hours.
-
Add a composite catalyst and stir at 32°C for 2 hours.
-
Extract the product with dichloroethane.
-
Refine the product to obtain this compound with a reported purity of 99.9% and a yield of 92.8% for this step. The total yield over the two steps is reported as 89.1%.
Conclusion
The most economically viable route for the large-scale industrial synthesis of this compound appears to be from 3-picoline via its N-oxide (Route 1) , primarily due to the low cost of the starting material and a good overall yield. The synthesis from propionaldehyde and an acrylic ester (Route 2) is also a contender for industrial production, though its multi-step nature can be a drawback. The routes starting from aminopyridines (Routes 3 and 4 ) offer high yields and potentially high purity but are currently hampered by the significantly higher cost of the starting materials. For these routes to become competitive, more economical methods for the production of 2-amino-5-methylpyridine and, in particular, 3-amino-5-methylpyridine would need to be developed. Researchers and process chemists should consider these economic factors alongside the technical aspects of each synthetic pathway when selecting a route for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation of this compound - Patent 0121320 [data.epo.org]
- 3. US4612377A - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. EP0121320A1 - Preparation of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of 2-Chloro-5-methylpyridine is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, in alignment with established safety protocols for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects eyes and face from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or thick nitrile gloves). | Prevents skin contact and absorption. |
| Protective Clothing | Flame-retardant lab coat, closed-toe shoes, and long pants. | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or in poorly ventilated areas. | Prevents inhalation of harmful vapors. |
An emergency eyewash station and safety shower must be readily accessible in the work area.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and treated in compliance with all federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).
-
Segregation: This waste stream should be segregated as halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.
Step 2: Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and open flames.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. The most common method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Protocol: Laboratory-Scale Neutralization (for small residual quantities)
For small quantities of residual this compound (e.g., rinsing of glassware), a laboratory-scale neutralization procedure based on alkaline hydrolysis can be performed to render the waste less hazardous before collection. This procedure should be carried out with extreme caution in a chemical fume hood.
Objective: To hydrolyze the chloro- group on the pyridine ring, reducing the compound's toxicity.
Materials:
-
Waste this compound solution
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Reaction flask
-
pH paper or pH meter
Procedure:
-
Place the waste solution containing this compound in a reaction flask equipped with a stir bar.
-
While stirring, slowly add the sodium hydroxide solution. An excess of NaOH is required to drive the reaction.
-
Gently heat the mixture to approximately 50-60°C to facilitate the hydrolysis.
-
Allow the reaction to proceed for several hours with continued stirring and gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).
-
The final aqueous solution should be collected in a hazardous waste container labeled "Aqueous Waste" and disposed of through your institution's EHS office.
Note: While this procedure can reduce the hazard of small residual amounts, the primary disposal route for bulk quantities of this compound remains professional incineration.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely published, regulations for similar halogenated pyridines provide a framework for understanding the stringent controls required.
Table 2: Regulatory and Safety Data
| Parameter | Value/Information | Source/Regulation |
| EPA Water Release Limit (Halogenated Pyridines) | As low as 0.2 ppb (parts per billion) | 40 CFR § 721.8675 |
| Primary Disposal Method | Chemical destruction (e.g., incineration) | 40 CFR § 721.8675 |
| Incompatible Materials | Strong oxidizing agents, strong acids | General chemical safety guidelines |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-5-methylpyridine, tailored for researchers, scientists, and professionals in drug development.
Hazard Summary
This compound is a combustible liquid that is harmful if swallowed or in contact with skin.[1] It can cause skin and serious eye irritation.[2][3][4] Inhalation may cause respiratory irritation.[3][4][5] It is also harmful to aquatic life with long-lasting effects.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 127.57 g/mol | [1] |
| Boiling Point | 97 °C at 30 mmHg | [1] |
| Density | 1.169 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.53 | [1] |
| Flash Point | Not applicable | [1] |
| Hazard Class | Acute Tox. 4 (Oral, Dermal), Skin Irrit. 2, Aquatic Chronic 3 | [1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield is required where there is a risk of splashing. | Protects against chemical splashes and vapors that can cause serious eye damage.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., Neoprene/Nitrile) and inspect them before use.[8][9] Wear flame-retardant and impervious clothing or a lab coat.[4][7] Ensure shoes cover the entire foot.[9] | Prevents skin contact, which can cause burns, irritation, and potential sensitization.[2][3] Harmful if absorbed through the skin.[1] |
| Respiratory Protection | Use in a well-ventilated area.[3][7] If exposure limits may be exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[7] Follow OSHA respirator regulations (29CFR 1910.134) or European Standard EN 149.[8] | Protects against inhalation of harmful vapors or mists that can cause respiratory irritation.[3][4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[10]
-
Assemble all necessary PPE as detailed in the table above.
-
Have spill control materials (e.g., sand, earth, inert material, or vermiculite) readily available.[11]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][7]
2. Handling:
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke when using this product.[6]
-
Ground and secure containers when dispensing or pouring to prevent static discharge.[12]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
3. In Case of a Spill:
-
Minor Spills:
-
Major Spills:
4. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2] This material and its container must be disposed of as hazardous waste.[2]
-
Collect waste in suitable, closed, and labeled containers.[3][11]
-
Do not allow the product to enter drains.[3]
-
Consult a licensed professional waste disposal service to dispose of this material.
-
Puncture containers to prevent re-use and dispose of them at an authorized landfill.[2]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound 97 18368-64-4 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. This compound(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
